molecular formula C9H10FNO2 B1331298 (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid CAS No. 151911-23-8

(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

Cat. No.: B1331298
CAS No.: 151911-23-8
M. Wt: 183.18 g/mol
InChI Key: CPGFMWPQXUXQRX-MRVPVSSYSA-N
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Description

(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid is a useful research compound. Its molecular formula is C9H10FNO2 and its molecular weight is 183.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

(3R)-3-amino-3-(4-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGFMWPQXUXQRX-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CC(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151911-23-8
Record name (R)-3-Amino-3-(4-fluorophenyl)-propionic acid
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Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid: Core Basic Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid is a chiral non-proteinogenic β-amino acid that serves as a critical building block in medicinal chemistry and drug development. Its unique structural features, particularly the presence of a fluorine atom on the phenyl ring, impart desirable physicochemical properties to parent molecules, making it a valuable synthon for the synthesis of novel therapeutics, especially those targeting the central nervous system. This technical guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical characteristics, synthesis, and experimental protocols for property determination, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a white to off-white solid. The introduction of a fluorine atom to the phenyl ring significantly influences the molecule's lipophilicity and metabolic stability, which are crucial parameters in drug design.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₉H₁₀FNO₂---
Molecular Weight 183.18 g/mol [1]
Melting Point 224-228 °C[1]
Appearance White to off-white solid---
CAS Number 151911-23-8---
Predicted pKa (Acidic) ~2.5 - 4.5 (Carboxylic Acid)Estimated based on similar structures
Predicted pKa (Basic) ~9.0 - 10.5 (Amine)Estimated based on similar structures
Predicted Aqueous Solubility Sparingly solubleEstimated based on structure

Note: Predicted values are estimations based on the chemical structure and data for analogous compounds. Experimental determination is recommended for precise values.

Synthesis and Experimental Protocols

The enantioselective synthesis of β-amino acids is a well-established field in organic chemistry. Several methods can be employed to produce this compound with high enantiopurity.

Experimental Protocol: Enantioselective Synthesis via Asymmetric Hydrogenation

This protocol describes a potential route for the enantioselective synthesis of this compound, adapted from established methods for β-amino acid synthesis.

1. Synthesis of (Z)-3-Amino-3-(4-fluorophenyl)acrylic acid derivative:

  • Reaction: Condensation of 4-fluorobenzaldehyde with a suitable N-acylated glycine derivative (e.g., N-acetylglycine) in the presence of a base (e.g., sodium acetate) and a dehydrating agent (e.g., acetic anhydride).

  • Procedure:

    • To a solution of 4-fluorobenzaldehyde (1.0 eq) and N-acetylglycine (1.1 eq) in acetic anhydride (3.0 eq), add sodium acetate (1.5 eq).

    • Heat the mixture at 100°C for 2 hours.

    • Cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated product by filtration, wash with water, and dry under vacuum.

2. Asymmetric Hydrogenation:

  • Reaction: Enantioselective hydrogenation of the resulting (Z)-3-amino-3-(4-fluorophenyl)acrylic acid derivative using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine ligand like (R)-BINAP).

  • Procedure:

    • In a high-pressure reactor, dissolve the acrylic acid derivative (1.0 eq) in a suitable solvent (e.g., methanol).

    • Add the chiral catalyst (e.g., [Rh((R)-BINAP)(cod)]BF₄, 0.01 eq).

    • Purge the reactor with hydrogen gas and then pressurize to the desired pressure (e.g., 10 atm).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Release the pressure and remove the solvent under reduced pressure.

3. Hydrolysis:

  • Reaction: Hydrolysis of the N-acetyl group to yield the final product.

  • Procedure:

    • Dissolve the product from the hydrogenation step in aqueous HCl (e.g., 6 M).

    • Reflux the mixture for 4-6 hours.

    • Cool the solution and neutralize with a base (e.g., NaOH) to precipitate the amino acid.

    • Collect the product by filtration, wash with cold water, and dry.

4. Purification:

  • The final product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Synthesis_Workflow cluster_start Starting Materials A 4-Fluorobenzaldehyde C Condensation A->C B N-Acetylglycine B->C D (Z)-3-Acetamido-3- (4-fluorophenyl)acrylic acid C->D E Asymmetric Hydrogenation (Chiral Catalyst) D->E F N-Acetyl-(R)-3-Amino-3- (4-fluorophenyl)propionic acid E->F G Hydrolysis F->G H (R)-3-Amino-3- (4-fluorophenyl)propionic acid G->H

Caption: A potential workflow for the enantioselective synthesis of this compound.

Experimental Protocol: Determination of pKa

The pKa values of the carboxylic acid and amino groups can be determined by potentiometric titration.

1. Materials and Equipment:

  • This compound

  • Standardized 0.1 M HCl solution

  • Standardized 0.1 M NaOH solution

  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

2. Procedure:

  • Accurately weigh a sample of the amino acid (e.g., 50 mg) and dissolve it in a known volume of deionized water (e.g., 50 mL).

  • Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

  • Record the initial pH of the solution.

  • Titrate the solution with the standardized 0.1 M HCl solution, adding small increments (e.g., 0.1 mL) and recording the pH after each addition until the pH drops significantly and stabilizes.

  • Repeat the titration with a fresh sample of the amino acid using the standardized 0.1 M NaOH solution, adding small increments and recording the pH until it rises significantly and stabilizes.

  • Plot the pH values against the volume of titrant added for both titrations.

  • The pKa values correspond to the pH at the half-equivalence points on the titration curves. The first pKa (pKa₁) corresponds to the carboxylic acid group, and the second pKa (pKa₂) corresponds to the amino group.

pKa_Determination_Workflow A Dissolve Amino Acid in Water B Titrate with Standard Acid (HCl) A->B D Titrate with Standard Base (NaOH) A->D C Record pH vs. Volume B->C F Plot Titration Curves C->F E Record pH vs. Volume D->E E->F G Determine Half-Equivalence Points F->G H Calculate pKa1 and pKa2 G->H

Caption: Workflow for the experimental determination of pKa values.

Experimental Protocol: Determination of Solubility

The solubility of the compound in various solvents can be determined using the shake-flask method.

1. Materials and Equipment:

  • This compound

  • A range of solvents (e.g., water, ethanol, methanol, DMSO, acetone)

  • Vials with screw caps

  • Shaker or orbital incubator at a constant temperature (e.g., 25°C)

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

2. Procedure:

  • Add an excess amount of the amino acid to a known volume of each solvent in separate vials.

  • Tightly cap the vials and place them in a shaker at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved amino acid using a calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • The solubility is expressed as mg/mL or mol/L.

Role in Drug Development

This compound is a valuable building block in drug discovery due to the advantageous properties conferred by the fluorinated phenyl moiety. The fluorine atom can enhance metabolic stability by blocking sites of enzymatic oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability and oral bioavailability due to increased lipophilicity.

Drug_Development_Logic A (R)-3-Amino-3-(4-fluoro-phenyl) -propionic acid B Lead Compound Synthesis A->B C Incorporation of Fluorinated Moiety B->C D Enhanced Lipophilicity C->D E Improved Metabolic Stability C->E F Increased Binding Affinity C->F G Improved Pharmacokinetic Profile (ADME) D->G E->G F->G H Drug Candidate G->H

Caption: Logical relationship of using the title compound in drug development.

References

In-Depth Technical Guide: (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 151911-23-8

This technical guide provides a comprehensive overview of (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid, a chiral non-proteinogenic β-amino acid of significant interest to researchers and professionals in drug development and medicinal chemistry. This document details its physicochemical properties, provides a methodological framework for its synthesis, outlines an experimental protocol for evaluating its biological activity, and discusses its potential mechanism of action.

Physicochemical Properties

This compound, also known by its synonyms D-β-Phe(4-F)-OH and (R)-4-Fluoro-β-phenylalanine, is a white crystalline powder.[1] Its fundamental properties are summarized in the table below for easy reference. The introduction of a fluorine atom onto the phenyl ring enhances the compound's lipophilicity, a critical factor for its ability to cross biological membranes, including the blood-brain barrier.[2] This characteristic is particularly advantageous for the development of therapeutics targeting the central nervous system.[2]

PropertyValueReference
CAS Number 151911-23-8[1]
Molecular Formula C₉H₁₀FNO₂[1]
Molecular Weight 183.18 g/mol [1]
Appearance White powder[1]
Purity ≥ 98% (Assay)[1]
Melting Point 224-228 °C (decomposes) for racemic mixture[3]
Storage Temperature 0-8 °C[1]

Synthesis Methodology

Adapted Asymmetric Synthesis Protocol

This protocol is based on the synthesis of a related compound and serves as a representative methodology.

Step 1: Formation of the Chiral Tetrahydropyrimidinone Intermediate

  • To a solution of potassium hydroxide in deionized water, add L-asparagine monohydrate with stirring.

  • Introduce 4-fluorobenzaldehyde with vigorous stirring.

  • After several hours, cool the solution in an ice bath and add sodium bicarbonate, followed by methyl chloroformate.

  • Continue vigorous stirring at low temperature, followed by the addition of more sodium bicarbonate and methyl chloroformate.

  • Allow the reaction to warm to room temperature.

  • Precipitate the chiral intermediate by the slow addition of hydrochloric acid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Electrochemical Oxidative Decarboxylation

  • In a three-necked, round-bottomed flask equipped with electrodes and a magnetic stirrer, dissolve the intermediate from Step 1 in methanol with triethylamine.

  • Maintain the temperature at or below 20°C while applying a constant current for approximately 26 hours.

  • Evaporate the solvent under reduced pressure to yield the crude product as a syrup.

  • Purify the product by dissolving it in ethyl acetate, washing with saturated aqueous sodium bicarbonate, drying the organic layer with magnesium sulfate, and allowing crystallization to occur through slow evaporation of the solvent.

Step 3: Aryl Group Introduction This step would require significant adaptation and optimization for the 4-fluorophenyl group. The general principle involves the reaction of the purified intermediate from Step 2 with a suitable 4-fluorophenylating agent under conditions that promote C-C bond formation while retaining the stereochemistry.

Step 4: Hydrolysis to the Final Product

  • In a flask with a magnetic stirrer, dissolve the product from the previous step in a mixture of tetrahydrofuran and 95% ethanol.

  • Cool the mixture in an acetone-dry ice bath and add aqueous hydrochloric acid dropwise to adjust the pH to approximately 7.

  • Transfer the reaction mixture to an evaporating dish and allow the solvent to evaporate in a fume hood.

  • Dissolve the residue in a dilute hydrochloric acid solution and adjust the pH to 7 with aqueous sodium hydroxide, which should induce solidification.

  • Store the solidified mixture at -20°C overnight.

  • Add water and stir, then collect the solid product by suction filtration to yield this compound.

Biological Activity and Potential Mechanism of Action

This compound and other β-amino acids are of interest for their potential to modulate neurotransmitter systems, making them valuable candidates for the treatment of neurological disorders.[1][2] The structural similarity to endogenous neurotransmitters suggests that these compounds may interact with their receptors.

Potential Interaction with GABA-A Receptors

One of the primary inhibitory neurotransmitters in the central nervous system is γ-aminobutyric acid (GABA). Its effects are mediated through GABA receptors, with the GABA-A receptor being a ligand-gated ion channel. The binding of GABA to the GABA-A receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability.

β-amino acids, such as this compound, are hypothesized to act as modulators of the GABA-A receptor. They may bind to the receptor at the orthosteric site (the GABA binding site) or at an allosteric site, influencing the receptor's response to GABA.

Below is a conceptual diagram illustrating the potential interaction of this compound with the GABA-A receptor signaling pathway.

GABA_A_Receptor_Modulation cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Modulation Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA_Vesicle GABA GAD->GABA_Vesicle Synthesis GABA_A_Receptor GABA-A Receptor GABA_Vesicle->GABA_A_Receptor Binding Cl_Channel Cl- Channel (Closed) GABA_A_Receptor->Cl_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_Channel->Hyperpolarization Cl- Influx R_3_Amino (R)-3-Amino-3-(4-fluoro-phenyl) -propionic acid R_3_Amino->GABA_A_Receptor Positive Allosteric Modulation

GABA-A Receptor Signaling Pathway Modulation
Experimental Protocol: [³H]GABA Radioligand Binding Assay

To investigate the interaction of this compound with the GABA-A receptor, a competitive radioligand binding assay can be performed. This protocol is a general framework and would require optimization.

Materials:

  • Rat brain membranes (prepared from cerebral cortex)

  • [³H]GABA (radioligand)

  • Unlabeled GABA (for determining non-specific binding)

  • This compound (test compound)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension in fresh buffer and centrifugation. Finally, resuspend the pellet in buffer to a protein concentration of approximately 1-2 mg/mL.

  • Binding Assay:

    • For each assay point, combine in a microcentrifuge tube:

      • 50 µL of Tris-HCl buffer (for total binding) or 50 µL of unlabeled GABA (to a final concentration of 1 mM for non-specific binding) or 50 µL of varying concentrations of this compound.

      • 50 µL of [³H]GABA (to a final concentration of 5-10 nM).

      • 400 µL of the membrane preparation.

    • Vortex the tubes gently and incubate at 4°C for 20 minutes.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter under vacuum. Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Place each filter in a scintillation vial, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific [³H]GABA binding against the logarithm of the concentration of this compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

This experimental workflow is visualized in the diagram below.

Binding_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Analysis Membrane_Prep Rat Brain Membrane Preparation Incubation_Step Incubate Membranes with [3H]GABA and Test Compound (or buffer/unlabeled GABA) Membrane_Prep->Incubation_Step Ligand_Prep Prepare Radioligand ([3H]GABA) & Test Compound Solutions Ligand_Prep->Incubation_Step Filtration_Step Rapid Filtration to Separate Bound and Free Ligand Incubation_Step->Filtration_Step Washing_Step Wash Filters to Remove Non-specifically Bound Ligand Filtration_Step->Washing_Step Counting_Step Scintillation Counting to Quantify Bound Radioactivity Washing_Step->Counting_Step Data_Analysis Calculate Specific Binding and Determine IC50 Counting_Step->Data_Analysis

Radioligand Binding Assay Workflow

Conclusion

This compound is a promising chiral building block for the development of novel therapeutics, particularly for neurological disorders. Its physicochemical properties, especially its enhanced lipophilicity, make it an attractive candidate for CNS-targeting drugs. While a specific, optimized synthesis protocol requires further development, established methods for related compounds provide a strong starting point. The potential of this β-amino acid to modulate GABA-A receptor activity warrants further investigation through well-defined experimental protocols, such as the radioligand binding assay described herein. Future research should focus on elucidating its precise mechanism of action and evaluating its efficacy in preclinical models of neurological disease.

References

A Technical Whitepaper on (R)-3-Amino-3-(4-fluoro-phenyl)-propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid, a chiral amino acid derivative of significant interest in the pharmaceutical and life sciences sectors. It details the molecule's physicochemical properties, structure, a generalized synthesis protocol, and its applications in modern drug discovery and development.

Core Physicochemical Properties and Identifiers

This compound is a white, solid compound.[1][2] Its key quantitative properties and chemical identifiers are summarized below for ease of reference.

Table 1: Physicochemical Data

PropertyValueSource(s)
Molecular FormulaC₉H₁₀FNO₂[1][2]
Molecular Weight183.18 g/mol [1][2]
Melting Point224-228 °C (decomposes)[1]
AppearanceWhite powder / solid[1][2]
Purity (Assay)≥ 97-98%[1][2]
Storage Temperature0-8 °C[2]

Table 2: Chemical Identifiers

IdentifierValueSource(s)
IUPAC Name(3R)-3-amino-3-(4-fluorophenyl)propanoic acidN/A
CAS Number151911-23-8[2][3]
Synonyms(R)-4-Fluorophenylalanine, D-β-Phe(4-F)-OH, (R)-4-Fluoro-β-phenylalanine[2][3]
SMILES StringN--INVALID-LINK--c1ccc(F)cc1N/A (Chirality added)
InChI1S/C9H10FNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1[1] (Chirality added)
InChIKeyCPGFMWPQXUXQRX-SCSAIBSYSA-N[1] (Chirality added)

Molecular Structure Visualization

The structure of this compound features a chiral center at the C3 position, a phenyl ring substituted with a fluorine atom at the para (C4) position, an amino group, and a propionic acid backbone.

Caption: 2D structure of this compound.

Synthesis and Experimental Protocols

While specific, detailed synthesis protocols for the enantiomerically pure (R)-isomer are proprietary or found within specialized literature, a generalized and plausible experimental workflow for producing the racemic version of such β-amino acids involves the Rodionov reaction. Enantiomeric separation or asymmetric synthesis would be required for the specific (R)-isomer.

Experimental Workflow: Generalized Rodionov Synthesis

synthesis_workflow reactants Reactants: - 4-Fluorobenzaldehyde - Malonic Acid - Ammonium Acetate reaction Reaction Vessel (e.g., 1-Butanol) reactants->reaction 1. Combine reflux Reflux reaction->reflux 2. Heat filtration Filtration & Washing (Ethanol, Water) reflux->filtration 3. Cool & Precipitate product Final Product: 3-Amino-3-(4-fluorophenyl) propionic acid (racemic) filtration->product 4. Isolate & Dry

Caption: Generalized workflow for the synthesis of a β-amino acid.

Protocol: General Procedure for Synthesis

This protocol is adapted from a similar synthesis for 3-Amino-3-(4-hydroxyphenyl)propanoic acid and should be considered a general guideline.[4]

  • Reactant Mixture: In a suitable reaction vessel, combine 4-fluorobenzaldehyde, malonic acid, and ammonium acetate (e.g., in a molar ratio of 1:1.1:2.3) in a solvent such as 1-butanol.[4]

  • Reflux: Heat the mixture to reflux for approximately 1.5 to 2 hours, or until the evolution of CO₂ gas ceases.[4]

  • Isolation: Cool the reaction mixture. The resulting precipitate is collected via filtration.

  • Purification: Wash the filtered solid sequentially with boiling 1-butanol, boiling ethanol, and water to remove unreacted starting materials and byproducts.[4]

  • Drying: Dry the purified product under vacuum at 80-100 °C for 8-10 hours.[4]

  • Characterization: The final product's identity and purity would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Note: To obtain the (R)-enantiomer, either an asymmetric synthesis approach or chiral resolution of the racemic product would be necessary.

Applications in Research and Drug Development

This compound is a valuable chiral building block in medicinal chemistry, primarily due to two key structural features: the fluorophenyl group and the defined stereochemistry.[2]

  • Enhanced Pharmacokinetics: The fluorine atom on the phenyl ring increases the molecule's lipophilicity.[2] This property can improve a drug candidate's ability to cross biological membranes, including the blood-brain barrier, which is a critical advantage for developing therapeutics targeting the central nervous system.

  • Metabolic Stability: Fluorination can also block sites of metabolic oxidation, increasing the metabolic stability and half-life of a drug.

  • Asymmetric Synthesis: As a chiral molecule, it is an essential component for the asymmetric synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[2] This is crucial for ensuring drug efficacy and minimizing off-target side effects associated with undesired enantiomers.

  • Therapeutic Areas: It serves as a precursor for novel therapeutics, particularly for neurological disorders such as depression and anxiety, due to its structural similarity to neurotransmitters.[2] It is also used in designing selective receptor modulators and enzyme inhibitors.

Logical Flow: Role in the Drug Discovery Pipeline

drug_development_flow start (R)-3-Amino-3- (4-fluorophenyl)propionic acid (Chiral Building Block) synthesis Asymmetric Synthesis & Medicinal Chemistry start->synthesis library Novel Compound Library (Enhanced Properties) synthesis->library screening High-Throughput Screening (Target Identification) library->screening lead_opt Lead Optimization screening->lead_opt preclinical Preclinical Studies (In-vitro & In-vivo) lead_opt->preclinical api Potential API for Neurological Disorders preclinical->api

Caption: Role of the title compound as a building block in drug discovery.

Conclusion

This compound is a strategically important molecule for pharmaceutical research and development. Its defined stereochemistry and the presence of a fluorine atom provide significant advantages in designing novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. Its utility as a chiral building block makes it a cornerstone for the synthesis of next-generation, enantiomerically pure drugs, particularly in the challenging field of neuropharmacology.

References

An In-Depth Technical Guide to the Mechanism of Action of (R)-3-Amino-3-(4-fluorophenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-3-(4-fluorophenyl)-propionic acid, also known by its developmental code name (R)-CGP-11130 and as the (R)-enantiomer of 4-fluorophenibut, is a selective agonist of the γ-aminobutyric acid type B (GABA-B) receptor. As a derivative of the neurotransmitter GABA, this compound exerts its effects by modulating the activity of the GABA-B receptor, a key player in inhibitory neurotransmission within the central nervous system (CNS). This technical guide provides a comprehensive overview of the mechanism of action of (R)-3-Amino-3-(4-fluorophenyl)-propionic acid, including its interaction with the GABA-B receptor, the subsequent downstream signaling pathways, and available pharmacological data. Detailed experimental protocols for key assays used to characterize this and similar compounds are also provided to facilitate further research and development.

Introduction

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian CNS, playing a crucial role in regulating neuronal excitability. It mediates its effects through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals. Their activation leads to a cascade of intracellular events that ultimately reduce neuronal firing.

(R)-3-Amino-3-(4-fluorophenyl)-propionic acid is a synthetic GABA analogue. The introduction of a fluorine atom at the para position of the phenyl ring enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier. As with other phenyl-substituted GABA analogues like baclofen and phenibut, the stereochemistry at the chiral center is critical for its pharmacological activity, with the (R)-enantiomer being the more potent form. This guide will delve into the specific interactions and functional consequences of (R)-3-Amino-3-(4-fluorophenyl)-propionic acid's engagement with the GABA-B receptor.

Mechanism of Action: GABA-B Receptor Agonism

The primary mechanism of action of (R)-3-Amino-3-(4-fluorophenyl)-propionic acid is its function as a selective agonist at the GABA-B receptor.

GABA-B Receptor Structure and Activation

The functional GABA-B receptor is an obligate heterodimer composed of two subunits: GABA-B1 and GABA-B2. The GABA-B1 subunit is responsible for binding the endogenous ligand GABA, as well as agonists like (R)-3-Amino-3-(4-fluorophenyl)-propionic acid. The GABA-B2 subunit is crucial for G-protein coupling and signaling.

Upon agonist binding to the GABA-B1 subunit, a conformational change is induced in the heterodimeric receptor complex. This change facilitates the activation of associated heterotrimeric G-proteins, specifically those of the Gi/o family. The activated G-protein then dissociates into its Gα and Gβγ subunits, which go on to modulate the activity of downstream effector proteins.

Downstream Signaling Pathways

The activation of Gi/o proteins by the GABA-B receptor initiates several key signaling cascades that result in neuronal inhibition:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a key enzyme involved in the phosphorylation of numerous downstream targets, including ion channels and transcription factors.

  • Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK channels (also known as Kir3 channels) on the postsynaptic membrane. This activation leads to an efflux of potassium ions (K+), causing hyperpolarization of the neuronal membrane. This hyperpolarization increases the threshold for firing an action potential, thus producing a slow inhibitory postsynaptic potential (IPSP).

  • Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit also directly inhibits high-voltage-activated Ca2+ channels (N-type and P/Q-type) located on presynaptic terminals. This inhibition reduces the influx of calcium ions (Ca2+) that is necessary for the fusion of synaptic vesicles with the presynaptic membrane, thereby decreasing the release of neurotransmitters.

The following diagram illustrates the primary signaling pathway of the GABA-B receptor upon activation by an agonist such as (R)-3-Amino-3-(4-fluorophenyl)-propionic acid.

GABAB_Signaling GABAB_R GABA-B Receptor (GABA-B1/GABA-B2) G_Protein Gi/o Protein (αβγ) GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi/o inhibits GIRK GIRK Channel (K+) G_Protein->GIRK Gβγ activates VGCC Voltage-Gated Ca2+ Channel G_Protein->VGCC Gβγ inhibits cAMP cAMP AC->cAMP Converts ATP to K_efflux K+ Efflux GIRK->K_efflux Ca_influx Ca2+ Influx VGCC->Ca_influx Agonist (R)-3-Amino-3-(4-fluoro- phenyl)-propionic acid Agonist->GABAB_R PKA PKA cAMP->PKA Neurotransmitter_Release Neurotransmitter Release Ca_influx->Neurotransmitter_Release Triggers

Caption: GABA-B Receptor Signaling Pathway.

Pharmacological Data

Quantitative data for (R)-3-Amino-3-(4-fluorophenyl)-propionic acid is limited, with most available data pertaining to the racemic mixture, 4-fluorophenibut (also known as F-phenibut or CGP-11130). However, studies on the closely related compound phenibut have demonstrated that the (R)-enantiomer is the pharmacologically active component. It is therefore highly probable that the (R)-enantiomer of 4-fluorophenibut is also the more potent agonist at the GABA-B receptor.

Table 1: In Vitro Activity of 4-Fluorophenibut and Related Compounds

CompoundAssay TypeReceptorSpeciesPreparationValueReference
4-Fluorophenibut (racemic)Radioligand BindingGABA-B--IC50 = 1.70 µM[1]
4-Fluorophenibut (racemic)Radioligand BindingGABA-A--IC50 > 100 µM[1]
F-phenibut (racemic)Patch-clampGABA-BMouseCerebellar Purkinje cellsEC50 = 23.3 µM[2]
(±)-BaclofenPatch-clampGABA-BMouseCerebellar Purkinje cellsEC50 = 6.0 µM[2]
Phenibut (racemic)Patch-clampGABA-BMouseCerebellar Purkinje cellsEC50 = 1362 µM[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of GABA-B receptor agonists.

Radioligand Binding Assay for GABA-B Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of a test compound for the GABA-B receptor by measuring the displacement of a radiolabeled ligand.

Workflow Diagram:

Binding_Assay_Workflow Start Start: Prepare Brain Membrane Homogenate Incubate Incubate Membranes with Radioligand ([3H]baclofen) and Test Compound Start->Incubate Separate Separate Bound and Free Radioligand via Filtration Incubate->Separate Quantify Quantify Radioactivity of Bound Ligand Separate->Quantify Analyze Analyze Data to Determine IC50 and Ki Quantify->Analyze End End Analyze->End GTPgS_Assay_Workflow Start Start: Prepare Brain Membrane Homogenate Incubate Incubate Membranes with Test Compound, GDP, and [35S]GTPγS Start->Incubate Separate Separate Bound and Free [35S]GTPγS via Filtration Incubate->Separate Quantify Quantify Radioactivity of Bound [35S]GTPγS Separate->Quantify Analyze Analyze Data to Determine EC50 and Emax Quantify->Analyze End End Analyze->End Patch_Clamp_Workflow Start Start: Prepare Brain Slices or Cultured Neurons Establish Establish Whole-Cell Patch-Clamp Configuration Start->Establish Record_Baseline Record Baseline Membrane Current/Potential Establish->Record_Baseline Apply_Agonist Apply (R)-3-Amino-3-(4-fluoro- phenyl)-propionic acid Record_Baseline->Apply_Agonist Record_Response Record Changes in Membrane Current/Potential Apply_Agonist->Record_Response Analyze Analyze Data to Determine Agonist Potency and Efficacy Record_Response->Analyze End End Analyze->End

References

An In-depth Technical Guide on the Biological Activity of (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid, a chiral non-proteinogenic β-amino acid, has emerged as a significant building block in medicinal chemistry. Its structural similarity to neurotransmitters, coupled with the unique physicochemical properties imparted by the fluorine atom, makes it a compelling candidate for the development of novel therapeutics, particularly for neurological disorders. The fluorinated phenyl group enhances the compound's lipophilicity, which may improve its ability to cross the blood-brain barrier, a critical attribute for centrally acting drugs[1][2]. This guide provides a comprehensive overview of the known biological activity of this compound, supported by available data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Amino-3-(4-fluoro-phenyl)-propionic acid is presented in Table 1.

PropertyValueSource
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol
CAS Number 151911-23-8 ((R)-enantiomer)
Appearance Solid
Chirality (R)-enantiomer

Table 1: Physicochemical Properties

Biological Activity

GABAB Receptor Antagonism

The GABAB receptor, a G-protein coupled receptor, is a key regulator of inhibitory neurotransmission in the central nervous system. Its activation leads to a decrease in neuronal excitability. Antagonists of the GABAB receptor can, therefore, enhance neuronal activity and have potential therapeutic applications in conditions such as depression, cognitive impairment, and certain types of epilepsy.

Evidence for the potential GABAB receptor antagonist activity of this compound comes from studies on its chloro-substituted analog, 3-amino-3-(4-chlorophenyl)propanoic acid. This compound has been shown to be a weak but specific antagonist of GABA at the GABAB receptor[3]. Given the similar electronic and steric properties of fluorine and chlorine, it is highly probable that the fluoro-derivative exhibits a comparable pharmacological profile.

Quantitative data for the antagonist potency of 3-amino-3-(4-chlorophenyl)propanoic acid is presented in Table 2. It is important to note that these values are for the chloro-analog and should be considered as indicative for the fluoro-compound pending direct experimental verification.

CompoundParameterValueSpeciesTissue/AssayReference
3-amino-3-(4-chlorophenyl)propanoic acidpA₂3.5Guinea pigIleum[3][4]

Table 2: Biological Activity of a Structurally Related Compound

The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's dose-response curve. A lower pA₂ value indicates weaker antagonist potency.

Signaling Pathway

The hypothesized signaling pathway for the action of this compound as a GABAB receptor antagonist is depicted below. By blocking the receptor, the compound would prevent the G-protein-mediated inhibition of adenylyl cyclase and the opening of inwardly rectifying potassium (GIRK) channels, leading to a net increase in neuronal excitability.

GABA_B_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_B_pre GABA_B Receptor (Autoreceptor) GABA->GABA_B_pre GABA_B_post GABA_B Receptor GABA->GABA_B_post Vesicle Vesicle Ca_channel_pre Ca²⁺ Channel GABA_B_pre->Ca_channel_pre NT_release Neurotransmitter Release Ca_channel_pre->NT_release GIRK GIRK K⁺ Channel GABA_B_post->GIRK AdenylylCyclase Adenylyl Cyclase GABA_B_post->AdenylylCyclase cAMP cAMP AdenylylCyclase->cAMP ATP ATP ATP->AdenylylCyclase PKA PKA cAMP->PKA RF_beta_homophenylalanine (R)-3-Amino-3-(4-fluoro- phenyl)-propionic acid RF_beta_homophenylalanine->GABA_B_pre RF_beta_homophenylalanine->GABA_B_post Synthesis_Workflow start L-Asparagine step1 Cyclocondensation with pivalaldehyde start->step1 intermediate1 (S,S)-2-tert-Butyl-1-carbomethoxy-6-carboxy- 2,3,5,6-tetrahydro-4(1H)-pyrimidinone step1->intermediate1 step2 Electrochemical Oxidative Decarboxylation intermediate1->step2 intermediate2 (S)-2-tert-Butyl-1-carbomethoxy- 2,3-dihydro-4(1H)-pyrimidinone step2->intermediate2 step3 Heck Coupling with 4-iodofluorobenzene intermediate2->step3 intermediate3 (R)-2-tert-Butyl-6-(4-fluorophenyl)- 5,6-dihydro-4(1H)-pyrimidinone step3->intermediate3 step4 Acidic Hydrolysis and Neutralization intermediate3->step4 end (R)-3-Amino-3-(4-fluoro-phenyl)- propionic acid step4->end Binding_Assay_Workflow start Prepare Rat Brain Membranes step1 Incubate Membranes with [³H]Radioligand and Test Compound start->step1 step2 Separate Bound and Free Radioligand by Filtration step1->step2 step3 Quantify Bound Radioactivity by Scintillation Counting step2->step3 step4 Data Analysis: Calculate IC₅₀ and Kᵢ step3->step4 end Determine Binding Affinity step4->end Schild_Plot_Logic start Obtain Agonist (GABA) Dose-Response Curves ± Antagonist step1 Calculate EC₅₀ values for each curve start->step1 step2 Calculate Dose Ratios for each antagonist concentration step1->step2 step3 Plot log(Dose Ratio - 1) vs. -log[Antagonist] step2->step3 step4 Perform Linear Regression step3->step4 end Determine pA₂ value (x-intercept) step4->end

References

Navigating the Physicochemical Landscape of (R)-3-Amino-3-(4-fluoro-phenyl)-propionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid, a fluorinated beta-amino acid analogue, is a compound of significant interest in medicinal chemistry and neuroscience. Its structural similarity to neurotransmitters makes it a valuable building block for the synthesis of novel therapeutics targeting neurological disorders.[1][2][3][4] This technical guide provides an in-depth overview of the available solubility data, detailed experimental protocols for its determination, and a visualization of its role in neuronal signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Amino-3-(4-fluorophenyl)propionic acid and its parent compound, 3-Amino-3-phenylpropionic acid, is presented in Table 1.

Property3-Amino-3-(4-fluorophenyl)propionic acid3-Amino-3-phenylpropionic acidReference
Molecular Formula C₉H₁₀FNO₂C₉H₁₁NO₂[5]
Molecular Weight 183.18 g/mol 165.19 g/mol [5]
Melting Point 224-228 °C (decomposes)222 °C (decomposes)[6]
Appearance White to off-white solid/powderWhite to almost white solid[6]

Solubility Data

SolventSolubility of L-4-FluorophenylalanineReference
Water50 mg/ml[7][9]
0.5M HCl50 mg/ml[7][9]
ChloroformSoluble[7][8]
DichloromethaneSoluble[7][8]
Ethyl AcetateSoluble[7][8]
DMSOSoluble[7][8]
AcetoneSoluble[7][8]

Experimental Protocols for Solubility Determination

For researchers seeking to determine the precise solubility of this compound, the following established methods for amino acids are recommended.

Gravimetric Method

This classic and straightforward method involves determining the mass of the solute that can dissolve in a given mass or volume of a solvent to form a saturated solution.[10][11][12][13]

Methodology:

  • Preparation of Saturated Solution: An excess amount of the amino acid is added to a known volume of the solvent in a sealed container (e.g., a conical flask). The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be confirmed by measuring the concentration at different time points until it remains constant.[12]

  • Separation of Undissolved Solute: The saturated solution is carefully filtered to remove any undissolved solid.

  • Solvent Evaporation: A precisely measured volume of the clear filtrate is transferred to a pre-weighed evaporating dish.

  • Drying and Weighing: The solvent is evaporated from the dish, typically in a drying oven at a temperature that does not cause decomposition of the amino acid. The dish is then cooled in a desiccator and weighed. This process of drying, cooling, and weighing is repeated until a constant weight is achieved.[12][13]

  • Calculation: The solubility is calculated from the mass of the dried solute and the volume of the solvent used.

The workflow for the gravimetric determination of solubility is illustrated in the diagram below.

G cluster_0 Solubility Determination by Gravimetric Method A Add excess this compound to a known volume of solvent B Agitate at constant temperature to achieve equilibrium A->B C Filter to remove undissolved solid B->C D Transfer a known volume of the saturated filtrate to a pre-weighed dish C->D E Evaporate the solvent D->E F Dry the residue to a constant weight E->F G Calculate solubility (mass of residue / volume of filtrate) F->G

Caption: Workflow for Gravimetric Solubility Determination.

UV-Vis Spectrophotometry

For aromatic amino acids, UV-Vis spectrophotometry offers a sensitive and less material-intensive method for determining solubility, especially at low concentrations.[10][14]

Methodology:

  • Preparation of Saturated Solution: A saturated solution is prepared in the same manner as for the gravimetric method.

  • Serial Dilution: The saturated solution is carefully filtered, and a small, accurately measured aliquot is diluted with the same solvent to bring the absorbance within the linear range of the spectrophotometer. A series of dilutions may be necessary.

  • Absorbance Measurement: The absorbance of the diluted solution is measured at the wavelength of maximum absorbance (λmax) for the compound. The λmax for aromatic amino acids is typically in the range of 250-280 nm.[15] A blank containing only the solvent is used to zero the instrument.

  • Calibration Curve: A standard calibration curve is prepared by measuring the absorbance of a series of solutions of the amino acid with known concentrations.

  • Concentration Determination: The concentration of the diluted saturated solution is determined from the calibration curve.

  • Solubility Calculation: The solubility of the original saturated solution is calculated by taking into account the dilution factor.

The process of determining solubility using UV-Vis spectrophotometry is depicted in the following diagram.

G cluster_1 Solubility Determination by UV-Vis Spectrophotometry A Prepare saturated solution and filter D Dilute the saturated filtrate to fall within the calibration range A->D B Prepare a series of standard solutions of known concentrations C Measure absorbance of standards to create a calibration curve B->C F Determine concentration from the calibration curve C->F E Measure absorbance of the diluted filtrate D->E E->F G Calculate original solubility considering the dilution factor F->G

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Role in Neuronal Signaling

This compound and its analogues are utilized in neuroscience research to probe the function of neurotransmitter systems.[2][3][4] Due to their structural resemblance to endogenous amino acid neurotransmitters like GABA and glutamate, these compounds can interact with neurotransmitter transporters and receptors, thereby modulating neuronal signaling. This interaction can influence synaptic transmission and plasticity, processes fundamental to learning and memory. The diagram below illustrates the potential points of interaction of this compound within a simplified neuronal signaling context.

G cluster_2 Potential Interaction with Neuronal Signaling Pathways cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron NT_synth Neurotransmitter Synthesis NT_vesicle Vesicular Storage NT_synth->NT_vesicle NT_release Neurotransmitter Release NT_vesicle->NT_release NT_transporter Reuptake Transporter NT_release->NT_transporter Receptor Postsynaptic Receptors (e.g., GABA, Glutamate) NT_release->Receptor Signaling Intracellular Signaling Cascade Receptor->Signaling Response Postsynaptic Response Signaling->Response Compound This compound Compound->NT_transporter Modulation of Reuptake Compound->Receptor Direct or Allosteric Modulation

Caption: Potential Modulation of Neurotransmission.

References

A Comprehensive Technical Guide to the Spectroscopic Profile of (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid, a key building block in pharmaceutical research and development. Its application in the synthesis of novel therapeutics, particularly for neurological disorders, necessitates a thorough understanding of its structural and analytical characteristics. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and a workflow for its analytical characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.40Multiplet2HAr-H
~7.10Multiplet2HAr-H
~4.50Triplet1HCH-NH₂
~2.70Multiplet2HCH₂-COOH

Note: Data is estimated from spectral images. The exact solvent and instrument frequency can influence precise chemical shifts and coupling constants.

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~175C=O (Carboxylic acid)
~162 (d, ¹JCF ≈ 245 Hz)C-F
~138 (d, ⁴JCF ≈ 3 Hz)C-CH (ipso)
~129 (d, ³JCF ≈ 8 Hz)Ar-CH
~115 (d, ²JCF ≈ 21 Hz)Ar-CH
~52CH-NH₂
~42CH₂-COOH

Note: Data is estimated from spectral images and typical values for similar structures. The carbon-fluorine coupling constants (JCF) are characteristic.

Table 3: IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400-2800BroadO-H stretch (Carboxylic acid), N-H stretch (Amine)
~1710StrongC=O stretch (Carboxylic acid)
~1600, ~1510Medium-StrongC=C stretch (Aromatic ring)
~1220StrongC-F stretch
~830StrongC-H bend (para-substituted aromatic)

Table 4: Mass Spectrometry Data

m/zInterpretation
184.07[M+H]⁺ (Protonated molecule)
167.07[M-NH₂]⁺ or [M+H-NH₃]⁺
138.05[M+H - HCOOH]⁺
109.04[C₆H₄F-CH]⁺

Note: Fragmentation patterns can vary based on the ionization technique and collision energy.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment to ensure solubility).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Number of Scans: 16-64, depending on concentration.

      • Relaxation Delay: 1-2 seconds.

      • Spectral Width: -2 to 12 ppm.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

      • Relaxation Delay: 2-5 seconds.

      • Spectral Width: 0 to 200 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Assign the peaks based on chemical shifts, multiplicities, and integration values.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation and Parameters:

    • Spectrometer: A standard FTIR spectrometer equipped with a diamond or germanium ATR accessory.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Identify and assign the characteristic absorption bands to the corresponding functional groups.

2.3 Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent system, such as a mixture of methanol and water with 0.1% formic acid to promote protonation.

  • Instrumentation and Parameters (Electrospray Ionization - ESI):

    • Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).

    • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

    • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Source Parameters: Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable and strong signal.

    • Tandem MS (MS/MS): For structural elucidation, the [M+H]⁺ ion can be selected and fragmented using collision-induced dissociation (CID) with argon as the collision gas. The collision energy should be varied to observe a range of fragment ions.

  • Data Processing:

    • Acquire the full scan mass spectrum to identify the molecular ion.

    • Acquire the MS/MS spectrum of the precursor ion.

    • Analyze the fragmentation pattern to confirm the structure of the molecule.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical entity like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Compound Synthesis & Purification NMR_Prep Dissolution in Deuterated Solvent Sample->NMR_Prep ~5-10 mg IR_Prep Solid Sample (ATR) Sample->IR_Prep ~1-2 mg MS_Prep Dilution in Mobile Phase Sample->MS_Prep ~1 mg/mL NMR NMR Spectroscopy (¹H, ¹³C) NMR_Prep->NMR IR FTIR Spectroscopy IR_Prep->IR MS Mass Spectrometry (ESI-MS, MS/MS) MS_Prep->MS NMR_Data Peak Assignment & Structure Confirmation NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Fragmentation Analysis MS->MS_Data Final Structural Elucidation & Purity Assessment NMR_Data->Final IR_Data->Final MS_Data->Final

Caption: General workflow for the spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For more specific applications, further characterization using advanced 2D NMR techniques or high-resolution mass spectrometry may be beneficial. The provided data and protocols serve as a valuable resource for researchers utilizing this compound in their synthetic and medicinal chemistry endeavors.

A Technical Guide to Sourcing (R)-3-Amino-3-(4-fluorophenyl)-propionic Acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing (R)-3-Amino-3-(4-fluorophenyl)-propionic acid (CAS No. 195390-33-3). This non-canonical amino acid is a critical building block in the synthesis of novel therapeutics, particularly those targeting neurological disorders.[1] Its unique structural features, including the presence of a fluorine atom, can enhance the pharmacological properties of parent molecules, making it a valuable component in medicinal chemistry.[1]

Supplier Landscape and Product Specifications

A critical aspect of utilizing (R)-3-Amino-3-(4-fluorophenyl)-propionic acid in research and development is the selection of a reliable chemical supplier. The quality and purity of the starting material can significantly impact the success and reproducibility of experimental outcomes. Below is a comparative table of offerings from prominent chemical suppliers.

SupplierProduct NameCAS NumberPurityPhysical FormStorage
Chem-Impex (R)-3-Amino-3-(4-fluorophenyl)propionic acid195390-33-3≥ 98%White powder0-8 °C
Sigma-Aldrich 3-Amino-3-(4-fluorophenyl)propionic acid325-89-3 (racemic)97%SolidRoom Temperature

Note: The Sigma-Aldrich product listed is for the racemic mixture. Researchers specifically requiring the (R)-enantiomer should verify the stereochemistry with the supplier before purchase.

Quality Control and Verification

Ensuring the chemical identity and purity of (R)-3-Amino-3-(4-fluorophenyl)-propionic acid is paramount. A comprehensive Certificate of Analysis (CoA) from the supplier is the first step in quality verification. Key parameters to scrutinize on a CoA include:

  • Chemical Identity: Confirmed by techniques such as NMR (Nuclear Magnetic Resonance) and Mass Spectrometry.

  • Purity: Typically determined by HPLC (High-Performance Liquid Chromatography). A purity of ≥98% is recommended for most pharmaceutical research applications.

  • Enantiomeric Purity (Enantiomeric Excess - e.e.): This is a critical parameter for a chiral compound. The e.e. should be determined by a validated chiral HPLC or GC-MS method and should ideally be ≥99%.

  • Physical Properties: Appearance, melting point, and solubility.

  • Residual Solvents: Levels of any residual solvents from the synthesis and purification process.

Experimental Protocols

Determination of Enantiomeric Purity by Chiral HPLC

The following is a representative protocol for determining the enantiomeric purity of (R)-3-Amino-3-(4-fluorophenyl)-propionic acid. This method is adapted from a validated protocol for a structurally similar compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., a Pirkle-type column like (R,R)-Whelk-O1).

Reagents:

  • Hexane (HPLC grade)

  • 2-Propanol (IPA) (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • (R)-3-Amino-3-(4-fluorophenyl)-propionic acid sample

  • (S)-3-Amino-3-(4-fluorophenyl)-propionic acid standard (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane:IPA:TFA in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the (R)-3-Amino-3-(4-fluorophenyl)-propionic acid sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Inject 10 µL of the sample solution.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

    • The two enantiomers will be separated into two distinct peaks. Identify the peaks based on the retention time of the (S)-enantiomer standard, if available.

  • Data Analysis: Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers with the following formula:

    • e.e. (%) = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100

Amide Coupling Reaction

This protocol provides a general method for the coupling of (R)-3-Amino-3-(4-fluorophenyl)-propionic acid with a primary amine to form an amide bond, a common reaction in the synthesis of bioactive molecules.

Reagents:

  • (R)-3-Amino-3-(4-fluorophenyl)-propionic acid

  • A primary amine (e.g., benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-3-Amino-3-(4-fluorophenyl)-propionic acid (1 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution. Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Amine Addition: Add the primary amine (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and HPLC.

Workflow and Decision Making

The selection of a suitable supplier and the subsequent quality control of (R)-3-Amino-3-(4-fluorophenyl)-propionic acid are critical steps in the research and development pipeline. The following diagram illustrates a logical workflow for this process.

G cluster_0 Supplier Selection cluster_1 Quality Assessment cluster_2 Procurement Identify Potential Suppliers Identify Potential Suppliers Request Quotations and Lead Times Request Quotations and Lead Times Identify Potential Suppliers->Request Quotations and Lead Times Evaluate Supplier Reputation and Documentation Evaluate Supplier Reputation and Documentation Request Quotations and Lead Times->Evaluate Supplier Reputation and Documentation Request Certificate of Analysis (CoA) Request Certificate of Analysis (CoA) Evaluate Supplier Reputation and Documentation->Request Certificate of Analysis (CoA) Verify Key Specifications Verify Key Specifications Request Certificate of Analysis (CoA)->Verify Key Specifications Order Sample for In-house Testing Order Sample for In-house Testing Verify Key Specifications->Order Sample for In-house Testing Perform Quality Control Tests Perform Quality Control Tests Order Sample for In-house Testing->Perform Quality Control Tests Compare Results with CoA Compare Results with CoA Perform Quality Control Tests->Compare Results with CoA Approve Supplier and Place Order Approve Supplier and Place Order Compare Results with CoA->Approve Supplier and Place Order

References

(R)-3-Amino-3-(4-fluorophenyl)-propionic Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of (R)-3-Amino-3-(4-fluorophenyl)-propionic acid. The information compiled herein is intended for use by trained professionals in a laboratory or drug development setting. It is crucial to supplement this guide with your institution's specific safety protocols and to conduct a thorough risk assessment before commencing any work with this compound.

(R)-3-Amino-3-(4-fluorophenyl)-propionic acid is a chiral non-proteinogenic β-amino acid. It serves as a critical building block in the synthesis of various pharmaceutical compounds, most notably as a key intermediate in the production of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. Its fluorinated phenyl ring can enhance the pharmacological properties of the final active pharmaceutical ingredient.

Chemical and Physical Properties

A summary of the known physical and chemical properties of 3-Amino-3-(4-fluorophenyl)-propionic acid is presented below. It is important to note that much of the detailed safety and toxicological data is available for the racemic mixture (CAS 325-89-3) rather than the specific (R)-enantiomer (CAS 151911-23-8). The data for the racemate should be considered as the primary guide for safe handling.

PropertyValueReference
Chemical Name (R)-3-Amino-3-(4-fluorophenyl)-propionic acidN/A
Synonyms (R)-beta-4-Fluorophenylalanine, H-D-beta-Phe(4-F)-OH[1]
CAS Number 151911-23-8 ((R)-enantiomer)[2]
325-89-3 (racemic mixture)[3][4]
Molecular Formula C₉H₁₀FNO₂[3][4]
Molecular Weight 183.18 g/mol [3][4]
Appearance Solid, white powder[3]
Melting Point 224-228 °C (decomposes)
Solubility No data available for the (R)-enantiomer. General solubility for similar amino acids suggests limited solubility in water and alcohols.N/A
Storage Class 11 - Combustible Solids

Hazard Identification and Toxicology

To date, the health hazards of (R)-3-Amino-3-(4-fluorophenyl)-propionic acid have not been fully investigated.[3] The safety data presented here is based on the racemic mixture and should be handled with the assumption that the enantiomer presents similar risks.

GHS Hazard Statements for Racemic 3-Amino-3-(4-fluorophenyl)-propionic acid:

Hazard CategoryStatement
Acute Effects Irritant. May be harmful by ingestion and inhalation. Material is irritating to mucous membranes and the upper respiratory tract.
Skin Contact May cause skin irritation.
Eye Contact May cause eye irritation.

Toxicological Data:

Detailed toxicological data such as LD50 or LC50 values for (R)-3-Amino-3-(4-fluorophenyl)-propionic acid or its racemic mixture are not available in the public domain. The toxicological properties have not been fully investigated.[3] Therefore, it should be handled as a compound with unknown toxicity, and exposure should be minimized.

Safety and Handling Protocols

Given the limited specific safety data, a cautious approach is mandatory when handling this compound. The following protocols are based on general best practices for handling powdered chemical reagents of unknown toxicity.

Personal Protective Equipment (PPE)

A diagrammatic representation of the required PPE is provided below.

PPE_Workflow cluster_ppe Standard Personal Protective Equipment (PPE) lab_coat Lab Coat (Flame-resistant) safety_goggles Safety Goggles (Chemical splash proof) gloves Nitrile Gloves (Chemical-resistant) respirator N95 Respirator (For powdered material) researcher Researcher researcher->lab_coat Wear researcher->safety_goggles Wear researcher->gloves Wear researcher->respirator Wear when handling powder

Figure 1. Required Personal Protective Equipment (PPE).
Engineering Controls

  • Fume Hood: Always handle the solid compound inside a certified chemical fume hood to minimize inhalation risk.[3]

  • Ventilation: Ensure adequate general laboratory ventilation.[3]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible.[3]

Handling and Storage
  • General Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor.[3] Use anti-static weighing techniques and minimize powder dispersion.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3] Keep away from strong oxidizing agents, strong acids, and strong bases.[3]

Experimental Protocol: Weighing and Dispensing
  • Preparation: Don all required PPE as outlined in Figure 1. Ensure the chemical fume hood is operational.

  • Staging: Place a calibrated analytical balance, weighing paper or boat, spatula, and the sealed container of (R)-3-Amino-3-(4-fluorophenyl)-propionic acid inside the fume hood.

  • Dispensing: Carefully open the container. Using a clean spatula, transfer the desired amount of the solid onto the weighing paper.

  • Closure: Securely close the primary container immediately after dispensing.

  • Transfer: Carefully transfer the weighed solid to the reaction vessel.

  • Decontamination: Clean the spatula and any contaminated surfaces within the fume hood. Dispose of the weighing paper in a designated chemical waste container.

  • Post-Handling: Wash hands and forearms thoroughly after handling is complete.

Weighing_Workflow start Start ppe Don Appropriate PPE start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weigh Weigh Compound on Analytical Balance fume_hood->weigh transfer Transfer to Reaction Vessel weigh->transfer clean_up Clean and Decontaminate Work Area and Tools transfer->clean_up waste Dispose of Waste in Designated Containers clean_up->waste end End waste->end

Figure 2. Workflow for Weighing and Dispensing.

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid ProcedureReference
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
Skin Contact Immediately wash the affected area with generous quantities of running water and non-abrasive soap for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]
Eye Contact Immediately flush eyes with clean, running water for at least 15 minutes, keeping eyelids open. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.N/A
Accidental Release and Firefighting
  • Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Firefighting Measures: Use carbon dioxide, dry chemical powder, or alcohol/polymer foam to extinguish a fire.[3] Wear self-contained breathing apparatus and full protective gear. Under fire conditions, the compound may emit toxic fumes.[3]

Biological Context and Signaling Pathway

As previously mentioned, (R)-3-Amino-3-(4-fluorophenyl)-propionic acid is a precursor to Sitagliptin, a DPP-4 inhibitor. DPP-4 is an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6] By inhibiting DPP-4, Sitagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby improving glycemic control.[5][6][7]

DPP4_Pathway cluster_precursor Drug Synthesis cluster_signaling Physiological Pathway precursor (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid sitagliptin Sitagliptin (DPP-4 Inhibitor) precursor->sitagliptin Key Intermediate dpp4 DPP-4 Enzyme sitagliptin->dpp4 Inhibits incretins Incretins (GLP-1, GIP) incretins->dpp4 Degradation pancreas Pancreatic β-cells incretins->pancreas Stimulates inactive_incretins Inactive Incretins dpp4->inactive_incretins insulin ↑ Insulin Secretion pancreas->insulin glucose ↓ Blood Glucose insulin->glucose

Figure 3. Role in the DPP-4 Signaling Pathway.

Disposal Considerations

All waste containing this compound should be treated as hazardous chemical waste. Dispose of the material in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training and institutional protocols. The user is solely responsible for all safety precautions and for ensuring that all handling, storage, and disposal practices are in compliance with applicable laws and regulations.

References

An In-depth Technical Guide to (R)-3-Amino-3-(4-fluorophenyl)-propionic Acid and its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-3-Amino-3-(4-fluorophenyl)-propionic acid, a chiral amino acid derivative of significant interest in medicinal chemistry and pharmaceutical development. This document collates known synonyms, chemical identifiers, and available physicochemical data. It also outlines a general synthetic approach based on methodologies for structurally related compounds, highlighting its role as a crucial building block in the synthesis of novel therapeutics, particularly those targeting the central nervous system.

Chemical Identity and Synonyms

(R)-3-Amino-3-(4-fluorophenyl)-propionic acid is a non-proteinogenic β-amino acid. The presence of a fluorine atom on the phenyl ring can enhance lipophilicity, metabolic stability, and binding affinity of molecules incorporating this moiety, making it a valuable component in drug design.[1][2]

Below is a table summarizing the various synonyms and identifiers for this compound and its related stereoisomers.

Identifier Type(R)-3-Amino-3-(4-fluorophenyl)-propionic acidRacemic (DL) Mixture(S)-Enantiomer
Primary Name (R)-3-Amino-3-(4-fluorophenyl)-propionic acid3-Amino-3-(4-fluorophenyl)propionic acid(S)-3-Amino-3-(4-fluorophenyl)propionic acid
Synonyms (R)-4-Fluoro-β-phenylalanine; D-β-Phe(4-F)-OH[1]DL-3-Amino-3-(4-Fluoro-phenyl)-propionic acid(S)-4-Fluoro-β-phenylalanine; L-β-Phe(4-F)-OH
CAS Number 151911-23-8[1]325-89-3151911-33-0

Physicochemical Data

Quantitative data for the specific (R)-enantiomer is limited in publicly available literature. The following table includes data for the racemic mixture and predicted values for closely related isomers, which can serve as a useful reference.

PropertyValueCompoundSource
Molecular FormulaC₉H₁₀FNO₂All stereoisomers
Molecular Weight183.18 g/mol All stereoisomers
Melting Point224-228 °C (dec.)Racemic Mixture
pKa (Predicted)3.61 ± 0.103-Amino-3-(3-fluorophenyl)propanoic acid[3]

Role in Drug Discovery and Development

(R)-3-Amino-3-(4-fluorophenyl)-propionic acid is a key chiral building block in pharmaceutical synthesis.[1] Its structural similarity to neurotransmitters makes it a valuable precursor for developing novel drugs targeting neurological disorders such as depression and anxiety.[1][2] The fluorophenyl group can improve a compound's ability to cross the blood-brain barrier, a critical factor for CNS-acting drugs.[2]

While specific signaling pathways for this exact compound are not detailed in the available literature, related structures are known to interact with GABA receptors. For instance, chlorinated analogues have been shown to act as weak antagonists at the GABA-B receptor.[4][5] Furthermore, other fluorinated amino acids have been investigated as inhibitors of GABA aminotransferase.[6] This suggests that (R)-3-Amino-3-(4-fluorophenyl)-propionic acid may have modulatory effects on the GABAergic system, a primary target for many neuropharmacological agents.

General Synthetic Workflow

As a chiral building block, (R)-3-Amino-3-(4-fluorophenyl)-propionic acid is incorporated into larger molecules through standard peptide coupling or other organic synthesis reactions. The workflow typically involves the protection of the amino or carboxylic acid group, followed by a coupling reaction with another molecule, and subsequent deprotection.

The use of fluorinated building blocks like this is a common strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.[7]

Below is a generalized workflow for the utilization of this compound in a synthetic route.

G cluster_synthesis Synthetic Workflow A (R)-3-Amino-3-(4-fluorophenyl) -propionic acid B Protection of Amino or Carboxyl Group A->B C Coupling Reaction (e.g., Amide Bond Formation) B->C D Deprotection C->D E Final Bioactive Molecule D->E

A generalized synthetic workflow.

Experimental Protocols

Conceptual Synthetic Approach (Rodionov Reaction):

A common method for synthesizing β-amino acids is the Rodionov reaction, which involves the condensation of an aromatic aldehyde, malonic acid, and ammonia or an ammonium salt in an alcoholic solvent.

Reaction Scheme:

4-Fluorobenzaldehyde + Malonic Acid + Ammonium Acetate → (R,S)-3-Amino-3-(4-fluorophenyl)-propionic acid

General Procedure (Hypothetical):

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-fluorobenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent such as ethanol.

  • Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

  • Isolation of Racemic Mixture: Upon completion, the reaction mixture is cooled, and the product is precipitated. The crude racemic product is then collected by filtration and washed.

  • Chiral Resolution: The resolution of the racemic mixture to isolate the (R)-enantiomer can be achieved by forming diastereomeric salts with a chiral resolving agent (e.g., a chiral amine or acid), followed by fractional crystallization and subsequent liberation of the enantiomerically pure acid.

Note: This is a generalized protocol and would require optimization of reaction conditions, solvents, and the specific chiral resolution method to achieve a high yield and enantiomeric excess of the desired (R)-enantiomer.

Conclusion

(R)-3-Amino-3-(4-fluorophenyl)-propionic acid is a valuable and versatile chiral building block for the pharmaceutical industry. Its unique structural features, conferred by the fluorine substitution, make it an attractive component in the design of novel therapeutics, particularly for neurological disorders. While specific quantitative data and detailed synthetic protocols for this exact enantiomer are sparse in public-domain literature, its importance in medicinal chemistry is evident from its commercial availability and the extensive research on related fluorinated amino acids. Further research into its specific biological targets and the development of optimized, scalable synthetic routes will undoubtedly expand its application in drug discovery.

References

An In-depth Technical Guide to (R)-β-4-Fluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-β-4-Fluorophenylalanine, systematically known as (R)-3-amino-3-(4-fluorophenyl)propanoic acid, is a non-proteinogenic β-amino acid that has garnered interest in medicinal chemistry and neurobiology. Its structure, featuring a fluorine-substituted phenyl ring, imparts unique physicochemical properties that are advantageous for drug design, including enhanced metabolic stability and blood-brain barrier permeability. This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological activities of (R)-β-4-Fluorophenylalanine, with a focus on its role as a modulator of neuronal signaling pathways.

Core Properties of (R)-β-4-Fluorophenylalanine

(R)-β-4-Fluorophenylalanine is a derivative of β-phenylalanine with a fluorine atom at the para position of the phenyl ring. The introduction of fluorine can significantly alter the electronic properties of the molecule, influencing its interactions with biological targets.

The physicochemical properties of (R)-β-4-Fluorophenylalanine and its racemate are summarized in the table below. These properties are crucial for its application in drug development, influencing its solubility, membrane permeability, and oral bioavailability.

PropertyValueReference
IUPAC Name (3R)-3-amino-3-(4-fluorophenyl)propanoic acidN/A
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol
CAS Number 325-89-3 (racemate)
Melting Point 224-228 °C (dec.) (racemate)
Form Solid
Topological Polar Surface Area 63.3 Ų[1]
XLogP3 -1.9[1]

Several structural analogs of (R)-β-4-Fluorophenylalanine are also of interest in research and development. A comparison of their key differences is presented below.

CompoundKey DifferencePotential Impact
(R)-β-Phenylalanine Lacks the 4-fluoro substituent.Reduced lipophilicity and altered electronic interactions with biological targets.
4-Fluoro-L-phenylalanine (alpha-amino acid) Amino group is on the α-carbon.Different spatial arrangement of functional groups, leading to distinct biological activities.
4-Amino-3-(4-fluorophenyl)butyric acid Homologated with an additional methylene group.Acts as a GABA analog with potential for different receptor subtype selectivity.

Synthesis of β-Fluorophenylalanine Derivatives

The synthesis of β-amino acids, including fluorinated derivatives, is a significant area of research in organic chemistry. Several synthetic strategies have been developed to produce these compounds, often with a focus on enantioselectivity.

Common methods for the synthesis of β-amino acids include:

  • Mannich-type reactions: These reactions involve the condensation of an enolizable carbonyl compound, an amine, and a non-enolizable aldehyde or ketone. Recent advancements have focused on developing asymmetric versions of this reaction to produce enantiomerically pure β-amino acids.[2]

  • Conjugate addition of amines: The addition of amine nucleophiles to α,β-unsaturated carbonyl compounds is a straightforward method for β-amino acid synthesis.[3]

  • Arndt-Eistert homologation: This method involves the homologation of α-amino acids to their β-amino acid counterparts.[3]

  • Catalytic carboxylation of aziridines: Nickel-catalyzed carboxylation of N-substituted aziridines with CO₂ provides a route to β-amino acids under mild conditions.[3]

One specific method for the synthesis of a related compound, 4-Fluoro-β-(4-fluorophenyl)-L-phenylalanine, involves the asymmetric phase-transfer catalyzed alkylation of a tert-butyl glycinate-benzophenone Schiff base using a cinchona alkaloid-derived catalyst.[4] This highlights a potential route for the enantioselective synthesis of (R)-β-4-Fluorophenylalanine.

Asymmetric_Phase_Transfer_Catalysis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Formation Start1 tert-butyl glycinate-benzophenone Schiff base Intermediate Alkylated Schiff Base Start1->Intermediate Start2 4-Fluorobenzyl halide Start2->Intermediate Catalyst Cinchona Alkaloid-derived Phase-Transfer Catalyst Catalyst->Intermediate Base Base (e.g., KOH) Base->Intermediate Solvent Organic Solvent (e.g., Toluene) Solvent->Intermediate FinalProduct (R)-beta-4-Fluorophenylalanine (after deprotection) Intermediate->FinalProduct Acidic Deprotection

Caption: Generalized workflow for asymmetric synthesis.

Biological Activity and Mechanism of Action

β-Amino acids and their derivatives are known to interact with various biological targets, including receptors and enzymes in the central nervous system. The unique structural properties of (R)-β-4-Fluorophenylalanine make it a compound of interest for modulating neuronal signaling.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[5] Its receptors, GABA-A and GABA-B, are important targets for therapeutic agents. β-Phenylalanine derivatives are structurally similar to GABA and can act as agonists or antagonists at GABA receptors. It is hypothesized that (R)-β-4-Fluorophenylalanine may act as a modulator of GABA-B receptors.

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and sustained inhibitory neurotransmission.[6] Activation of GABA-B receptors leads to the dissociation of the G-protein into Gα and Gβγ subunits. These subunits then modulate downstream effectors, including adenylyl cyclase and ion channels.[7]

GABA_B_Receptor_Signaling_Pathway GABA GABA or Agonist ((R)-beta-4-Fluorophenylalanine) GABAB_R GABA-B Receptor GABA->GABAB_R Binds to G_Protein G-Protein (Gi/o) GABAB_R->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK K+ Channel G_betagamma->GIRK Activates Ca_Channel Voltage-gated Ca2+ Channel G_betagamma->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca2+ Influx Ca_Channel->Ca_influx

Caption: GABA-B receptor signaling pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of (R)-β-4-Fluorophenylalanine are not widely available in the public domain. However, general procedures for the synthesis of related compounds and for assessing biological activity can be adapted.

The following is a generalized protocol based on the synthesis of β-amino acids via nickel-catalyzed carboxylation of aziridines.[3]

  • Preparation of the Catalyst: In a glovebox, a solution of Ni(COD)₂ and a suitable ligand (e.g., a phosphine ligand) in an anhydrous solvent (e.g., THF) is prepared.

  • Reaction Setup: To a solution of the N-substituted 2-(4-fluorophenyl)aziridine in an anhydrous solvent, the catalyst solution and a reducing agent (e.g., a silane) are added.

  • Carboxylation: The reaction mixture is stirred under an atmosphere of CO₂ (1 atm) at room temperature for the specified time.

  • Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield the desired β-amino acid derivative.

The following is a general protocol for determining the in vitro inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), based on methods used for fluorophenylalanine derivatives.[8]

  • Enzyme and Substrate Preparation: Solutions of AChE (from electric eel) and BChE (from equine serum) are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0). Substrate solutions of acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) are also prepared.

  • Inhibitor Preparation: A stock solution of the test compound, (R)-β-4-Fluorophenylalanine, is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

  • Assay Procedure: In a 96-well plate, the enzyme solution, buffer, and a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) are mixed with the inhibitor solution and pre-incubated. The reaction is initiated by the addition of the substrate.

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 412 nm) over time. The rate of reaction is calculated, and the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Conclusion

(R)-β-4-Fluorophenylalanine is a promising scaffold for the development of novel therapeutics, particularly for neurological disorders. Its unique physicochemical properties, conferred by the fluorine substitution, make it an attractive candidate for designing selective modulators of neuronal receptors such as the GABA-B receptor. Further research into the synthesis and biological activity of this and related compounds is warranted to fully elucidate their therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals working with this class of molecules.

References

Fluorinated β-Amino Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. Fluorinated β-amino acid derivatives, in particular, have emerged as a compelling class of compounds with significant potential in drug discovery and development. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the conformational preferences, metabolic stability, and biological activity of these amino acid derivatives. This technical guide provides an in-depth overview of the synthesis, biological activity, and experimental evaluation of fluorinated β-amino acid derivatives, with a focus on their role as enzyme inhibitors.

Core Concepts: The Impact of Fluorination

The introduction of fluorine into β-amino acids can lead to several advantageous modifications:

  • Conformational Control: The strong stereoelectronic effects of the fluorine atom can restrict the conformational flexibility of the amino acid backbone, leading to more defined secondary structures in peptides and peptidomimetics.[1][2] This can enhance binding affinity to biological targets.

  • Metabolic Stability: The robust nature of the C-F bond can block sites of oxidative metabolism, thereby increasing the in vivo half-life of drug candidates.

  • Enhanced Potency: Fluorination can alter the electronic properties of a molecule, potentially leading to stronger interactions with enzyme active sites and increased inhibitory potency.[1][2]

  • Bioavailability: The increased lipophilicity imparted by fluorine can improve membrane permeability and oral bioavailability.

Synthesis of α-Fluorinated β-Amino Acid Derivatives

The synthesis of α-fluorinated β-amino acids often involves the stereoselective introduction of a fluorine atom at the α-carbon. Two primary strategies are commonly employed: nucleophilic and electrophilic fluorination.[1][2]

A prevalent method for stereoselective fluorination involves the deprotonation of a β-amino acid derivative followed by treatment with an electrophilic fluorine source.[2] For example, the synthesis of α-fluorinated β³-amino acid derivatives can be achieved by treating an N-Boc-protected β³-amino acid methyl ester with a strong base like lithium diisopropylamide (LDA) to generate an enolate, which is then quenched with an electrophilic fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).[2]

For the synthesis of α-fluorinated β²-amino acids, a chiral auxiliary, such as (4R)-4-benzyl-2-oxazolidinone, can be employed to direct the stereoselective fluorination.[2]

Biological Activity: Enzyme Inhibition

A significant area of research for fluorinated β-amino acid derivatives is their application as enzyme inhibitors, particularly targeting proteases. The electronegativity of the fluorine atom can enhance the electrophilicity of an adjacent carbonyl group, making it a more potent target for nucleophilic attack by active site residues.

Case Study: α-Chymotrypsin Inhibition

A notable example is the competitive inhibition of the serine protease α-chymotrypsin by α-fluorinated β-amino acid derivatives.[2] These compounds act as substrate mimics, binding to the active site of the enzyme but being resistant to proteolytic cleavage. The fluorine atom at the α-position is thought to play a crucial role in stabilizing the enzyme-inhibitor complex.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of these compounds is typically quantified by their inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). While specific Kᵢ values for the α-fluorinated β-amino acid derivatives from the primary literature were not readily accessible, data from closely related fluorinated α-keto acid inhibitors of α-chymotrypsin provide valuable insights into the structure-activity relationship.

CompoundInhibitor ClassTarget EnzymeKᵢ (µM)Reference
PhCH₂CF₂COCO₂Etα-Keto Acid Esterα-Chymotrypsin15
PhCH₂CF₂COCO-Ala-Leu-Arg-OMe·HCl·H₂Oα-Keto Acid Peptide Derivativeα-Chymotrypsin0.19
PhCH₂CF₂COCO-Ala-Leu-Val-OEt·H₂Oα-Keto Acid Peptide Derivativeα-chymotrypsin3.6

Table 1: Inhibitory activity of selected fluorinated α-keto acid derivatives against α-chymotrypsin.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and evaluation of fluorinated β-amino acid derivatives. The following sections provide representative methodologies based on available literature.

General Synthesis of syn-α-Fluoro-β³-homophenylalanine Derivative

Materials:

  • N-Boc-β³-homophenylalanine methyl ester

  • Lithium diisopropylamide (LDA)

  • N-fluorobenzenesulfonimide (NFSI)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • A solution of N-Boc-β³-homophenylalanine methyl ester in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of LDA (2.2 equivalents) in THF is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

  • NFSI (5 equivalents) is added to the reaction mixture, and stirring is continued at -78 °C for 2.5 hours.

  • The reaction is then allowed to warm to 0 °C and stirred for an additional 2 hours.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl.

  • The aqueous layer is extracted with EtOAc.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the desired syn-α-fluoro-β³-homophenylalanine derivative.

Note: This is a generalized protocol. The specific reaction conditions, including stoichiometry and reaction times, may require optimization for different substrates.

α-Chymotrypsin Inhibition Assay

Principle: The inhibitory activity of the synthesized compounds against α-chymotrypsin is determined by measuring the rate of hydrolysis of a chromogenic substrate, such as N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. The release of p-nitroaniline results in an increase in absorbance at 410 nm, which is monitored over time.

Materials:

  • Bovine pancreatic α-chymotrypsin

  • N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (substrate)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl₂ (e.g., 10 mM)

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of α-chymotrypsin in the Tris-HCl buffer.

  • Prepare a stock solution of the substrate in DMSO.

  • Prepare a series of dilutions of the fluorinated β-amino acid derivative (inhibitor) in DMSO.

  • In a 96-well microplate, add the Tris-HCl buffer, the enzyme solution, and the inhibitor solution (or DMSO for the control).

  • Pre-incubate the enzyme and inhibitor at a constant temperature (e.g., 25 °C) for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate solution to each well.

  • Immediately monitor the increase in absorbance at 410 nm over time using a microplate reader.

  • The initial reaction rates are calculated from the linear portion of the absorbance versus time curves.

  • The inhibition constant (Kᵢ) can be determined by fitting the data to the appropriate equation for competitive inhibition (e.g., using a Dixon plot or non-linear regression analysis).

Visualizing Mechanisms and Workflows

Competitive Inhibition of α-Chymotrypsin

The following diagram illustrates the mechanism of competitive inhibition of α-chymotrypsin by a fluorinated β-amino acid derivative.

Competitive_Inhibition E α-Chymotrypsin (E) ES Enzyme-Substrate Complex (ES) E->ES k1 EI Enzyme-Inhibitor Complex (EI) E->EI Ki P Products (P) S Substrate (S) (e.g., N-succinyl-AAPF-pNA) S->ES I Fluorinated β-Amino Acid Inhibitor (I) I->EI ES->E k_cat ES->P

Caption: Competitive inhibition of α-chymotrypsin.

General Experimental Workflow

The diagram below outlines the general workflow for the synthesis and biological evaluation of fluorinated β-amino acid derivatives as enzyme inhibitors.

Experimental_Workflow start Design of Fluorinated β-Amino Acid Target synthesis Chemical Synthesis (e.g., Stereoselective Fluorination) start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification biological_eval Biological Evaluation (Enzyme Inhibition Assay) purification->biological_eval data_analysis Data Analysis (Determination of Ki/IC50) biological_eval->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar sar->start Iterative Design end Lead Optimization sar->end

Caption: Experimental workflow for inhibitor development.

Conclusion

Fluorinated β-amino acid derivatives represent a promising class of molecules for the development of novel therapeutics, particularly as enzyme inhibitors. Their unique properties, imparted by the strategic incorporation of fluorine, allow for fine-tuning of their biological activity and pharmacokinetic profiles. The synthetic and analytical methods outlined in this guide provide a framework for researchers to explore the potential of these compounds in their own drug discovery programs. Further investigation into the diverse applications and mechanisms of action of fluorinated β-amino acids will undoubtedly continue to enrich the field of medicinal chemistry.

References

Methodological & Application

Enantioselective Synthesis of (R)-3-Amino-3-(4-fluorophenyl)-propionic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-3-(4-fluorophenyl)-propionic acid is a valuable chiral building block in the synthesis of various pharmaceutical compounds, owing to the advantageous properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this key intermediate. Three primary synthetic strategies are presented: Rhodium-catalyzed asymmetric hydrogenation, lipase-catalyzed kinetic resolution, and organocatalytic asymmetric aza-Michael addition. Furthermore, a protocol for the determination of enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) is detailed.

Introduction

The synthesis of enantiomerically pure β-amino acids is of significant interest in medicinal chemistry and drug development. (R)-3-Amino-3-(4-fluorophenyl)-propionic acid, in particular, serves as a crucial component in the synthesis of various bioactive molecules. Its fluorinated phenyl group can enhance lipophilicity, improving the compound's ability to cross biological membranes, which is a critical factor for drug efficacy[1]. This document outlines and compares several robust methods for the enantioselective synthesis of this compound, providing researchers with the necessary protocols to produce this valuable intermediate with high optical purity.

Synthetic Strategies: A Comparative Overview

Several methods have been developed for the enantioselective synthesis of β-amino acids. The choice of method often depends on factors such as substrate availability, desired scale, and access to specific catalysts or enzymes. Below is a summary of the key approaches detailed in this document.

Synthetic StrategyKey FeaturesTypical Yield (%)Typical e.e. (%)
Rhodium-Catalyzed Asymmetric Hydrogenation High efficiency and enantioselectivity for a broad range of substrates. Requires synthesis of a prochiral precursor.>95>99
Lipase-Catalyzed Kinetic Resolution Utilizes commercially available enzymes under mild conditions. Maximum theoretical yield is 50%.45-50>99
Organocatalytic Asymmetric Aza-Michael Addition Metal-free catalysis, mild reaction conditions.70-9590-99

Experimental Protocols

Rhodium-Catalyzed Asymmetric Hydrogenation

This method involves the asymmetric hydrogenation of a prochiral β-(acylamino)acrylate precursor. The (E)-isomer of the precursor is generally preferred as it often leads to higher enantioselectivity[2][3].

Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation

cluster_0 Precursor Synthesis cluster_1 Asymmetric Hydrogenation cluster_2 Deprotection A β-Keto Ester B Ammonolysis A->B C Acylation B->C D β-(Acylamino)acrylate C->D E Rh-Catalyst H2 (40 psi) F (R)-N-Acyl-3-amino-3- (4-fluorophenyl)propionate D->F Hydrogenation E->F G Acid Hydrolysis H (R)-3-Amino-3- (4-fluorophenyl)propionic acid F->H Hydrolysis G->H

Caption: Workflow for the synthesis of the target compound via asymmetric hydrogenation.

Protocol:

a) Synthesis of (E)-methyl 3-acetamido-3-(4-fluorophenyl)acrylate (Prochiral Precursor)

  • Ammonolysis of β-keto ester: To a solution of methyl 3-(4-fluorophenyl)-3-oxopropanoate (1 eq.) in methanol, add a solution of ammonia in methanol (7 N, 2 eq.). Stir the mixture at room temperature for 12 hours.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude methyl 3-amino-3-(4-fluorophenyl)acrylate.

  • Acylation: Dissolve the crude enamine in dichloromethane. Add acetic anhydride (1.2 eq.) and triethylamine (1.5 eq.) at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up and Purification: Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the (E)- and (Z)-isomers of the product. The (E)-isomer is typically the major product and can be separated for the hydrogenation step.

b) Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, charge a pressure reactor with [Rh(COD)2]BF4 (1 mol%) and a chiral bisphosphine ligand (e.g., Me-DuPhos, 1.1 mol%) in degassed toluene. Stir the solution for 30 minutes.

  • Hydrogenation: Add a solution of (E)-methyl 3-acetamido-3-(4-fluorophenyl)acrylate (1 eq.) in degassed toluene to the catalyst solution.

  • Reaction Execution: Pressurize the reactor with hydrogen gas to 40 psi and stir the reaction mixture at room temperature for 24 hours[2].

  • Work-up: Release the pressure and concentrate the reaction mixture under reduced pressure. The crude product can be used directly in the next step.

c) Deprotection

  • Acid Hydrolysis: To the crude product from the hydrogenation step, add 6 N hydrochloric acid. Heat the mixture at reflux for 6 hours.

  • Purification: Cool the reaction mixture to room temperature and wash with dichloromethane. Adjust the pH of the aqueous layer to 7 with a suitable base (e.g., NaOH). The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield (R)-3-Amino-3-(4-fluorophenyl)-propionic acid.

Lipase-Catalyzed Kinetic Resolution

This method relies on the enantioselective hydrolysis of a racemic ester of the target amino acid by a lipase. The unreacted (R)-ester can then be hydrolyzed to the desired (R)-acid.

Workflow for Lipase-Catalyzed Kinetic Resolution

cluster_0 Substrate Synthesis cluster_1 Enzymatic Resolution cluster_2 Separation & Hydrolysis A Racemic 3-Amino-3- (4-fluorophenyl)propionic acid B Esterification A->B C Racemic Ethyl Ester B->C D Lipase PSIM H2O, Et3N E (R)-Ethyl Ester + (S)-Amino Acid C->E Hydrolysis D->E F Extraction E->F G (R)-Ethyl Ester F->G H Acid Hydrolysis G->H I (R)-3-Amino-3- (4-fluorophenyl)propionic acid H->I

Caption: Workflow for the synthesis of the target compound via lipase-catalyzed kinetic resolution.

Protocol:

a) Synthesis of Racemic Ethyl 3-Amino-3-(4-fluorophenyl)propanoate

  • Rodionov Reaction: To a mixture of 4-fluorobenzaldehyde (1 eq.) and malonic acid (1.2 eq.) in ethanol, add ammonium acetate (2 eq.). Heat the mixture at reflux for 6 hours.

  • Isolation of Racemic Acid: Cool the reaction mixture and collect the precipitated solid by filtration. Wash with cold ethanol and dry to obtain racemic 3-amino-3-(4-fluorophenyl)propionic acid.

  • Esterification: Suspend the racemic amino acid in ethanol and cool to 0 °C. Add thionyl chloride (1.5 eq.) dropwise. Heat the mixture at reflux for 4 hours.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in water and wash with diethyl ether. Basify the aqueous layer with sodium bicarbonate and extract with ethyl acetate. Dry the organic layer, filter, and concentrate to obtain the racemic ethyl ester.

b) Lipase-Catalyzed Kinetic Resolution

  • Reaction Setup: To a solution of racemic ethyl 3-amino-3-(4-fluorophenyl)propanoate (1 eq.) in diisopropyl ether, add triethylamine (1 eq.) and water (0.5 eq.).

  • Enzymatic Reaction: Add immobilized lipase from Burkholderia cepacia (Lipase PSIM) and stir the suspension at 45 °C. Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Enzyme Removal: Filter off the enzyme and wash with diisopropyl ether.

  • Separation: Separate the (S)-amino acid product from the unreacted (R)-ester by extraction with an acidic aqueous solution. The (R)-ester remains in the organic phase.

c) Hydrolysis of (R)-Ester

  • Hydrolysis: Concentrate the organic phase containing the (R)-ester. Add 6 N hydrochloric acid and heat at reflux for 6 hours.

  • Purification: Follow the purification procedure described in the deprotection step of the asymmetric hydrogenation protocol.

Organocatalytic Asymmetric Aza-Michael Addition

This approach involves the conjugate addition of an amine nucleophile to an α,β-unsaturated ester catalyzed by a chiral organocatalyst.

Workflow for Organocatalytic Asymmetric Aza-Michael Addition

cluster_0 Reaction Setup cluster_1 Aza-Michael Addition cluster_2 Deprotection A Ethyl (E)-3-(4-fluorophenyl)acrylate D Adduct Formation A->D B Amine Nucleophile (e.g., p-toluenesulfonamide) B->D C Chiral Organocatalyst (e.g., Squaramide) C->D E (R)-N-Protected-3-amino-3- (4-fluorophenyl)propionate D->E F Deprotection E->F G (R)-3-Amino-3- (4-fluorophenyl)propionic acid F->G

Caption: Workflow for the synthesis of the target compound via organocatalytic aza-Michael addition.

Protocol:

  • Reaction Setup: To a solution of ethyl (E)-3-(4-fluorophenyl)acrylate (1 eq.) in a suitable solvent (e.g., toluene), add p-toluenesulfonamide (1.2 eq.) and a chiral squaramide catalyst (5-10 mol%).

  • Reaction Execution: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or HPLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to obtain the protected (R)-β-amino ester.

  • Deprotection: The tosyl group can be removed under reducing conditions (e.g., sodium naphthalenide or Mg/MeOH) followed by ester hydrolysis as described previously to afford the final product.

Determination of Enantiomeric Excess by Chiral HPLC

The enantiomeric excess (e.e.) of the synthesized (R)-3-Amino-3-(4-fluorophenyl)-propionic acid can be determined by chiral HPLC. Polysaccharide-based chiral stationary phases are widely used for the separation of enantiomers of amino acids and their derivatives[4][5].

Protocol:

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase or a compatible solvent.

  • HPLC Conditions:

    • Column: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm[4][5].

    • Mobile Phase: A mixture of hexane and isopropanol with a small amount of an acidic modifier (e.g., trifluoroacetic acid, 0.1%). The exact ratio may need to be optimized, starting with a 90:10 (v/v) mixture of hexane:isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Temperature: 25 °C.

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should be well-resolved. Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [(Area(R) - Area(S)) / (Area(R) + Area(S))] x 100.

Conclusion

This document provides a comprehensive guide to the enantioselective synthesis of (R)-3-Amino-3-(4-fluorophenyl)-propionic acid for researchers and professionals in the field of drug development. The detailed protocols for asymmetric hydrogenation, enzymatic resolution, and organocatalytic aza-Michael addition offer a range of options to suit different laboratory settings and project requirements. The inclusion of a chiral HPLC protocol for determining enantiomeric excess ensures the quality and purity of the synthesized compound, which is paramount for its application in pharmaceutical research.

References

(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid: A Chiral Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid is a valuable chiral building block in medicinal chemistry, primarily recognized for its role in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents for the treatment of type 2 diabetes. [1][2] Its unique structural features, including a stereocenter and a fluorine-substituted phenyl ring, make it an attractive component for designing potent and selective enzyme inhibitors with favorable pharmacokinetic properties.[3]

The fluorinated phenyl group can enhance metabolic stability and improve the compound's ability to cross biological membranes.[3] The chiral amine and carboxylic acid functionalities provide versatile handles for incorporation into larger molecules, particularly peptidomimetics. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this important chiral building block.

Applications in Drug Discovery

The primary application of this compound is in the development of DPP-4 inhibitors. DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), which are responsible for regulating glucose homeostasis.[4][5] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1][4]

This building block is a key component of Sitagliptin , the first approved DPP-4 inhibitor, marketed as Januvia®.[1] The (R)-amino group and the 4-fluorophenyl substituent are crucial for its high potency and selectivity.[6]

Structure-Activity Relationship (SAR) in DPP-4 Inhibitors

The this compound moiety has been extensively studied in the context of DPP-4 inhibition. The following table summarizes the impact of modifications to this core structure on inhibitory activity, demonstrating its importance as a pharmacophore.

Compound/ModificationDPP-4 IC50 (nM)Key Structural FeatureReference
Sitagliptin18(R)-3-Amino-3-(4-fluorophenyl)butanamide core[6]
Analogue with (S)-configuration24-fold decrease in activityInversion of stereocenter at the amino group[7]
Analogue without fluorineReduced potencyRemoval of fluorine from the phenyl ring[8]
Pyrrole-2-carbonitrile analogue0.01β-amino pyrrole-2-carbonitrile scaffold[4]

Experimental Protocols

Protocol 1: Enantioselective Synthesis of this compound

This protocol describes a general method for the enantioselective synthesis of the title compound, adapted from established procedures for similar β-amino acids. The key step is an asymmetric aza-Michael addition.

Materials:

  • 4-Fluorobenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Chiral catalyst (e.g., a quinine-derived urea ammonium catalyst)

  • tert-Butyl carbamate

  • Organic solvents (e.g., toluene, dichloromethane)

  • Reagents for workup and purification (e.g., hydrochloric acid, sodium bicarbonate, silica gel)

Procedure:

  • Synthesis of (E)-4-fluorocinnamic acid: A mixture of 4-fluorobenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the product is isolated by filtration and purified by recrystallization.

  • Formation of the N-Boc protected amine: The chiral catalyst and tert-butyl carbamate are dissolved in an appropriate solvent.

  • Asymmetric aza-Michael Addition: The (E)-4-fluorocinnamic acid is added to the reaction mixture containing the catalyst and the carbamate. The reaction is stirred at a controlled temperature until completion.[9]

  • Workup and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

  • Deprotection: The Boc protecting group is removed under acidic conditions to yield this compound.

Protocol 2: Incorporation into a Peptide Backbone (Sitagliptin Analogue Synthesis)

This protocol outlines the general steps for incorporating the chiral building block into a peptide-like structure, exemplified by the synthesis of a Sitagliptin analogue.

Materials:

  • This compound

  • Amine component (e.g., 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[10][11][12]triazolo[4,3-a]pyrazine hydrochloride)

  • Peptide coupling reagent (e.g., EDC, HATU)

  • Base (e.g., DIPEA)

  • Organic solvent (e.g., DMF, DCM)

Procedure:

  • Activation of the Carboxylic Acid: this compound is dissolved in an anhydrous organic solvent, and the peptide coupling reagent and a base are added. The mixture is stirred at room temperature to activate the carboxylic acid.

  • Coupling Reaction: The amine component is added to the reaction mixture. The reaction is stirred until completion, as monitored by TLC or LC-MS.

  • Workup and Purification: The reaction mixture is diluted with an organic solvent and washed sequentially with an acidic solution, a basic solution, and brine. The organic layer is dried and concentrated. The crude product is purified by flash chromatography or preparative HPLC to yield the desired amide.[9]

Visualizations

Signaling Pathway of DPP-4 Inhibition

DPP4_Inhibition_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_liver Liver Food Intake Food Intake Incretin Release Incretin Release Food Intake->Incretin Release GLP1_GIP GLP-1 & GIP (active) Incretin Release->GLP1_GIP Insulin Release Insulin Release GLP1_GIP->Insulin Release Stimulates Glucagon Release Glucagon Release GLP1_GIP->Glucagon Release Inhibits DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Inactivation Blood_Glucose Lowered Blood Glucose Insulin Release->Blood_Glucose Reduces Glucose Production Glucose Production Glucagon Release->Glucose Production Stimulates Glucose Production->Blood_Glucose Increases Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Sitagliptin (R)-3-Amino-3-(4-fluoro-phenyl)- propionic acid derivative (e.g., Sitagliptin) Sitagliptin->DPP4 Inhibition Synthesis_Workflow cluster_synthesis Synthesis of Chiral Building Block cluster_application Application in Drug Synthesis cluster_evaluation Biological Evaluation Start 4-Fluorobenzaldehyde + Malonic Acid Step1 Asymmetric aza-Michael Addition Start->Step1 Intermediate (R)-N-Boc-3-Amino-3- (4-fluorophenyl)propionic acid Step1->Intermediate Step2 Deprotection Intermediate->Step2 Product (R)-3-Amino-3-(4-fluoro- phenyl)-propionic acid Step2->Product Coupling Peptide Coupling Product->Coupling DPP4_Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin Analogue) Coupling->DPP4_Inhibitor Amine Amine Component (e.g., Triazolopiperazine) Amine->Coupling Assay DPP-4 Inhibition Assay DPP4_Inhibitor->Assay SAR Structure-Activity Relationship Studies Assay->SAR

References

Application Notes and Protocols for the Use of (R)-3-Amino-3-(4-fluoro-phenyl)-propionic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid is a non-canonical β-amino acid that serves as a valuable building block in modern peptide science and drug discovery. Its unique structural features, including a β-amino acid backbone and a fluorine-substituted aromatic side chain, offer distinct advantages in the design of novel peptides with enhanced therapeutic potential. The incorporation of this amino acid can significantly influence the pharmacological properties of a peptide, such as metabolic stability, conformational preference, and binding affinity for its biological target.

The fluorophenyl moiety increases the lipophilicity of the peptide, which can improve its ability to cross biological membranes.[1] Furthermore, peptides containing β-amino acids, often referred to as β-peptides, generally exhibit increased resistance to enzymatic degradation by proteases compared to their natural α-peptide counterparts. This enhanced stability is a critical attribute for the development of peptide-based therapeutics with improved pharmacokinetic profiles.

These application notes provide detailed protocols for the incorporation of this compound into peptide chains using Fmoc-based solid-phase peptide synthesis (SPPS). Additionally, the impact of this amino acid on peptide structure and its potential applications in drug development are discussed.

Physicochemical Properties of Fmoc-(R)-3-Amino-3-(4-fluorophenyl)propionic Acid

The commercially available N-α-Fmoc protected form of this compound is the standard building block for its incorporation into peptides via SPPS.

PropertyValue
Chemical Name Fmoc-(R)-3-amino-3-(4-fluorophenyl)propionic acid
Synonyms Fmoc-D-β-Phe(4-F)-OH, (R)-Fmoc-4-fluoro-β-phenylalanine
CAS Number 479064-95-4[1]
Molecular Formula C₂₄H₂₀FNO₄[1]
Molecular Weight 405.42 g/mol [1]
Appearance White powder[1]
Purity ≥ 99% (Chiral Purity)[1]
Storage Conditions 0-8 °C[1]

Experimental Protocols

The following protocols describe the manual solid-phase synthesis of a peptide containing an this compound residue using the well-established Fmoc/tBu strategy.

Materials and Reagents
  • Fmoc-(R)-3-Amino-3-(4-fluorophenyl)propionic acid

  • Standard Fmoc-protected α-amino acids (with acid-labile side-chain protecting groups)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT) (for peptides containing Trp)

  • Deionized water

  • Diethyl ether, cold

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the sequential steps for the assembly of a peptide chain on a solid support.

1. Resin Swelling:

  • Place the desired amount of Rink Amide resin in a reaction vessel.
  • Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.
  • Add a solution of 20% (v/v) piperidine in DMF to the resin.
  • Agitate the mixture for 5 minutes, then drain the solution.
  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
  • Drain the deprotection solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
  • Perform a Kaiser test to confirm the presence of free primary amines (a positive test will result in a deep blue color).[2]

3. Amino Acid Coupling:

  • For standard α-amino acids:
  • In a separate vial, dissolve the Fmoc-protected α-amino acid (3 equivalents relative to the resin loading) and HOBt or OxymaPure® (3 equivalents) in a minimal amount of DMF.
  • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.
  • Agitate the mixture at room temperature for 1-2 hours.
  • For Fmoc-(R)-3-Amino-3-(4-fluorophenyl)propionic acid:
  • Due to the potential for increased steric hindrance of β-amino acids, a longer coupling time or the use of a more potent coupling reagent may be beneficial.
  • Dissolve Fmoc-(R)-3-Amino-3-(4-fluorophenyl)propionic acid (3 equivalents) and a coupling agent such as HBTU (3 equivalents) and HOBt (3 equivalents) or HATU (3 equivalents) in DMF. Add DIPEA (6 equivalents).
  • Alternatively, use the DIC/HOBt activation method as for α-amino acids but extend the coupling time to 2-4 hours.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture at room temperature.

4. Monitoring the Coupling Reaction:

  • After the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).
  • Perform a Kaiser test to confirm the absence of free primary amines.[2] A negative result (yellow beads) indicates a complete coupling. If the test is positive, a second coupling step should be performed with fresh reagents.

5. Peptide Chain Elongation:

  • Repeat steps 2-4 for each amino acid in the desired peptide sequence.

6. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

7. Final Washing:

  • Wash the peptidyl-resin thoroughly with DMF (5 times) and DCM (5 times), and then dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups.

1. Preparation of the Cleavage Cocktail:

  • Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A standard cocktail is:
  • 95% Trifluoroacetic acid (TFA)
  • 2.5% Triisopropylsilane (TIS)
  • 2.5% Deionized water
  • If the peptide contains tryptophan, add 2.5% dithiothreitol (DDT) to the cocktail to prevent oxidation.

2. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptidyl-resin in the reaction vessel (approximately 10 mL per gram of resin).
  • Agitate the mixture at room temperature for 2-3 hours.

3. Peptide Precipitation and Purification:

  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
  • Centrifuge the mixture to pellet the precipitated peptide.
  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
  • Allow the crude peptide to air-dry to remove residual ether.
  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Application Notes

Influence on Peptide Conformation

The incorporation of this compound can have a significant impact on the secondary structure of peptides. β-amino acids, in general, are known to induce unique and stable secondary structures, such as helices (e.g., 10/12-helices) and turns, that are distinct from the α-helices and β-sheets found in α-peptides. The specific conformational preferences will depend on the position of the β-amino acid within the sequence and the nature of the neighboring residues.

Circular dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques to study the conformational changes induced by the incorporation of this non-canonical amino acid.[3] For instance, CD spectroscopy can provide information on the overall secondary structure content (e.g., helical vs. random coil), while NMR can provide detailed atomic-level structural information.[3]

Enhanced Proteolytic Stability

A key advantage of incorporating β-amino acids like this compound into peptide sequences is the enhanced resistance to enzymatic degradation. Proteases, which are highly specific for α-peptide bonds, generally do not recognize or cleave the amide bonds of β-amino acids. This increased metabolic stability can significantly prolong the in vivo half-life of peptide-based drugs, leading to improved therapeutic efficacy.

Applications in Drug Discovery

The unique properties conferred by this compound make it an attractive building block for the design of novel therapeutic peptides.[1] Potential applications include:

  • Development of Protease-Resistant Analogs: Modifying existing bioactive peptides with this β-amino acid can lead to analogs with improved stability and bioavailability.

  • Modulation of Receptor Binding: The altered conformation and electronic properties of the peptide can lead to changes in binding affinity and selectivity for its target receptor.[1]

  • Creation of Novel Bioactive Peptides: The unique structural motifs induced by β-amino acids can be exploited to design peptides with entirely new biological activities.

Visualizations

Experimental Workflow for Peptide Synthesis

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Activated Fmoc-AA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Kaiser_Test Kaiser Test Washing2->Kaiser_Test Repeat Repeat for next amino acid Kaiser_Test->Repeat Coupling Incomplete Final_Deprotection Final Fmoc Deprotection Kaiser_Test->Final_Deprotection Coupling Complete Repeat->Coupling Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis Final_Peptide Final Peptide Analysis->Final_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Logical Relationship of β-Amino Acid Incorporation Benefits

Beta_AA_Benefits Beta_AA This compound Peptide_Backbone Incorporation into Peptide Backbone Beta_AA->Peptide_Backbone Altered_Conformation Altered 3D Conformation Peptide_Backbone->Altered_Conformation Proteolytic_Resistance Increased Proteolytic Resistance Peptide_Backbone->Proteolytic_Resistance Modified_Binding Modified Receptor Binding Affinity/ Selectivity Altered_Conformation->Modified_Binding Enhanced_Stability Enhanced Metabolic Stability Proteolytic_Resistance->Enhanced_Stability Therapeutic_Potential Enhanced Therapeutic Potential Modified_Binding->Therapeutic_Potential Improved_PK Improved Pharmacokinetics Enhanced_Stability->Improved_PK Improved_PK->Therapeutic_Potential

Caption: Benefits of incorporating this compound.

References

Revolutionizing Therapeutics: Novel Applications in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of drug discovery and development is undergoing a paradigm shift, driven by the convergence of cutting-edge technologies and a deeper understanding of disease biology. This document provides detailed application notes and protocols for three transformative approaches that are accelerating the identification and validation of novel therapeutics: Artificial Intelligence (AI)-driven drug discovery, CRISPR-based target identification, and organ-on-a-chip models for preclinical testing. These technologies offer unprecedented opportunities to enhance efficiency, improve predictability, and ultimately deliver safer and more effective medicines to patients.

Artificial Intelligence in Drug Discovery: Accelerating the Path to Novel Candidates

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the initial, and often most challenging, stages of drug discovery. By analyzing vast datasets, AI algorithms can identify novel drug targets, predict the efficacy and toxicity of compounds, and even design new molecules from scratch.[1][2] This data-driven approach significantly reduces the time and cost associated with bringing a new drug to market.[3]

One of the key applications of AI in this field is in virtual screening, where large libraries of chemical compounds are computationally evaluated for their potential to bind to a specific biological target.[4][5] AI models, trained on existing experimental data, can predict the binding affinity and other pharmacokinetic properties of these compounds with increasing accuracy, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing.[2]

Quantitative Impact of AI in Drug Discovery

The integration of AI into drug discovery pipelines has shown remarkable success in improving the efficiency and success rates of clinical trials.

MetricTraditional Drug DiscoveryAI-Driven Drug DiscoverySource
Phase I Clinical Trial Success Rate 40-65%80-90%[6]
Phase II Clinical Trial Success Rate ~40%~40%[6]
Projected R&D Productivity Increase -Potential Doubling[6]
Projected Development Timeline Reduction 10+ yearsReduction by up to 40%[3]
Experimental Protocol: AI-Powered Virtual Screening for Kinase Inhibitors

1. Data Collection and Pre-processing:

  • Compile a dataset of known kinase inhibitors and their corresponding bioactivity data (e.g., IC50 values) from databases such as ChEMBL and PubChem.

  • Standardize the molecular structures and generate molecular fingerprints (e.g., ECFP, MACCS) for each compound.[4]

  • Split the dataset into training, validation, and test sets.[4]

2. AI Model Training:

  • Select an appropriate machine learning or deep learning model (e.g., Random Forest, Support Vector Machine, Graph Neural Network).

  • Train the model on the training dataset to learn the relationship between the molecular features and their inhibitory activity.

  • Optimize the model's hyperparameters using the validation set to prevent overfitting.

3. Virtual Screening:

  • Obtain a large library of virtual compounds (e.g., from ZINC20).

  • Use the trained AI model to predict the bioactivity of each compound in the virtual library.

  • Rank the compounds based on their predicted activity scores.

4. Hit Selection and Validation:

  • Select the top-ranking compounds for further analysis.

  • Perform molecular docking simulations to predict the binding pose and interactions of the selected compounds with the target kinase.

  • Acquire or synthesize the most promising hit compounds for in vitro experimental validation (e.g., kinase activity assays).

AI_Drug_Discovery_Workflow cluster_data Data Preparation cluster_model AI Model Development cluster_screening Virtual Screening & Validation Data_Collection Data Collection (ChEMBL, PubChem) Preprocessing Data Pre-processing (Standardization, Fingerprinting) Data_Collection->Preprocessing Data_Split Data Splitting (Train, Validation, Test) Preprocessing->Data_Split Model_Training Model Training (e.g., Random Forest, GNN) Data_Split->Model_Training Hyperparameter_Tuning Hyperparameter Tuning Model_Training->Hyperparameter_Tuning Virtual_Screening Virtual Screening (Large Compound Library) Hyperparameter_Tuning->Virtual_Screening Hit_Prioritization Hit Prioritization Virtual_Screening->Hit_Prioritization Experimental_Validation Experimental Validation (In Vitro Assays) Hit_Prioritization->Experimental_Validation

Caption: AI-Powered Virtual Screening Workflow.

CRISPR-Based Target Identification: Unlocking Novel Therapeutic Avenues

CRISPR-Cas9 technology has emerged as a powerful tool for functional genomics, enabling precise and scalable investigation of gene function. CRISPR screens, in particular, have become instrumental in identifying and validating novel drug targets by systematically knocking out or modifying genes across the genome and observing the resulting phenotypic changes.

In the context of drug discovery, CRISPR screens are often used to identify genes that, when knocked out, either sensitize or confer resistance to a particular compound. This information is invaluable for understanding a drug's mechanism of action and for identifying potential combination therapies.

Experimental Protocol: Pooled CRISPR-Cas9 Knockout Screen for Drug Sensitization

This protocol details the steps for conducting a pooled, negative selection CRISPR-Cas9 knockout screen to identify genes that enhance the efficacy of a drug.[1]

1. Library Preparation and Lentivirus Production:

  • Obtain a pooled lentiviral single-guide RNA (sgRNA) library targeting the human genome (e.g., GeCKOv2).

  • Package the sgRNA library into lentiviral particles by co-transfecting HEK293T cells with the library plasmids and packaging plasmids (e.g., pMD2.G and psPAX2).

  • Harvest and concentrate the lentiviral particles.

2. Cell Transduction and Selection:

  • Plate a Cas9-expressing cancer cell line of interest.

  • Transduce the cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive only one sgRNA.[1]

  • Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).[1]

3. Drug Treatment and Sample Collection:

  • After selection, split the cell population into two groups: a treatment group and a vehicle control group.

  • Treat the treatment group with the drug of interest at a concentration that results in partial cell killing (e.g., IC20-IC50).

  • Culture both groups for a sufficient period to allow for the depletion of cells with sensitizing gene knockouts.

  • Harvest cells from both groups, as well as a baseline sample (T0) before treatment.

4. Next-Generation Sequencing (NGS) and Data Analysis:

  • Extract genomic DNA from all cell samples.[1]

  • Amplify the sgRNA cassette from the genomic DNA using PCR.[1]

  • Perform high-throughput sequencing of the amplified sgRNA cassettes.[1]

  • Align the sequencing reads to the reference sgRNA library to determine the read count for each sgRNA in each sample.

  • Normalize the read counts and calculate the log2 fold change of each sgRNA in the drug-treated sample relative to the control.[1]

  • Use statistical tools (e.g., MAGeCK) to identify sgRNAs that are significantly depleted in the drug-treated population, indicating that the corresponding gene knockout sensitizes cells to the drug.[1]

CRISPR_Screening_Workflow cluster_library Library Preparation cluster_cell_culture Cell Culture & Transduction cluster_screening_analysis Screening & Analysis sgRNA_Library Pooled sgRNA Library Lentivirus_Production Lentivirus Production sgRNA_Library->Lentivirus_Production Cell_Transduction Transduction of Cas9-expressing Cells Lentivirus_Production->Cell_Transduction Antibiotic_Selection Antibiotic Selection Cell_Transduction->Antibiotic_Selection Drug_Treatment Drug Treatment vs. Control Antibiotic_Selection->Drug_Treatment gDNA_Extraction Genomic DNA Extraction Drug_Treatment->gDNA_Extraction NGS Next-Generation Sequencing gDNA_Extraction->NGS Data_Analysis Data Analysis (Hit Identification) NGS->Data_Analysis

Caption: Pooled CRISPR-Cas9 Knockout Screening Workflow.

Organ-on-a-Chip: Bridging the Gap Between In Vitro and In Vivo Models

Organ-on-a-chip (OoC) technology is a revolutionary in vitro platform that recapitulates the key physiological and mechanical functions of human organs in a microfluidic device. These "microphysiological systems" provide a more human-relevant context for drug testing compared to traditional 2D cell cultures and animal models, which often fail to predict human responses accurately.

Liver-on-a-chip models, in particular, are gaining significant traction for preclinical drug toxicity testing. By co-culturing primary human hepatocytes with other liver cell types in a 3D microenvironment with continuous perfusion, these models can maintain liver-specific functions for extended periods, enabling the assessment of both acute and chronic drug-induced liver injury (DILI).

Quantitative Comparison of DILI Prediction
ModelPredictive Accuracy of DILISource
Animal Models 0% (for 27 DILI-causing drugs that passed animal tests)
3D Liver Spheroids 47%
Liver-on-a-Chip 87%
Experimental Protocol: Liver-on-a-Chip Drug Toxicity Assay

This protocol provides a general framework for assessing drug-induced hepatotoxicity using a commercially available liver-on-a-chip system.

1. Chip Preparation and Cell Seeding:

  • Prepare the microfluidic chip according to the manufacturer's instructions, which typically involves coating the channels with an extracellular matrix protein (e.g., collagen).

  • Isolate primary human hepatocytes and any other desired liver cell types (e.g., Kupffer cells, stellate cells).

  • Seed the different cell types into their respective compartments within the chip.

  • Establish a continuous flow of culture medium through the microfluidic channels using a perfusion system.

2. Cell Culture and Maturation:

  • Culture the cells on the chip for a period of time (typically 5-7 days) to allow for tissue morphogenesis and functional maturation.

  • Monitor cell viability and liver-specific functions (e.g., albumin and urea synthesis) by collecting and analyzing the effluent medium.

3. Drug Perfusion and Toxicity Assessment:

  • Prepare a range of concentrations of the test drug in the culture medium.

  • Perfuse the liver-on-a-chip with the drug-containing medium for the desired duration (e.g., 24-72 hours).

  • Include a vehicle control group that is perfused with medium without the drug.

4. Endpoint Analysis:

  • Continuously monitor cell viability during the experiment using live-cell imaging.

  • Collect the effluent medium at various time points to measure the release of liver injury biomarkers (e.g., alanine aminotransferase (ALT), aspartate aminotransferase (AST)).

  • At the end of the experiment, fix and stain the cells on the chip for immunofluorescence imaging to assess cellular morphology and specific toxicity markers (e.g., apoptosis, oxidative stress).

  • Isolate RNA from the cells for gene expression analysis of toxicity-related pathways.

Organ_on_Chip_Workflow cluster_setup Chip Setup & Cell Culture cluster_experiment Toxicity Testing cluster_endpoints Analysis Endpoints Chip_Preparation Chip Preparation (ECM Coating) Cell_Seeding Cell Seeding (Hepatocytes, Co-culture) Chip_Preparation->Cell_Seeding Perfusion_Culture Perfusion Culture & Maturation Cell_Seeding->Perfusion_Culture Drug_Perfusion Drug Perfusion (Dose-Response) Perfusion_Culture->Drug_Perfusion Endpoint_Analysis Endpoint Analysis Drug_Perfusion->Endpoint_Analysis Biomarker_Analysis Biomarker Analysis (ALT, AST) Endpoint_Analysis->Biomarker_Analysis Imaging Imaging (Viability, Immunofluorescence) Endpoint_Analysis->Imaging Gene_Expression Gene Expression Analysis Endpoint_Analysis->Gene_Expression

Caption: Liver-on-a-Chip Drug Toxicity Testing Workflow.

Signaling Pathways in Targeted Therapy

A significant focus of modern drug discovery is the development of targeted therapies that specifically modulate signaling pathways that are dysregulated in disease. Two of the most critical pathways in cancer are the PI3K/AKT/mTOR and the Ras/MEK/ERK pathways, which control cell proliferation, survival, and growth.

Signaling_Pathways cluster_pi3k PI3K/AKT/mTOR Pathway cluster_ras Ras/MEK/ERK Pathway RTK1 Receptor Tyrosine Kinase PI3K PI3K RTK1->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation1 Cell Proliferation & Survival mTOR->Proliferation1 RTK2 Receptor Tyrosine Kinase Ras Ras RTK2->Ras MEK MEK Ras->MEK ERK ERK MEK->ERK Proliferation2 Cell Proliferation & Growth ERK->Proliferation2

Caption: Key Signaling Pathways in Cancer Targeted Therapy.

References

Application Notes and Protocols for (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid is a synthetic amino acid derivative that has garnered interest in the field of neuroscience and drug discovery. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), combined with the presence of a fluorine atom, suggests its potential as a modulator of neurological pathways. The fluorophenyl group can enhance the compound's lipophilicity, potentially improving its ability to cross the blood-brain barrier, a critical characteristic for centrally acting therapeutics[1]. This document provides an overview of its potential applications, protocols for its characterization, and a summary of data from closely related analogs, owing to the limited availability of specific pharmacological data for the fluoro-derivative in current literature. This compound is primarily utilized as a building block in the synthesis of more complex molecules targeting neurological disorders[1].

Physicochemical Properties and Synthetic Utility

This compound serves as a versatile chiral building block in medicinal chemistry. Its key structural features—a chiral center, an amino group, a carboxylic acid, and a fluorinated aromatic ring—make it a valuable starting material for the synthesis of novel compounds with potential therapeutic applications in conditions such as depression and anxiety[1]. The fluorine substitution is a common strategy in drug design to improve metabolic stability and binding affinity[2][3].

Quantitative Data for Analogs of this compound

CompoundTarget ReceptorAssay TypeMeasured ParameterValueReference
(R)-3-Amino-3-(4-chloro-phenyl)-propionic acidGABA BFunctional AntagonismpA23.5[4]
(R)-3-Amino-3-(4-bromo-phenyl)-propionic acidGABA BNot SpecifiedNot SpecifiedData not available

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A lower pA2 value indicates weaker antagonist activity. The data for the chloro-analog suggests that these compounds are of low potency at the GABA B receptor.

Experimental Protocols

The following protocols describe standard methodologies that can be employed to characterize the pharmacological properties of this compound and similar compounds in the context of neurological disorder research.

Protocol 1: In Vitro GABA B Receptor Binding Assay

This protocol is designed to determine the binding affinity of a test compound for the GABA B receptor.

1. Materials and Reagents:

  • HEK293 cells stably expressing human GABA B1b and GABA B2 subunits

  • Cell culture medium (DMEM with 10% FBS, 1% penicillin/streptomycin)

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 2.5 mM CaCl2, 1 mM MgCl2)

  • Radioligand: [³H]-CGP54626 (a high-affinity GABA B receptor antagonist)

  • Non-specific binding control: Baclofen (a GABA B receptor agonist) at a high concentration (e.g., 1 mM)

  • Test compound: this compound

  • Scintillation cocktail and scintillation vials

  • Glass fiber filters

  • Filtration apparatus

2. Procedure:

  • Membrane Preparation:

    • Culture HEK293-GABA B cells to confluence.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 4°C and resuspend the pellet in fresh buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of membrane preparation (at a predetermined optimal protein concentration).

      • 50 µL of [³H]-CGP54626 at a concentration near its Kd.

      • 50 µL of either buffer (for total binding), 1 mM Baclofen (for non-specific binding), or the test compound at various concentrations.

    • Incubate the plate at room temperature for 60 minutes.

  • Filtration and Measurement:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters three times with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki (binding affinity) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GABAb_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_measurement Measurement & Analysis cell_culture HEK293-GABAB Culture homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation & Resuspension homogenization->centrifugation protein_assay Protein Assay centrifugation->protein_assay assay_setup Assay Plate Setup (Membranes, [³H]-CGP54626, Compound) protein_assay->assay_setup incubation Incubation (60 min, RT) assay_setup->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 & Ki Calculation) scintillation->data_analysis

Workflow for GABA B Receptor Binding Assay.
Protocol 2: In Vivo Assessment of Anxiolytic Activity using the Elevated Plus Maze (EPM)

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.

1. Apparatus:

  • A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • A video camera mounted above the maze to record the animal's behavior.

  • Automated tracking software for data analysis.

2. Animals:

  • Adult male mice or rats, housed in a controlled environment with a 12-hour light/dark cycle.

  • Animals should be handled for several days prior to testing to reduce stress.

3. Procedure:

  • Habituation:

    • Bring the animals to the testing room at least 60 minutes before the experiment to allow for acclimation.

  • Drug Administration:

    • Administer this compound or vehicle control (e.g., saline) via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).

  • Testing:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to freely explore the maze for 5 minutes.

    • Record the session using the overhead video camera.

  • Data Analysis:

    • Using the tracking software, analyze the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Total distance traveled.

    • An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms compared to the vehicle-treated group.

EPM_Workflow start Start habituation Animal Habituation (60 min in testing room) start->habituation drug_admin Drug/Vehicle Administration habituation->drug_admin placement Place Animal on EPM drug_admin->placement exploration Free Exploration (5 min) placement->exploration recording Video Recording exploration->recording data_analysis Data Analysis (Time in arms, entries) recording->data_analysis end End data_analysis->end

Experimental Workflow for the Elevated Plus Maze Test.

Signaling Pathways

This compound and its analogs are presumed to interact with GABAergic pathways, particularly the GABA B receptor. The GABA B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission.

GABA B Receptor Signaling Pathway

Activation of the GABA B receptor by an agonist leads to the dissociation of the associated G-protein into its Gαi/o and Gβγ subunits. These subunits then modulate downstream effectors:

  • Gαi/o subunit: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Gβγ subunit:

    • Activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron.

    • Inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release.

An antagonist at the GABA B receptor would block these effects, thereby preventing the inhibitory actions of endogenous GABA.

GABAB_Signaling GABA GABA or Agonist GABAB_R GABA B Receptor (GABAB1 + GABAB2) GABA->GABAB_R Binds to G_protein Gi/o Protein (αβγ) GABAB_R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates VGCC Voltage-Gated Ca²⁺ Channel G_betagamma->VGCC Inhibits cAMP ↓ cAMP AC->cAMP Produces K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca²⁺ Influx (↓ Neurotransmitter Release) VGCC->Ca_influx Antagonist (R)-3-Amino-3-(4-X-phenyl)- propionic acid (Antagonist) Antagonist->GABAB_R Blocks

Simplified GABA B Receptor Signaling Pathway.

Disclaimer: The provided protocols are generalized and may require optimization for specific experimental conditions and research goals. The pharmacological data presented is for analogs of this compound and should be used for reference purposes only. Researchers should conduct their own experiments to determine the specific activity of the fluoro-compound.

References

Targeting GABA Receptors with (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. Its receptors, broadly classified into ionotropic GABAA and metabotropic GABAB receptors, are established therapeutic targets for a range of neurological and psychiatric disorders, including anxiety, epilepsy, and spasticity.[1][2] (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid and its analogs represent a class of compounds that modulate GABAergic neurotransmission, primarily through interaction with GABAB receptors.[1] The introduction of a fluorine atom and other substituents on the phenyl ring can significantly influence the pharmacological properties of these analogs, including their binding affinity, potency, and selectivity.[3]

This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel GABA receptor modulators based on the this compound scaffold. It includes a summary of available quantitative data, detailed methodologies for key in vitro assays, and visual representations of relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the available quantitative data for this compound (also known as 4-Fluorophenibut or F-phenibut) and related analogs, detailing their binding affinities (Ki) and functional potencies (EC50) at GABAB receptors.

CompoundReceptorAssay TypeKi (μM)Reference
(R)-PhenibutGABABRadioligand Binding ([3H]CGP54626)92 ± 3[4]
Racemic PhenibutGABABRadioligand Binding ([3H]CGP54626)177 ± 2[4]
Racemic BaclofenGABABRadioligand Binding ([3H]CGP54626)6.0 ± 1[4]

Table 1: Binding Affinities (Ki) of Phenibut Analogs at the GABAB Receptor. This table provides a comparison of the binding affinities of R-phenibut, racemic phenibut, and the well-characterized GABAB agonist, baclofen.

CompoundReceptorAssay TypeEC50 (μM)Reference
(R)-(-)-β-phenyl-GABA (R-Phenibut)GABAB (rat hippocampal slices)Electrophysiology25[5]
(R,S)-(+/-)-BaclofenGABAB (rat hippocampal slices)Electrophysiology2.5[5]
(R,S)-5-amino-3-(4-chlorophenyl)pentanoic acidGABAB (transfected tsA201 cells)Functional Assay46[6]

Table 2: Functional Potencies (EC50) of β-Phenyl-GABA Analogs at the GABAB Receptor. This table showcases the potency of R-phenibut and a baclofen homolog in functional assays, providing insight into their ability to activate the GABAB receptor.

Signaling Pathways

Activation of GABA receptors by this compound analogs triggers distinct downstream signaling cascades, depending on the receptor subtype targeted.

GABAA Receptor Signaling

While primarily targeting GABAB receptors, some analogs may exhibit activity at GABAA receptors. GABAA receptors are ligand-gated ion channels. The binding of an agonist leads to the opening of a chloride ion (Cl-) channel, resulting in an influx of Cl- into the neuron. This hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.

GABAA_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GABAA_R GABAA Receptor (Ligand-gated Cl- channel) Cl_ion Cl- GABAA_R->Cl_ion Channel Opens Analog (R)-3-Amino-3-(4-fluoro-phenyl) -propionic acid Analog Analog->GABAA_R Binds Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: GABAA Receptor Signaling Pathway.

GABAB Receptor Signaling

This compound and its analogs are potent agonists at GABAB receptors.[1] These are G-protein coupled receptors (GPCRs) that mediate slower, more prolonged inhibitory signals. Upon agonist binding, the receptor activates a Gi/o protein, leading to the dissociation of its α and βγ subunits. The βγ subunit can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, causing an efflux of potassium ions (K+) and hyperpolarization. The βγ subunit also inhibits voltage-gated calcium channels (VGCCs), reducing neurotransmitter release. The α subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

GABAB_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GABAB_R GABAB Receptor (GPCR) G_Protein Gi/o Protein GABAB_R->G_Protein Activates G_alpha G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma GIRK GIRK Channel K_ion K+ GIRK->K_ion Efflux VGCC VGCC Ca_ion Ca2+ VGCC->Ca_ion Influx Blocked AC Adenylyl Cyclase cAMP cAMP AC->cAMP Analog (R)-3-Amino-3-(4-fluoro-phenyl) -propionic acid Analog Analog->GABAB_R Binds G_alpha->AC Inhibits G_betagamma->GIRK Activates G_betagamma->VGCC Inhibits Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Reduced_NT Reduced Neurotransmitter Release Ca_ion->Reduced_NT ATP ATP ATP->AC

Caption: GABAB Receptor Signaling Pathway.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the interaction of this compound analogs with GABA receptors.

Radioligand Binding Assay for GABAB Receptors

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of test compounds for the GABAB receptor using a radiolabeled antagonist.

Experimental Workflow

Binding_Assay_Workflow Membrane_Prep 1. Prepare Membranes from CHO-K1 cells expressing GABAB-R Incubation 2. Incubate Membranes with: - [3H]CGP54626 (Radioligand) - Test Compound (Analog) - Non-specific ligand (GABA) Membrane_Prep->Incubation Filtration 3. Separate Bound and Free Ligand by Rapid Filtration Incubation->Filtration Quantification 4. Quantify Radioactivity using Liquid Scintillation Counting Filtration->Quantification Analysis 5. Data Analysis: Calculate IC50 and Ki Quantification->Analysis

Caption: Radioligand Binding Assay Workflow.

Materials:

  • CHO-K1 cell membranes expressing human GABAB receptors.

  • Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.

  • Radioligand: [3H]CGP54626.

  • Non-specific determinant: GABA (100 µM final concentration).

  • Test Compounds: this compound analogs.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Liquid scintillation counter and scintillation cocktail.

Procedure:

  • Membrane Preparation: Homogenize CHO-K1 cells expressing GABAB receptors in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times to remove endogenous ligands. Resuspend the final pellet in binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • Total Binding: Binding buffer, [3H]CGP54626, and cell membranes.

    • Non-specific Binding: Binding buffer, [3H]CGP54626, GABA, and cell membranes.

    • Competition: Binding buffer, [3H]CGP54626, varying concentrations of the test compound, and cell membranes.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology Assay using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is for the functional characterization of the analogs on GABA receptors expressed in Xenopus laevis oocytes.

Experimental Workflow

TEVC_Workflow Oocyte_Prep 1. Prepare and Inject Xenopus Oocytes with GABA Receptor cRNA Incubation 2. Incubate Oocytes for 2-5 days to allow receptor expression Oocyte_Prep->Incubation Recording 3. Place Oocyte in Recording Chamber and Impale with Electrodes Incubation->Recording Application 4. Apply GABA and/or Test Compound (Analog) via Perfusion Recording->Application Measurement 5. Record Membrane Current Changes using a Voltage Clamp Amplifier Application->Measurement Analysis 6. Data Analysis: Determine EC50, Potentiation, or Inhibition Measurement->Analysis

Caption: Two-Electrode Voltage Clamp Workflow.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the desired GABA receptor subunits.

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5).

  • Two-electrode voltage clamp setup (amplifier, micromanipulators, perfusion system).

  • GABA and test compounds.

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis. Defolliculate the oocytes and inject them with the cRNA encoding the GABA receptor subunits of interest.

  • Incubation: Incubate the injected oocytes in ND96 solution at 18°C for 2-5 days to allow for receptor expression on the cell surface.

  • Recording Setup: Place a single oocyte in a recording chamber continuously perfused with ND96 solution. Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection). Clamp the membrane potential at a holding potential of -60 to -80 mV.

  • Drug Application: Apply GABA at its EC20-EC50 concentration to elicit a baseline current. Co-apply the test compound at various concentrations with GABA to assess its modulatory effects (potentiation or inhibition). To test for agonist activity, apply the test compound alone.

  • Data Acquisition: Record the changes in membrane current using the voltage clamp amplifier and appropriate data acquisition software.

  • Data Analysis:

    • Measure the peak current amplitude in response to GABA and the test compound.

    • For agonists, construct a dose-response curve by plotting the normalized current response against the logarithm of the compound concentration to determine the EC50 and maximal efficacy.

    • For modulators, calculate the percentage potentiation or inhibition of the GABA-evoked current at each concentration of the test compound.

Conclusion

The this compound scaffold provides a promising starting point for the development of novel GABA receptor modulators. The protocols and data presented in this document offer a framework for the systematic evaluation of these analogs. Further investigation into the structure-activity relationships, including the effects of different substitutions on the phenyl ring and modifications of the propionic acid backbone, will be crucial for the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties for the potential treatment of various CNS disorders.

References

Application Notes and Protocols for the Development of GABA Transporter Inhibitors Using Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition. The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells through GABA transporters (GATs). Four subtypes of GATs have been identified: GAT1, GAT2, GAT3, and betaine/GABA transporter 1 (BGT1). GAT1 is predominantly found in neurons and is responsible for the majority of GABA uptake in the brain, while GAT3 is mainly located in astrocytes.[1]

Inhibition of GATs can prolong the presence of GABA in the synapse, thereby enhancing GABAergic neurotransmission. This mechanism presents a promising therapeutic strategy for a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and pain.[2] The development of potent and subtype-selective GAT inhibitors is a key focus in medicinal chemistry.

The incorporation of fluorine into amino acid-based GAT inhibitor scaffolds is a strategic approach to modulate their pharmacological properties. Fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can influence a molecule's binding affinity, metabolic stability, lipophilicity, and blood-brain barrier permeability.[3] This document provides an overview of the development of GAT inhibitors based on fluorinated amino acids, along with detailed protocols for their in vitro evaluation.

Data Presentation: Inhibitory Potency of GAT Inhibitors

The following table summarizes the in vitro inhibitory potencies of various compounds, including fluorinated derivatives, against different murine GABA transporter (mGAT) subtypes. The data is presented as pIC50 values, where a higher value indicates greater potency.

Compound/AnalogParent ScaffoldmGAT1 (pIC50)mGAT2 (pIC50)mGAT3 (pIC50)mGAT4 (pIC50)Reference
Nipecotic Acid (rac-2)Nipecotic Acid----[4]
GuvacineGuvacine----[5]
TiagabineNipecotic Acid7.72 ± 0.02---[6][7]
NO-711Nipecotic Acid7.00 ± 0.06---[6][7]
SKF-89976ANipecotic Acid----[7]
(S)-SNAP-5114Nipecotic Acid--High Affinity-[1][8]
Compound (R)-4dProline--3.1 µM (IC50)-[8]
Compound 21pNipecotic Acid6.78 ± 0.08---[5]

Note: Direct comparative data for a systematic series of simple fluorinated amino acids as GAT inhibitors is limited in the reviewed literature. The focus has been on more complex derivatives of scaffolds like nipecotic acid, where fluorine may be incorporated into larger lipophilic moieties.

Experimental Protocols

[³H]GABA Uptake Assay in HEK293 Cells Expressing GAT Subtypes

This protocol describes a common method for determining the inhibitory activity of test compounds on specific GABA transporter subtypes.[9][10][11][12][13]

1. Materials and Reagents

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the desired GAT subtype (e.g., hGAT1, hGAT2, hGAT3, or hBGT1).

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) if using a stable cell line.

  • Assay Buffer: Krebs-HEPES buffer (pH 7.4) containing 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, and 10 mM D-glucose.

  • Radioligand: [³H]GABA (specific activity ~30-60 Ci/mmol).

  • Test Compounds: Dissolved in an appropriate solvent (e.g., DMSO) to prepare stock solutions.

  • Reference Inhibitor: A known potent inhibitor for the specific GAT subtype (e.g., Tiagabine for GAT1).

  • Lysis Buffer: 0.1 M NaOH or 1% SDS.

  • Scintillation Cocktail.

  • 96-well microplates (cell culture treated).

  • Scintillation Counter.

2. Cell Culture

  • Culture the GAT-expressing HEK293 cells in a T75 flask at 37°C in a humidified atmosphere of 5% CO₂.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • For the assay, seed the cells into 96-well plates at a density of 40,000-80,000 cells per well and allow them to adhere and grow for 24-48 hours.

3. Assay Procedure

  • On the day of the experiment, aspirate the culture medium from the 96-well plate.

  • Wash the cells twice with 200 µL of pre-warmed (37°C) Assay Buffer.

  • Prepare serial dilutions of the test compounds and reference inhibitor in Assay Buffer. The final DMSO concentration should be kept below 0.1%.

  • Add 100 µL of the compound dilutions to the respective wells. For total uptake, add 100 µL of Assay Buffer. For non-specific uptake, add a high concentration of a potent, non-labeled inhibitor (e.g., 1 mM GABA or a saturating concentration of a selective inhibitor).

  • Pre-incubate the plate at 37°C for 10-20 minutes.

  • Prepare the [³H]GABA working solution in Assay Buffer. The final concentration of [³H]GABA should be below its Km value for the transporter (typically 10-50 nM).

  • Initiate the uptake by adding 100 µL of the [³H]GABA working solution to all wells.

  • Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes). This incubation time should be within the linear range of GABA uptake.

  • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold Assay Buffer.

  • Lyse the cells by adding 100 µL of Lysis Buffer to each well and incubating for at least 30 minutes at room temperature.

  • Transfer the lysate from each well to a scintillation vial.

  • Add 4 mL of scintillation cocktail to each vial.

  • Measure the radioactivity in a scintillation counter.

4. Data Analysis

  • Calculate the specific [³H]GABA uptake by subtracting the non-specific uptake (counts in the presence of a saturating concentration of an inhibitor) from the total uptake (counts in the absence of any inhibitor).

  • For each concentration of the test compound, express the remaining uptake as a percentage of the specific uptake in the control wells (no test compound).

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific [³H]GABA uptake) by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation if the inhibition is competitive.

Visualizations

GAT_Inhibitor_Development_Workflow cluster_design Design & Synthesis cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo & Preclinical Target_Identification Target Identification (GAT Subtype Selection) Lead_Scaffold Lead Scaffold Selection (e.g., Fluorinated Amino Acids) Target_Identification->Lead_Scaffold SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Scaffold->SAR_Studies Compound_Synthesis Compound Synthesis & Purification SAR_Studies->Compound_Synthesis PK_Studies Pharmacokinetic Studies (BBB Penetration) SAR_Studies->PK_Studies Binding_Assay Binding Assays (Ki Determination) Compound_Synthesis->Binding_Assay Uptake_Assay [3H]GABA Uptake Assay (IC50, Selectivity) Binding_Assay->Uptake_Assay Electrophysiology Electrophysiology (Functional Assays) Uptake_Assay->Electrophysiology ADME_Tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Electrophysiology->ADME_Tox ADME_Tox->PK_Studies Efficacy_Models Animal Models of Disease (e.g., Epilepsy) PK_Studies->Efficacy_Models Tox_Studies In Vivo Toxicology Efficacy_Models->Tox_Studies Candidate_Selection Lead Candidate Selection Tox_Studies->Candidate_Selection

Caption: Workflow for the development of GABA transporter inhibitors.

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle GABA Vesicle GABA_in_cleft GABA Vesicle->GABA_in_cleft Release GABA_in_neuron GABA GAT1 GAT1 GAT1->GABA_in_neuron GABA_in_cleft->GAT1 Reuptake GABA_Receptor GABA Receptor GABA_in_cleft->GABA_Receptor Binding Inhibitor Fluorinated Amino Acid Inhibitor Inhibitor->GAT1 Inhibition

Caption: Inhibition of GABA reuptake at a GABAergic synapse.

References

Application Notes and Protocols for the Quantification of (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of the specific enantiomer (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid. Two primary analytical techniques are presented: Chiral High-Performance Liquid Chromatography (HPLC) for direct enantioselective separation and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with chiral derivatization for high-sensitivity quantification.

Method 1: Enantioselective Quantification by Chiral HPLC with UV Detection

This method describes the direct separation and quantification of this compound from its (S)-enantiomer using a chiral stationary phase (CSP). This approach is suitable for purity analysis and quantification in non-complex matrices.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh a suitable amount of the sample and dissolve it in the mobile phase to a final concentration within the calibration range (e.g., 1 mg/mL).

  • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: CHIROBIOTIC T (teicoplanin-based CSP), 250 x 4.6 mm, 5 µm particle size.[1][2]

  • Mobile Phase: A mixture of methanol, water, and an acidic modifier. A typical starting point is 80:20 (v/v) methanol:water with 0.1% formic acid.[3][4] The organic modifier concentration can be adjusted to optimize resolution.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

3. Method Validation:

  • The method should be validated according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5][6]

Data Presentation
ParameterTypical Performance
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Resolution (Rs) between enantiomers > 2.0

Experimental Workflow

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Acquisition & Analysis start Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter hplc Chiral HPLC System (CHIROBIOTIC T) filter->hplc detection UV Detection (254 nm) hplc->detection quant Quantification of (R)-enantiomer detection->quant lcms_workflow cluster_prep Sample Preparation cluster_deriv Chiral Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Acquisition & Analysis start Plasma Sample ppt Protein Precipitation (Acetonitrile) start->ppt dry Evaporation ppt->dry deriv Derivatization with Marfey's Reagent dry->deriv lcms LC-MS/MS System (C18 Column) deriv->lcms mrm MRM Detection lcms->mrm quant Quantification mrm->quant

References

Application Note: Chiral HPLC Separation of 3-Amino-3-(4-fluorophenyl)propionic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-3-(4-fluorophenyl)propionic acid is a β-amino acid that contains a chiral center, and thus exists as a pair of enantiomers. The stereochemistry of active pharmaceutical ingredients (APIs) is a critical aspect of drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties. Consequently, the development of reliable and efficient analytical methods for the enantioselective separation and quantification of such compounds is of paramount importance. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose.[1] This application note presents a detailed protocol for the chiral HPLC separation of the enantiomers of 3-Amino-3-(4-fluorophenyl)propionic acid. The method is based on principles applied to structurally similar β-amino acids and is intended to serve as a robust starting point for method development and validation.

Principle of Separation

The enantiomeric separation is achieved by utilizing a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers of the analyte. The differing stabilities of these diastereomeric complexes lead to different retention times on the chromatographic column, enabling their separation. The choice of CSP and mobile phase is critical for achieving optimal resolution. For the separation of amino acids, particularly underivatized forms, macrocyclic glycopeptide and Pirkle-type CSPs have demonstrated broad applicability and success.[2][3]

Experimental Protocols

Recommended Instrumentation and Consumables:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Pirkle-type (R,R) Whelk-O1 or Macrocyclic Glycopeptide (Teicoplanin-based, e.g., Astec CHIROBIOTIC T)

  • HPLC grade solvents: n-hexane, ethanol, trifluoroacetic acid (TFA)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Preparation of Mobile Phase and Standard Solutions:

Mobile Phase Preparation (Normal Phase):

A recommended mobile phase for a Pirkle-type column consists of a mixture of n-hexane, ethanol, and an acidic modifier like trifluoroacetic acid (TFA). A typical starting composition is:

  • n-Hexane:Ethanol:TFA (90:10:0.1, v/v/v)

All mobile phase components should be filtered through a 0.45 µm filter and degassed prior to use.

Standard Solution Preparation:

  • Prepare a stock solution of racemic 3-Amino-3-(4-fluorophenyl)propionic acid at a concentration of 1 mg/mL in the mobile phase.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to desired concentrations for linearity and limit of detection/quantification determination.

Chromatographic Conditions:

The following table summarizes the recommended starting chromatographic conditions for the chiral separation.

ParameterRecommended Condition
Column (R,R) Whelk-O1 (250 x 4.6 mm, 5 µm) or Astec CHIROBIOTIC T (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Ethanol:TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Method Optimization Notes:

  • Mobile Phase Composition: The ratio of n-hexane to ethanol can be adjusted to optimize resolution and retention times. Increasing the ethanol content will generally decrease retention times. The concentration of TFA can also be varied to improve peak shape.

  • Alternative Mobile Phases: For teicoplanin-based columns, polar organic or reversed-phase mobile phases can also be effective.[3] For instance, a mobile phase of methanol with a small amount of acid and/or base modifier could be explored.

  • Flow Rate and Temperature: Adjusting the flow rate and column temperature can also influence the separation efficiency.

Data Presentation

The following table illustrates the expected data from a successful separation, which should be populated with experimental results.

ParameterValue
Retention Time (Enantiomer 1) tR1 (min)
Retention Time (Enantiomer 2) tR2 (min)
Capacity Factor (k'1) (tR1 - t0) / t0
Capacity Factor (k'2) (tR2 - t0) / t0
Separation Factor (α) k'2 / k'1
Resolution (Rs) 2(tR2 - tR1) / (w1 + w2)

Where:

  • tR1 and tR2 are the retention times of the two enantiomers.

  • t0 is the void time.

  • w1 and w2 are the peak widths at the base of the two enantiomers.

A resolution (Rs) value of greater than 1.5 is generally considered to indicate a baseline-separated peak pair.

Visualization of the Experimental Workflow

Chiral_HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis racemic_std Racemic 3-Amino-3-(4-fluorophenyl)propionic acid dissolve Dissolve in Mobile Phase (1 mg/mL) racemic_std->dissolve working_std Prepare Working Standards dissolve->working_std injector Injector working_std->injector Inject Sample mobile_phase_prep Prepare Mobile Phase (e.g., Hexane:EtOH:TFA) filter_degas Filter and Degas mobile_phase_prep->filter_degas hplc_system HPLC System filter_degas->hplc_system Pump Mobile Phase csp_column Chiral Stationary Phase ((R,R) Whelk-O1 or CHIROBIOTIC T) injector->csp_column detector UV Detector (254 nm) csp_column->detector chromatogram Obtain Chromatogram detector->chromatogram peak_integration Integrate Peaks chromatogram->peak_integration quantification Quantify Enantiomers peak_integration->quantification system_suitability Calculate System Suitability (Resolution, Tailing Factor) peak_integration->system_suitability

Caption: Workflow for the chiral HPLC separation of 3-Amino-3-(4-fluorophenyl)propionic acid enantiomers.

References

Application Note: A Continuous Enzymatic Process for Chiral Acid Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Chiral acids are indispensable building blocks in the pharmaceutical and fine chemical industries, where enantiomeric purity is paramount for therapeutic efficacy and safety.[1][2][3] This application note details a robust and scalable continuous-flow process for the preparation of chiral acids using immobilized enzymes. By transitioning from traditional batch methods to a continuous manufacturing paradigm, significant improvements in productivity, product consistency, and process efficiency can be realized.[4][5][6][7] We will explore the foundational principles, from enzyme selection and immobilization to reactor design, and provide a detailed protocol for the kinetic resolution of a model racemic acid using an immobilized lipase in a packed bed reactor (PBR) system, integrated with Process Analytical Technology (PAT) for real-time monitoring and control.

Introduction: The Imperative for Continuous Biocatalysis

The synthesis of single-enantiomer compounds is a critical challenge in modern chemistry. The two enantiomeric forms of a chiral molecule can exhibit vastly different biological activities, with one potentially being therapeutic while the other is inactive or even toxic.[2] Biocatalysis, utilizing enzymes, offers a powerful solution, providing unparalleled stereo- and regioselectivity under mild, environmentally benign conditions that are often unachievable with classical chemical methods.[2][8]

However, the full potential of biocatalysis is often constrained by the limitations of batch processing. Continuous manufacturing addresses these shortcomings by creating a seamless, uninterrupted flow from reactants to products. The key advantages include:

  • Enhanced Productivity: Eliminating downtime between batches significantly increases throughput and space-time yield.[7]

  • Consistent Product Quality: Operating at a steady state with integrated process controls ensures uniform product quality and minimizes batch-to-batch variability.[6][9]

  • Improved Safety and Scalability: Smaller reactor volumes and reduced manual handling enhance operational safety, while scalability is achieved by extending run-time rather than increasing vessel size ('scaling out').[6][7]

  • Economic Efficiency: Reduced labor, energy consumption, and facility footprint contribute to lower operational costs.[5][6]

This guide provides the scientific rationale and practical methodology to implement a continuous enzymatic process for producing high-purity chiral acids.

Foundational Principles for System Design

A successful continuous enzymatic process hinges on the careful selection and integration of three core components: the enzyme, the immobilization strategy, and the reactor technology.

Enzyme Selection: The Catalytic Workhorse

The choice of enzyme dictates the synthetic strategy. For chiral acid preparation, two primary enzymatic approaches are common:

  • Kinetic Resolution: An enzyme selectively converts one enantiomer of a racemic mixture, leaving the other unreacted. The maximum theoretical yield for the desired enantiomer is 50%. Lipases are frequently employed for this purpose, catalyzing the enantioselective esterification or hydrolysis of racemic acids or their corresponding esters.[10][11][12]

  • Asymmetric Synthesis: A prochiral substrate is converted directly into a single chiral product, allowing for a theoretical yield of 100%.[2] Enzymes like amino acid dehydrogenases or transaminases are used to produce chiral amino acids from keto-acid precursors.[1][13][14]

For this application note, we will focus on the widely applicable method of kinetic resolution using lipases, which are robust, commercially available, and do not require expensive cofactors.

Enzyme Immobilization: Anchoring the Catalyst

For a continuous process, the enzyme cannot be allowed to wash out with the product stream. Immobilization, the process of confining enzyme molecules to a solid support, is therefore essential.[15] This strategy not only enables enzyme retention and reuse but also can significantly enhance enzyme stability against changes in temperature, pH, and solvent exposure.[16][17]

The choice of immobilization method is critical as it can affect the enzyme's activity, stability, and selectivity. The primary strategies are summarized below.

Table 1: Comparison of Common Enzyme Immobilization Strategies

Immobilization Method Description Advantages Disadvantages Typical Supports
Adsorption Enzyme binds to the support via weak, non-covalent forces (e.g., van der Waals, ionic interactions).[18] Simple, mild conditions, minimal enzyme modification. Prone to enzyme leaching; support properties can change with pH/ionic strength. Resins, silica, activated carbon.
Covalent Binding A stable covalent bond is formed between the enzyme's functional groups and the support matrix.[18] Strong binding prevents leaching; high stability. Can cause conformational changes, leading to loss of activity; requires harsh chemicals. Epoxy resins, glutaraldehyde-activated supports.
Entrapment The enzyme is physically confined within the porous network of a gel or fiber.[16] Protects enzyme from harsh environments; generally applicable. Mass transfer limitations can be significant; potential for enzyme leakage from large pores. Calcium alginate, polyacrylamide gels.

| Cross-Linking | Enzymes are bonded to each other using a bifunctional reagent, forming aggregates (CLEAs).[18] | Carrier-free, high enzyme loading, good stability. | Can lead to diffusion limitations; optimization can be complex. | N/A (reagent is glutaraldehyde). |

Causality: For industrial applications requiring long-term operational stability and minimal catalyst leaching, covalent binding is often the preferred method, despite its initial complexity. The formation of strong, stable bonds ensures the enzyme remains fixed within the reactor for extended periods, justifying the upfront process development effort.[19]

Reactor Technology: The Continuous Flow Environment

The design of the bioreactor must accommodate the immobilized enzyme and provide efficient mass transfer. For solid-supported enzymes, the Packed Bed Reactor (PBR) is the most common and effective configuration.[20][21]

In a PBR, the immobilized enzyme particles are packed into a column, and the substrate solution is continuously pumped through it. This design offers several key advantages:

  • High Catalyst Loading: Maximizes the amount of enzyme per unit volume of the reactor.[18]

  • Plug Flow Characteristics: Ensures that all fluid elements have a similar residence time, leading to uniform product conversion.

  • Simplicity and Scalability: The design is straightforward and can be readily scaled for industrial production.

PBR_Setup

Diagram 1: Schematic of a Packed Bed Reactor (PBR) system for continuous chiral acid synthesis.

Protocol: Continuous Kinetic Resolution of (R,S)-Ibuprofen

This protocol provides a step-by-step methodology for the continuous enzymatic kinetic resolution of a racemic arylpropionic acid, using Ibuprofen as a model substrate. The reaction involves the selective esterification of (R)-Ibuprofen by immobilized Candida antarctica Lipase B (CALB), leaving the desired (S)-Ibuprofen unreacted.

Part A: Enzyme Immobilization (Covalent Binding on Epoxy Resin)

Rationale: We use an epoxy-activated resin for covalent immobilization. The epoxy groups react with nucleophilic residues on the enzyme's surface (primarily lysine), forming stable ether or secondary amine bonds under mild conditions, thus preserving enzymatic activity while ensuring minimal leaching.[19]

Materials:

  • Candida antarctica Lipase B (CALB), lyophilized powder

  • Epoxy-activated acrylic resin (e.g., Lifetech™ ECR series)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Sodium chloride (NaCl)

  • Shaking incubator

  • Buchner funnel and vacuum flask

Procedure:

  • Enzyme Solution Preparation: Dissolve 100 mg of CALB powder in 20 mL of 100 mM potassium phosphate buffer (pH 7.5). Gently stir until fully dissolved.

  • Resin Hydration: Weigh 1.0 g of epoxy-activated resin. Wash the resin with 20 mL of the phosphate buffer on a Buchner funnel to remove preservatives and to hydrate the support.

  • Immobilization Reaction: Transfer the hydrated resin to a 50 mL flask. Add the 20 mL of enzyme solution. Seal the flask and place it in a shaking incubator at 25°C and 150 rpm for 12-16 hours.

  • Monitoring Immobilization: Periodically take a small aliquot of the supernatant and measure the protein concentration (e.g., Bradford assay) or enzyme activity to monitor the progress of immobilization. The amount of immobilized enzyme is calculated by subtracting the amount of enzyme remaining in the solution from the initial amount.

  • Washing: After the incubation period, filter the immobilized enzyme preparation using a Buchner funnel. Wash the resin extensively with 3 x 20 mL of phosphate buffer, followed by 3 x 20 mL of deionized water to remove any non-covalently bound enzyme.

  • Drying and Storage: Dry the immobilized enzyme under a gentle vacuum at room temperature. The prepared biocatalyst can be stored at 4°C until use.

Part B: PBR Setup and Operation

Materials:

  • Immobilized CALB from Part A

  • Glass column (e.g., 10 mm ID x 100 mm length) with adjustable end fittings and frits

  • HPLC pump

  • Thermostatic water bath or column heater

  • (R,S)-Ibuprofen

  • Esterifying agent (e.g., 1-butanol)

  • Organic solvent (e.g., hexane or heptane)

  • Back-pressure regulator (10-50 psi)

Procedure:

  • Substrate Feed Preparation: Prepare the feed solution by dissolving (R,S)-Ibuprofen (e.g., 50 mM) and 1-butanol (e.g., 75 mM, 1.5 molar equivalents) in hexane. Filter the solution through a 0.45 µm filter.

  • Column Packing: Create a slurry of the immobilized CALB in hexane. Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped. Tap the column gently to promote even packing. Once settled, secure the end fittings.

  • System Assembly: Connect the components as shown in Diagram 1. Prime the HPLC pump with the solvent (hexane) first, then switch to the substrate feed solution.

  • Equilibration: Set the column temperature to 40°C using the water jacket. Begin pumping the substrate feed through the PBR at a low flow rate (e.g., 0.1 mL/min) to displace the packing solvent and equilibrate the system.

  • Initiating the Continuous Run: Once the system is equilibrated (approx. 2-3 column volumes), adjust the pump to the desired operational flow rate. The flow rate determines the residence time and thus the extent of conversion.

Table 2: Typical Operating Parameters for Continuous Ibuprofen Resolution

Parameter Typical Value/Range Rationale
Temperature 40 - 60 °C Balances increased reaction rate with potential enzyme denaturation at higher temperatures.
Substrate Concentration 20 - 200 mM Higher concentrations increase productivity but may lead to substrate inhibition.
Flow Rate 0.2 - 2.0 mL/min Inversely proportional to residence time; optimized to achieve ~50% conversion for kinetic resolution.
Acyl Donor 1-Butanol A primary alcohol that readily forms an ester with the acid.
Molar Ratio (Alcohol:Acid) 1.2 - 2.0 equivalents An excess of the alcohol drives the esterification equilibrium towards the product side.

| Solvent | Heptane / Hexane | Non-polar organic solvent minimizes enzyme denaturation and solubilizes reactants/products. |

Part C: Process Analytical Technology (PAT) for Monitoring & Control

Rationale: PAT is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes.[22] In continuous processing, it is not just beneficial but essential for ensuring the process remains in a state of control and consistently produces a product of the desired quality.[9][23][24]

Implementation:

  • On-line HPLC: Integrate an on-line HPLC system with a sampling loop connected after the PBR outlet (before the back-pressure regulator).

  • Method Development: Develop a chiral HPLC method capable of separating four key components: (R)-Ibuprofen, (S)-Ibuprofen, (R)-Ibuprofen butyl ester, and 1-butanol.[10]

  • Automated Analysis: Program the HPLC to automatically inject a sample every 15-30 minutes. The data acquisition software will calculate the concentrations of each component in real-time.

  • Process Control:

    • Critical Quality Attribute (CQA): Enantiomeric excess (e.e.) of (S)-Ibuprofen.

    • Critical Process Parameters (CPPs): Flow rate and temperature.[9]

    • Control Strategy: Use the real-time conversion and e.e. data to make adjustments. If conversion drops below 50%, the flow rate can be slightly decreased to increase residence time. If conversion exceeds 50%, the flow rate can be increased. This feedback loop maintains optimal resolution and productivity.

PAT_Workflow

Diagram 2: A PAT feedback loop for controlling the continuous enzymatic resolution process.

Part D: Downstream Processing

The effluent from the reactor is a stream containing the desired (S)-Ibuprofen, the product (R)-Ibuprofen butyl ester, unreacted butanol, and the solvent. A simple liquid-liquid extraction can be used for separation.

  • Extraction: The organic stream from the reactor is continuously mixed with an aqueous basic solution (e.g., 0.1 M NaHCO₃).

  • Separation: The (S)-Ibuprofen, being an acid, will be deprotonated and move into the aqueous phase. The neutral ester and unreacted alcohol will remain in the organic phase.

  • Isolation: The aqueous phase containing the sodium salt of (S)-Ibuprofen is collected. Subsequent acidification will precipitate the pure (S)-Ibuprofen, which can be isolated by filtration.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
High Back-Pressure - Fines from the support blocking the column frits.- Swelling of the support material.- Too high a flow rate.- Back-flush the column with solvent at a low flow rate.- Ensure the support material is compatible with the chosen solvent.- Reduce the operating flow rate.
Low Conversion - Enzyme deactivation.- Insufficient residence time (flow rate too high).- Channeling through the packed bed.- Check for temperature or pH excursions. Replace biocatalyst if necessary.- Decrease the flow rate.- Repack the column to ensure a homogenous bed.
Decreasing Enantioselectivity - Enzyme denaturation.- Presence of impurities in the feed that inhibit the enzyme.- Lower the operating temperature.- Ensure high purity of all reactants and solvent.
Inconsistent Results - Fluctuations in pump flow rate.- Unstable temperature control.- Service or calibrate the HPLC pump.- Ensure the water bath/column heater is functioning correctly and providing stable temperature.

Conclusion

The transition to continuous enzymatic processes represents a significant advancement in the manufacturing of chiral fine chemicals and pharmaceuticals. By combining the high selectivity of enzymes with the efficiency and control of flow chemistry, it is possible to develop highly productive, cost-effective, and scalable synthetic routes. The protocol detailed herein for the resolution of a chiral acid using an immobilized lipase in a PBR demonstrates a practical and robust application of these principles. The integration of PAT is crucial, transforming the process from a static operation into a dynamic, self-regulating system that guarantees consistent quality and optimal performance. As the demand for enantiopure compounds continues to grow, these continuous biocatalytic platforms will become increasingly vital for sustainable and efficient chemical manufacturing.

References

Application Notes and Protocols: (R)-3-Amino-3-(4-fluoro-phenyl)-propionic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid is a chiral building block of significant interest in the pharmaceutical industry. Its structural features, particularly the fluorine substitution on the phenyl ring and the chiral amine center, make it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of the final drug molecule, thereby improving its pharmacokinetic and pharmacodynamic properties.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound, with a primary focus on its role in the synthesis of Dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Sitagliptin, for the treatment of type 2 diabetes.[4][5]

Application in DPP-4 Inhibitor Synthesis

This compound is a key intermediate in the synthesis of Sitagliptin, a potent and selective DPP-4 inhibitor.[4][5] DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in regulating glucose homeostasis. By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism of action makes DPP-4 inhibitors a valuable therapeutic option for the management of type 2 diabetes.

DPP-4 Signaling Pathway in Glucose Homeostasis

The following diagram illustrates the role of DPP-4 in glucose homeostasis and the mechanism of action of DPP-4 inhibitors.

DPP4_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) stimulates release Pancreatic β-cells Pancreatic β-cells Incretin Hormones (GLP-1, GIP)->Pancreatic β-cells stimulates Pancreatic α-cells Pancreatic α-cells Incretin Hormones (GLP-1, GIP)->Pancreatic α-cells inhibits DPP-4 DPP-4 Incretin Hormones (GLP-1, GIP)->DPP-4 inactivated by Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion increases Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion decreases Blood Glucose Blood Glucose Insulin Secretion->Blood Glucose lowers Glucagon Secretion->Blood Glucose raises Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins DPP-4 Inhibitor (e.g., Sitagliptin) DPP-4 Inhibitor (e.g., Sitagliptin) DPP-4 Inhibitor (e.g., Sitagliptin)->DPP-4 inhibits

DPP-4 signaling pathway in glucose homeostasis.

Synthesis of this compound

The enantiomerically pure this compound can be synthesized through various methods, including asymmetric synthesis and resolution of a racemic mixture.

Method 1: Asymmetric Hydrogenation of a Prochiral Enamine

This method involves the synthesis of a prochiral enamine followed by asymmetric hydrogenation using a chiral catalyst to establish the desired stereocenter.

Experimental Protocol:

Step 1: Synthesis of Methyl 3-amino-3-(4-fluorophenyl)propenoate (Enamine)

  • To a solution of methyl 3-(4-fluorophenyl)-3-oxopropanoate (1 equivalent) in methanol, add ammonium acetate (3-5 equivalents).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Extract the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude enamine.

  • Purify the product by column chromatography or recrystallization.

Step 2: Asymmetric Hydrogenation

  • In a high-pressure reactor, dissolve the enamine from Step 1 in a degassed solvent such as methanol or ethanol.

  • Add a chiral rhodium or ruthenium-based catalyst, for example, a complex of Rh(I) with a chiral bisphosphine ligand like (R)-BINAP. The catalyst loading is typically in the range of 0.01 to 1 mol%.

  • Pressurize the reactor with hydrogen gas (typically 50-200 psi).

  • Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for 12-24 hours.

  • Monitor the reaction for the disappearance of the enamine and the formation of the desired product by HPLC.

  • After the reaction is complete, carefully vent the reactor and purge with an inert gas.

  • Remove the catalyst by filtration through a pad of celite or by other suitable methods.

  • Concentrate the filtrate to obtain the crude methyl (R)-3-amino-3-(4-fluorophenyl)propanoate.

Step 3: Hydrolysis to the free amino acid

  • Dissolve the methyl ester from Step 2 in a mixture of a suitable solvent (e.g., methanol or THF) and water.

  • Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.1-1.5 equivalents).

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or HPLC).

  • Neutralize the reaction mixture to a pH of approximately 7 with a dilute acid (e.g., 1N HCl).

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

ParameterValueReference
Enamine Synthesis Yield 85-95%General procedure
Asymmetric Hydrogenation Yield >90%[6]
Enantiomeric Excess (e.e.) >99%[6]
Hydrolysis Yield >95%General procedure
Overall Yield ~70-85%Estimated
Purity (by HPLC) >99%[7]
Method 2: Enzymatic Kinetic Resolution of Racemic 3-Amino-3-(4-fluorophenyl)-propionic Acid Ester

This method involves the non-stereoselective synthesis of the racemic amino acid ester, followed by an enzymatic resolution to separate the desired (R)-enantiomer.

Experimental Protocol:

Step 1: Synthesis of Racemic Methyl 3-Amino-3-(4-fluorophenyl)propanoate

  • Follow the procedure for the enamine synthesis as described in Method 1, Step 1.

  • Reduce the enamine using a non-chiral reducing agent, such as sodium borohydride (NaBH₄) in a suitable solvent like methanol. This will produce the racemic methyl 3-amino-3-(4-fluorophenyl)propanoate.

  • Work up the reaction and purify the racemic ester.

Step 2: Enzymatic Kinetic Resolution

  • Suspend the racemic methyl 3-amino-3-(4-fluorophenyl)propanoate in a suitable buffer solution (e.g., phosphate buffer, pH 7.5).

  • Add an immobilized lipase, such as Candida antarctica lipase B (CAL-B).[8][9][10] The enzyme loading is typically 10-50% by weight of the substrate.

  • Add an acyl donor, such as ethyl acetate or butyl butanoate, to the reaction mixture.

  • Stir the suspension at a controlled temperature (e.g., 30-45 °C). The enzyme will selectively acylate the (S)-enantiomer, leaving the (R)-enantiomer unreacted.

  • Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining (R)-ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the acylated product.

  • Once the desired conversion is reached, filter off the immobilized enzyme for reuse.

  • Extract the reaction mixture with an organic solvent to separate the unreacted (R)-ester from the N-acylated (S)-ester.

  • Purify the (R)-ester by column chromatography.

Step 3: Hydrolysis to the free amino acid

  • Hydrolyze the purified methyl (R)-3-amino-3-(4-fluorophenyl)propanoate as described in Method 1, Step 3.

ParameterValueReference
Racemic Ester Synthesis Yield 80-90%General procedure
Enzymatic Resolution Conversion ~50%[8][11]
Enantiomeric Excess (e.e.) of (R)-ester >99%[8]
Yield of (R)-ester (after resolution) 40-45%Estimated
Hydrolysis Yield >95%General procedure
Overall Yield ~30-40%Estimated

Synthesis of Sitagliptin from this compound

The final step in the synthesis of Sitagliptin involves the coupling of this compound with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[7][8]triazolo[4,3-a]pyrazine hydrochloride.

Experimental Workflow for Sitagliptin Synthesis

Sitagliptin_Synthesis_Workflow cluster_synthesis Sitagliptin Synthesis A This compound C Amide Coupling Reaction A->C B 3-(trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine HCl B->C D Boc-Protected Sitagliptin C->D Coupling Agents (EDC, HOBt) E Deprotection D->E Acidic Conditions (e.g., HCl) F Sitagliptin E->F

Workflow for the synthesis of Sitagliptin.

Experimental Protocol:

  • Protect the amino group of this compound, for example, with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O.

  • In a reaction vessel, dissolve the resulting N-Boc-(R)-3-amino-3-(4-fluorophenyl)propionic acid (1 equivalent) and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[7][8]triazolo[4,3-a]pyrazine hydrochloride (1-1.2 equivalents) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).[7]

  • Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.5 equivalents), and an activator, such as 1-hydroxybenzotriazole (HOBt) (1.1-1.5 equivalents).[7]

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the hydrochloride salt and facilitate the coupling reaction.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by HPLC.

  • Upon completion, perform an aqueous work-up to remove the coupling reagents and byproducts.

  • Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the Boc-protected Sitagliptin by column chromatography or recrystallization.

  • Remove the Boc protecting group by treating the intermediate with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in a suitable solvent.

  • After deprotection, neutralize the reaction mixture and isolate the Sitagliptin free base.

  • The final API is often prepared as a phosphate salt by treating the free base with phosphoric acid.

ParameterValueReference
Coupling Reaction Yield 90-95%[12]
Deprotection Yield >95%General procedure
Overall Yield (from intermediate) 85-90%Estimated
Purity of Sitagliptin (by HPLC) >99.5%[7]
Enantiomeric Purity (by chiral HPLC) >99.9%[7][12]

Quality Control

The purity and enantiomeric excess of this compound and the final API are critical for ensuring the safety and efficacy of the pharmaceutical product. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used for these assessments.

Chiral HPLC Method for Enantiomeric Purity

A typical chiral HPLC method for determining the enantiomeric purity of 3-amino-3-(aryl)propionic acid derivatives involves a chiral stationary phase.

Protocol:

  • Column: A chiral stationary phase column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose) or a Pirkle-type column.[13]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape and resolution. A typical mobile phase could be Hexane:Isopropanol:Trifluoroacetic acid (90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm or 254 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

  • Injection Volume: 10-20 µL.

  • Analysis: The two enantiomers will have different retention times, allowing for their separation and quantification. The enantiomeric excess (e.e.) is calculated using the peak areas of the two enantiomers: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100.

Conclusion

This compound is a fundamentally important intermediate in the synthesis of modern pharmaceuticals, most notably DPP-4 inhibitors. The synthetic routes to this chiral building block, through either asymmetric synthesis or enzymatic resolution, allow for the production of highly pure material. The detailed protocols provided herein offer a guide for researchers and drug development professionals in the synthesis and application of this valuable compound, contributing to the efficient and robust manufacturing of important medicines.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: Common impurities can include the corresponding (S)-enantiomer, unreacted starting materials such as 4-fluorobenzaldehyde and malonic acid, and by-products from the reaction. In solid-phase synthesis, impurities can also arise from incomplete deprotection of protecting groups, or deletion/insertion of the amino acid.[1][2]

Q2: What are the primary methods for purifying this compound?

A2: The primary purification techniques are crystallization and chiral high-performance liquid chromatography (chiral HPLC). Crystallization can be employed for both purification from general impurities and for chiral resolution. Chiral HPLC is a powerful technique for separating enantiomers and achieving high enantiomeric purity.

Q3: How do I choose between crystallization and chiral HPLC for purification?

A3: The choice depends on the scale of your purification, the nature of the impurities, and the desired final purity. Crystallization is often suitable for larger scale purification and for removing bulk impurities. It can be a cost-effective method if a suitable solvent system is found. Chiral HPLC is ideal for achieving very high enantiomeric excess (ee) and for separating stubborn impurities, especially on a smaller to medium scale.

Troubleshooting Guides

Crystallization Issues

Problem: Low yield after crystallization.

Possible CauseSuggested Solution
Compound is too soluble in the chosen solvent. Select a solvent or solvent mixture in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Perform small-scale solubility tests with a variety of solvents (e.g., water, ethanol, isopropanol, ethyl acetate, and mixtures thereof).
Cooling rate is too fast. Slow, controlled cooling allows for the formation of larger, purer crystals. Try allowing the solution to cool to room temperature slowly, followed by further cooling in a refrigerator or ice bath.
Precipitation is incomplete. After cooling, store the solution at a lower temperature for an extended period (e.g., overnight) to maximize crystal formation. Gently scratching the inside of the flask with a glass rod can sometimes induce further crystallization.
Loss of product during washing. Wash the collected crystals with a minimal amount of ice-cold crystallization solvent to remove surface impurities without dissolving a significant amount of the product.

Problem: Poor enantiomeric excess (ee) after crystallization.

Possible CauseSuggested Solution
The compound crystallizes as a racemic compound. Many chiral compounds crystallize as racemic compounds, where both enantiomers are present in the same crystal lattice. In this case, direct crystallization will not improve the enantiomeric excess. Consider diastereomeric salt formation.
Ineffective preferential crystallization. If the compound forms a conglomerate (a physical mixture of crystals of the pure enantiomers), preferential crystallization can be effective. This often requires a seed crystal of the desired enantiomer to be added to a supersaturated solution of the racemic mixture.[3]
Incorrect solvent choice. The choice of solvent can significantly impact the crystallization behavior of enantiomers. Experiment with different solvents to find one that may favor the crystallization of one enantiomer over the other.
Diastereomeric salt formation and crystallization. React the racemic amino acid with a chiral resolving agent (e.g., a chiral acid or base) to form diastereomeric salts. These salts have different physical properties, including solubility, and can often be separated by crystallization. The desired enantiomer can then be recovered by breaking the salt.
Chiral HPLC Issues

Problem: Poor or no separation of enantiomers.

Possible CauseSuggested Solution
Incorrect chiral stationary phase (CSP). The choice of CSP is critical for chiral separations. For amino acids, common CSPs include those based on macrocyclic glycopeptides (e.g., teicoplanin-based columns), polysaccharide derivatives, and Pirkle-type columns.[4][5] Consult column selection guides or screen several different types of chiral columns.
Inappropriate mobile phase. The mobile phase composition (solvents and additives) greatly influences the separation. For amino acids on macrocyclic glycopeptide columns, mobile phases often consist of an alcohol (e.g., ethanol, methanol) and an acidic modifier (e.g., trifluoroacetic acid - TFA) in a non-polar solvent like hexane, or aqueous mobile phases with organic modifiers.[4][5] Systematically vary the mobile phase composition.
Low column temperature. Lowering the column temperature can sometimes enhance enantioselectivity. Try running the separation at a lower temperature (e.g., 10-15 °C).
Compound is not retained on the column. If the compound elutes at the void volume, adjust the mobile phase to be weaker (less polar for normal phase, more polar for reverse phase).

Problem: Peak tailing or broad peaks.

Possible CauseSuggested Solution
Secondary interactions with the stationary phase. Add a competing agent to the mobile phase. For basic compounds like amines, adding a small amount of a competing base (e.g., isopropylamine) can improve peak shape. For acidic compounds, adding a competing acid (e.g., TFA) is common.[4]
Column overload. Inject a smaller amount of the sample. Overloading the column can lead to poor peak shape and reduced resolution.
Column degradation. The column may be fouled or damaged. Flush the column according to the manufacturer's instructions or replace it if necessary.

Data Presentation

Table 1: Comparison of Purification Techniques

TechniqueTypical ScalePrimary AdvantageKey Consideration
Recrystallization Milligrams to KilogramsCost-effective, scalableRequires a suitable solvent system; may not improve enantiomeric excess if a racemic compound is formed.
Diastereomeric Salt Crystallization Grams to KilogramsEffective for chiral resolution of racematesRequires a suitable chiral resolving agent and additional reaction/purification steps.
Chiral HPLC Micrograms to GramsHigh resolution, high enantiomeric purityMore expensive, less scalable than crystallization.

Table 2: Representative Chiral HPLC Conditions for β-Amino Acids

Chiral Stationary PhaseMobile Phase ExampleCompound Type
(R,R) Whelk-O1n-hexane:ethanol:TFA:isopropylamine (95:5:0.1:0.025)β-amino-β-(4-bromophenyl) propionic acid[4]
Teicoplanin-based (e.g., Astec CHIROBIOTIC T)Water:methanol:formic acidUnderivatized amino acids[5]
Polysaccharide-basedVaries (often normal phase)General purpose chiral separations

Experimental Protocols

Protocol 1: Purification by Diastereomeric Salt Crystallization (Representative)

This protocol is a representative method for the chiral resolution of a racemic β-amino acid and would need to be optimized for this compound.

  • Salt Formation:

    • Dissolve the racemic 3-Amino-3-(4-fluoro-phenyl)-propionic acid in a suitable solvent (e.g., methanol or ethanol).

    • Add an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (1S)-(+)-10-camphorsulfonic acid).

    • Stir the solution at room temperature to allow for salt formation.

  • Crystallization:

    • Slowly add a less polar co-solvent (e.g., ethyl acetate or diethyl ether) until the solution becomes slightly turbid.

    • Heat the mixture gently until a clear solution is obtained.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight.

  • Isolation and Liberation of the Free Amino Acid:

    • Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold solvent.

    • To liberate the free amino acid, dissolve the salt in water and adjust the pH to the isoelectric point of the amino acid using a base (e.g., NaOH) or acid (e.g., HCl).

    • The purified enantiomer will precipitate out of the solution and can be collected by filtration.

  • Analysis:

    • Determine the enantiomeric excess of the purified product using chiral HPLC.

Protocol 2: Purification by Chiral HPLC (Representative)

This protocol provides a starting point for developing a chiral HPLC method for the purification of this compound.

  • Column and Mobile Phase Selection:

    • Select a suitable chiral column, for example, a (R,R) Whelk-O1 or a teicoplanin-based column.

    • Prepare a mobile phase. A good starting point for a Pirkle-type column like the (R,R) Whelk-O1 is a mixture of a non-polar solvent (e.g., n-hexane), an alcohol (e.g., ethanol or isopropanol), and an acidic modifier (e.g., 0.1% TFA). A typical starting ratio could be 90:10 hexane:ethanol with 0.1% TFA.

  • Sample Preparation:

    • Dissolve the crude this compound in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

  • Chromatographic Separation:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a small volume of the sample onto the column.

    • Monitor the elution of the enantiomers using a UV detector (a wavelength around 254 nm is a common starting point for aromatic compounds).

  • Method Optimization:

    • If the resolution is poor, adjust the mobile phase composition. Vary the ratio of the non-polar solvent to the alcohol. The concentration of the acidic modifier can also be adjusted to improve peak shape.

    • Optimize the flow rate and column temperature to achieve the best balance of resolution and analysis time.

Visualizations

Purification_Workflow start Crude this compound check_purity Assess Purity and Enantiomeric Excess (ee) start->check_purity is_chem_pure Is chemical purity > 98%? check_purity->is_chem_pure diastereomeric_salt Diastereomeric Salt Crystallization check_purity->diastereomeric_salt Low ee and chemical purity is_ee_high Is ee > 98%? chiral_hplc Chiral HPLC is_ee_high->chiral_hplc No final_product Pure (R)-enantiomer is_ee_high->final_product Yes is_chem_pure->is_ee_high Yes crystallization Recrystallization is_chem_pure->crystallization No crystallization->check_purity chiral_hplc->final_product diastereomeric_salt->check_purity

Caption: Decision workflow for purification strategy.

Troubleshooting_Crystallization start Low Enantiomeric Excess (ee) after Crystallization check_crystal_type Determine if conglomerate or racemic compound start->check_crystal_type racemic_compound Racemic Compound check_crystal_type->racemic_compound Likely conglomerate Conglomerate check_crystal_type->conglomerate Possible solution_racemic Perform Diastereomeric Salt Resolution racemic_compound->solution_racemic solution_conglomerate Optimize Preferential Crystallization: - Use seed crystals - Slow cooling - Screen solvents conglomerate->solution_conglomerate end_point Improved Enantiomeric Excess solution_racemic->end_point solution_conglomerate->end_point

Caption: Troubleshooting low enantiomeric excess in crystallization.

References

Overcoming challenges in the synthesis of fluorinated beta-amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of fluorinated β-amino acids.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Enantioselectivity or Diastereoselectivity in Asymmetric Reactions

Question: My asymmetric Mannich or Reformatsky reaction is yielding a product with low enantiomeric excess (ee) or diastereomeric ratio (dr). What are the potential causes and how can I improve the stereoselectivity?

Answer:

Low stereoselectivity in these reactions can stem from several factors. Here's a breakdown of potential causes and troubleshooting steps:

  • Suboptimal Catalyst or Ligand: The choice of catalyst and ligand is crucial for achieving high stereoselectivity.

    • Solution: Screen a variety of chiral catalysts and ligands. For Mannich reactions, proline and its derivatives, as well as bifunctional organocatalysts like thioureas and squaramides, have shown promise.[1][2] For Reformatsky reactions, chiral amino alcohols are commonly employed as ligands.[1][3] The optimal choice is often substrate-dependent.

  • Incorrect Solvent: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry and, consequently, the stereochemical outcome.

    • Solution: Experiment with a range of solvents. Aprotic solvents are generally preferred. For instance, in some asymmetric decarboxylative Mannich reactions, diethyl ether has been found to provide better enantioselectivity compared to more polar solvents like THF or CHCl₃.[2]

  • Reaction Temperature: Temperature plays a critical role in controlling the kinetics and thermodynamics of the reaction, which can affect stereoselectivity.

    • Solution: Vary the reaction temperature. Lower temperatures often favor the formation of the thermodynamically more stable diastereomer and can enhance enantioselectivity. For one-pot asymmetric Reformatsky reactions, temperatures as low as -40°C have been shown to improve enantiomeric excess.[1][3]

  • Nature of the Protecting Group: The steric and electronic properties of the N-protecting group on the imine can influence the facial selectivity of the nucleophilic attack.

    • Solution: Evaluate different N-protecting groups. Bulky protecting groups can provide better steric hindrance, leading to higher stereoselectivity. The choice of protecting group can also affect the reactivity of the imine.

  • Iminium Ion Geometry: The E/Z geometry of the imine or iminium ion intermediate can impact the direction of nucleophilic attack.

    • Solution: Ensure the formation of a single imine isomer if possible. The pre-formation of the imine under optimized conditions before the addition of the nucleophile can sometimes lead to better results.

Issue 2: Undesired Defluorination Side Reactions

Question: I am observing significant defluorination in my reaction, leading to non-fluorinated byproducts. How can I minimize or prevent this?

Answer:

Defluorination is a common side reaction, particularly when the fluorine atom is located at a position that is sensitive to elimination or nucleophilic attack. Here are some strategies to mitigate this issue:

  • Choice of Base: Strong bases can promote elimination reactions, leading to defluorination, especially if there is an acidic proton β to the fluorine atom.

    • Solution: Use a milder base or a non-nucleophilic base. Carefully control the stoichiometry of the base. For example, in reactions involving the deprotonation of α-fluoro carbonyl compounds, using a hindered base like lithium diisopropylamide (LDA) at low temperatures can minimize side reactions.

  • Reaction Conditions: Harsh reaction conditions, such as high temperatures or prolonged reaction times, can increase the likelihood of defluorination.

    • Solution: Optimize the reaction conditions to be as mild as possible. Monitor the reaction progress closely and quench it as soon as the starting material is consumed.

  • Protecting Group Strategy: The electronic nature of protecting groups can influence the stability of the C-F bond.

    • Solution: Employ electron-withdrawing protecting groups on nearby functionalities to decrease the electron density around the C-F bond, making it less susceptible to cleavage.

  • Strategic Placement of Fluorine: The position of the fluorine atom in the molecule can greatly affect its lability.

    • Solution: If possible, design the synthetic route to introduce the fluorine atom at a later stage or at a less reactive position.

Issue 3: Difficulties in Product Purification

Question: I am struggling to purify my fluorinated β-amino acid product from reaction byproducts and starting materials. What purification techniques are most effective?

Answer:

The unique properties of fluorinated compounds can sometimes complicate purification. Here are some recommended approaches:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for purifying fluorinated amino acids.[4][5][6]

    • Strategy: Utilize a C18 column with a water/acetonitrile or water/methanol gradient containing an ion-pairing agent like trifluoroacetic acid (TFA). The hydrophobicity of the fluorinated amino acid will influence its retention time.

  • Column Chromatography on Silica Gel: While standard silica gel chromatography can be effective, the polarity of fluorinated compounds can sometimes lead to tailing or poor separation.

    • Strategy: Carefully select the eluent system. A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. A gradual increase in the polarity of the eluent (gradient elution) can improve separation.

  • Crystallization: If the product is a crystalline solid, recrystallization can be a highly effective method for purification.

    • Strategy: Screen various solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for preparing fluorinated β-amino acids?

A1: The two primary strategies are:

  • Using Fluorinated Building Blocks: This involves starting with a small, commercially available fluorinated molecule and elaborating it to the desired β-amino acid. Common examples include reactions involving ethyl bromodifluoroacetate in Reformatsky reactions.[1][3]

  • Late-Stage Fluorination: This approach involves introducing the fluorine atom at a later step in the synthesis of a pre-existing β-amino acid scaffold. This can be achieved using various fluorinating reagents.

Q2: Which protecting groups are recommended for the synthesis of fluorinated β-amino acids?

A2: The choice of protecting group is critical and depends on the specific reaction conditions.

  • Amine Protection: Carbamates such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are commonly used. The Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis. The choice can influence the stereochemical outcome of subsequent reactions.

  • Carboxylic Acid Protection: Esters, such as methyl or ethyl esters, are frequently used to protect the carboxylic acid functionality. These are typically hydrolyzed under basic or acidic conditions.

Q3: How does the position of the fluorine atom affect the reactivity of the β-amino acid?

A3: The position of the fluorine atom has a profound impact on the molecule's electronic properties and reactivity.

  • α-Fluorination: A fluorine atom at the α-position increases the acidity of the α-proton, which can facilitate enolate formation but may also increase the risk of side reactions.

  • β-Fluorination: A fluorine atom at the β-position can influence the basicity of the amino group through inductive effects. It can also serve as a leaving group in elimination reactions under certain conditions.

Data Presentation

Table 1: Performance of Chiral Catalysts in the Asymmetric Mannich Reaction for the Synthesis of Fluorinated β-Amino Ketones.

CatalystDonorAcceptor (Imine)SolventYield (%)ee (%)Reference
(S)-ProlineAcetonePolyfluoroalkylated aldimines-Highup to 98[7]
Cinchonine-derived thioureaβ-keto acidsAldiminesDiethyl ether9372[2]
Copper(I)-Phosphino-oxazolineGlycine ester imineN-protected imines-HighHigh[8]

Table 2: Yields and Enantiomeric Excess in the Asymmetric Reformatsky Reaction of Ethyl Bromodifluoroacetate.

Aldehyde/KetoneChiral LigandTemperature (°C)Yield (%)ee (%)Reference
BenzaldehydeN-methylephedrine06669[1][3]
Aromatic Ketones(1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol-4062-9081-91[1][3]
Aromatic KetonesN,N-dialkylnorephedrine--up to 75[9]

Experimental Protocols

Protocol 1: General Procedure for the Asymmetric Mannich Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of the imine (1.0 equiv) and the chiral catalyst (0.1-0.2 equiv) in the chosen solvent (e.g., diethyl ether) at the desired temperature (e.g., room temperature or 0°C), add the β-keto acid or other nucleophile (1.5 equiv).

  • Stir the reaction mixture for the required time (typically 12-24 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired β-amino ketone.[2]

Protocol 2: General Procedure for the One-Pot Asymmetric Reformatsky Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • To a stirred suspension of activated zinc dust (2.0 equiv) in an anhydrous solvent (e.g., THF or toluene) under an inert atmosphere (e.g., argon or nitrogen), add the chiral ligand (1.2 equiv).

  • Cool the mixture to the desired temperature (e.g., -40°C).

  • Add diethylzinc (2.0 equiv) dropwise.

  • Add the aldehyde or ketone (1.0 equiv) followed by the dropwise addition of ethyl bromodifluoroacetate (2.0 equiv).

  • Stir the reaction mixture at the same temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1][3]

Protocol 3: General Procedure for HPLC Purification of Fluorinated β-Amino Acids

  • Dissolve the crude sample in a suitable solvent, preferably the mobile phase or a solvent in which the compound is highly soluble.

  • Use a reversed-phase C18 column.

  • Set up a binary solvent system: Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).

  • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

  • Inject the sample.

  • Run a linear gradient of increasing Solvent B (e.g., 5% to 95% B over 30 minutes).

  • Monitor the elution of the compound using a UV detector (typically at 214 nm and 254 nm).

  • Collect the fractions corresponding to the desired product peak.

  • Combine the pure fractions and remove the solvent by lyophilization.[4][5][6]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Materials (Imine/Aldehyde, Nucleophile) reaction Asymmetric Reaction (Mannich/Reformatsky) start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup crude Crude Product workup->crude hplc HPLC Purification crude->hplc pure Pure Fluorinated β-Amino Acid hplc->pure

Caption: General experimental workflow for the synthesis and purification of fluorinated β-amino acids.

troubleshooting_logic problem Low Stereoselectivity? cause1 Suboptimal Catalyst/Ligand problem->cause1 cause2 Incorrect Solvent problem->cause2 cause3 Suboptimal Temperature problem->cause3 solution1 Screen Catalysts/Ligands cause1->solution1 solution2 Vary Solvent cause2->solution2 solution3 Optimize Temperature cause3->solution3

Caption: Troubleshooting logic for addressing low stereoselectivity in asymmetric synthesis.

References

Technical Support Center: Peptide Coupling Reactions with Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when incorporating fluorinated amino acids into peptides.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with fluorinated amino acids, particularly trifluoromethylated ones, challenging?

The primary difficulty arises from the strong electron-withdrawing nature of fluorine, especially in groups like trifluoromethyl (-CF3).[1] This effect significantly decreases the nucleophilicity of the amino group on the fluorinated amino acid, making it less reactive towards the activated carboxyl group of the incoming amino acid.[1] This inherent low reactivity can lead to slow or incomplete coupling reactions and result in low yields.

Q2: I'm experiencing a failed coupling reaction with a fluorinated amino acid. What are the first troubleshooting steps?

If you observe a low or incomplete coupling, confirmed by a method like the Kaiser test, the following initial steps are recommended:

  • Switch to a High-Potency Coupling Reagent: Standard carbodiimide reagents like DCC or DIC are often insufficient.[1][2] Upgrading to a more powerful uronium/aminium salt (e.g., HATU, HCTU) or a phosphonium salt (e.g., PyBOP) is the most critical first step.[1][2] HATU is frequently cited as the "gold standard" for such difficult couplings.[1][3]

  • Perform a "Double Coupling": Repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents is a highly effective strategy to drive the reaction to completion.[1]

  • Increase Reaction Time: Steric hindrance and reduced nucleophilicity slow down the reaction rate, so extending the coupling time (e.g., from 1-2 hours to overnight) can significantly improve yields.[2]

Q3: Which coupling reagents are the most effective for fluorinated amino acids?

High-potency onium-salt-based reagents are strongly recommended.

  • Uronium/Aminium Salts: HATU, HCTU, and HBTU are highly effective because they form reactive OAt or OBt active esters.[4] HATU is generally considered superior for many challenging couplings, including those with trifluoromethylated residues.[1][3][4]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also significantly more effective than standard carbodiimides and can overcome the challenges posed by electron-deficient amino acids.[2]

  • Acyl Fluoride Forming Reagents: For extremely hindered or difficult couplings, converting the carboxylic acid to a highly reactive acyl fluoride using a reagent like TFFH can be a powerful strategy.[2][5]

Q4: What is "double coupling" and when is it necessary?

Double coupling is the practice of repeating the coupling step a second time with fresh reagents immediately after the first attempt.[1] It is a common and effective technique used to ensure the complete incorporation of a difficult-to-couple amino acid, such as a fluorinated one.[1] It is recommended to perform a qualitative test, like the Kaiser test, after the first coupling. A positive result, which indicates the presence of unreacted free amines, is a clear signal that a second coupling is necessary.[1]

Q5: What should I do if even double coupling doesn't achieve complete reaction?

If a double coupling fails to drive the reaction to completion (e.g., the Kaiser test is still positive), the best strategy is to "cap" the remaining unreacted amines. Capping involves treating the peptide-resin with an acetylating agent, such as acetic anhydride, with a base like DIPEA.[1] This permanently blocks the unreacted N-termini, preventing the formation of "deletion sequences" (peptides missing one amino acid).[1] Preventing these sequences significantly simplifies the purification of the final target peptide.[1]

Q6: How can I minimize the risk of racemization during these difficult couplings?

Difficult couplings that require forcing conditions (stronger reagents, longer times, heat) carry an increased risk of racemization. To mitigate this:

  • Use a Weaker Base: In cases with a high risk of racemization, consider substituting a strong base like DIPEA with a weaker one, such as N-methylmorpholine (NMM) or collidine.[4][6]

  • Choose Appropriate Additives: When using carbodiimides or other reagents, additives like HOAt or Oxyma Pure are superior to HOBt in suppressing racemization.[4]

  • Avoid Excessive Heat: While microwave synthesis or heating can be effective, it should be optimized for the shortest time required to minimize the risk of epimerization.[2][4]

Q7: Are there any specific solvent recommendations for coupling fluorinated amino acids?

Yes, the choice of solvent is crucial. Peptide aggregation on the solid support can hinder the reaction.

  • N-methylpyrrolidone (NMP): Often preferred over Dimethylformamide (DMF) due to its superior solvating properties, which can help disrupt aggregation and improve coupling efficiency.[2][7]

  • Solvent Mixtures: For particularly challenging sequences, mixtures such as DCM/DMF/NMP (1:1:1) can be beneficial.[2]

  • Disruptive Solvents: In cases of severe aggregation, the use of "magic" mixtures containing solvents like DMSO or structure-disrupting alcohols like hexafluoroisopropanol (HFIP) can be employed.[7][8]

Q8: How can I monitor the progress of the coupling reaction on the solid phase?

Several methods are available to monitor reaction completion:

  • Kaiser Test: A widely used qualitative colorimetric test that detects free primary amines. A positive result (blue beads) indicates an incomplete reaction.[1]

  • Bromophenol Blue (BPB) Test: A sensitive quantitative procedure for monitoring residual amino groups.[9]

  • 19F NMR Spectroscopy: Gel-phase 19F NMR can be a powerful, non-destructive technique to directly monitor the reaction of fluorinated molecules on the resin support.[9]

  • HPLC and Mass Spectrometry: After cleaving a small sample from the resin, RP-HPLC and MS analysis can confirm the presence of the desired product and identify any byproducts like deletion sequences.[1]

Troubleshooting Guide: Common Issues and Solutions

SymptomPotential CauseRecommended Solution & Rationale
Low Coupling Yield / Incomplete Reaction (Positive Kaiser Test)1. Inefficient Coupling Reagent: Standard carbodiimides (DCC, DIC) are not potent enough for electron-deficient fluorinated amino acids.[1] 2. Reduced Nucleophilicity: The electron-withdrawing fluorine atoms deactivate the N-terminus of the fluorinated amino acid.[1] 3. Suboptimal Conditions: Insufficient reaction time or temperature.[2] 4. Peptide Aggregation: The growing peptide chain aggregates on the resin, blocking reactive sites.[4]1. Upgrade Reagent: Switch to a high-potency onium salt reagent such as HATU, HCTU, or PyBOP.[1][2] 2. Double Couple: Repeat the coupling step with fresh reagents to drive the reaction to completion.[1] 3. Optimize Conditions: Increase reaction time (e.g., 2-24 hours). Consider microwave-assisted synthesis to overcome the activation energy barrier.[2][4] 4. Improve Solvation: Change the solvent to NMP or a DMF/DCM mixture. For severe cases, use a solvent containing HFIP.[2][7][8]
Presence of Deletion Sequences in Mass Spectrometry Incomplete coupling of the fluorinated amino acid, followed by the successful coupling of the next residue in the sequence.[1]1. Implement Capping: After the coupling step for the fluorinated amino acid, perform a capping step with acetic anhydride to block any unreacted amines. This prevents them from reacting in the next cycle.[1] 2. Optimize Coupling: Re-evaluate and optimize the coupling protocol for the difficult residue (reagent, time, temperature, double coupling) to maximize its incorporation.[1]
Difficulty Purifying the Final Peptide The crude product contains multiple, closely eluting peaks, often corresponding to deletion sequences or other side products.[1]1. Optimize RP-HPLC Gradient: Use a shallower gradient (e.g., a smaller % change in Buffer B per minute) during purification to increase the resolution between the desired peptide and impurities.[1] 2. Ensure Capping: If not already implemented, use a capping step during the synthesis to minimize the formation of hard-to-separate deletion sequences.[1]
Racemization Detected 1. Over-activation: The activated carboxylic acid is too reactive or the pre-activation time is too long.[4] 2. Strong Base: The base used (e.g., DIPEA) is too strong, leading to proton abstraction from the α-carbon.[4][6] 3. Elevated Temperature: Prolonged reaction at high temperatures increases the rate of racemization.[2][4]1. Reduce Pre-activation Time: Minimize the time between activating the amino acid and adding it to the resin. 2. Use a Weaker Base: Switch from DIPEA to a less hindered or weaker base like NMM or collidine.[4] 3. Use Racemization-Suppressing Additives: Ensure the use of additives like HOAt or Oxyma Pure, which are superior to HOBt.[4] 4. Optimize Temperature: If using heat, find the lowest temperature and shortest time necessary to achieve good yield.[4]

Quantitative Data Summary

Table 1: Comparison of Coupling Reagent Efficiency for Difficult Sequences

The following data, adapted from studies on challenging peptide syntheses, indicates the relative effectiveness of different high-potency coupling reagents. While not exclusively on fluorinated amino acids, the data for aza-peptides and other difficult couplings provide a strong indication of their efficacy.

Coupling ReagentParameterResultSource
PyBOPCrude Purity (%) (ACP fragment, 2x20 min coupling)70.27[1]
HATUCrude Purity (%) (ACP fragment, 2x20 min coupling)79.91[1]
HCTUCrude Purity (%) (ACP fragment, 2x20 min coupling)80.52[1]
PyBOPAza-Peptide Acylation Yield (%)~65[1]
HATUAza-Peptide Acylation Yield (%)~100[1]
HCTUAza-Peptide Acylation Yield (%)~55[1]

Key Observation: For challenging sequences, HATU and HCTU generally result in higher crude purities compared to PyBOP. For the extremely difficult aza-peptide bond formation, HATU provided a near-quantitative acylation yield, highlighting its superior efficiency.[1]

Experimental Protocols

Protocol 1: Double Coupling of a Trifluoromethylated Amino Acid using HATU in SPPS

This protocol outlines a manual double coupling cycle for incorporating an electron-deficient Fmoc-protected amino acid, such as Fmoc-CF3-Ala-OH, onto a resin-bound peptide.

1. First Coupling:

  • Following standard Fmoc deprotection of the N-terminus of the resin-bound peptide, wash the resin thoroughly with DMF (3x).

  • In a separate vessel, pre-activate the Fmoc-trifluoromethylated amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.

  • Allow the pre-activation to proceed for 1-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 45-60 minutes with agitation.

  • Drain the reaction vessel and wash the resin with DMF (3x).

2. Monitoring:

  • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.

3. Second Coupling (if Kaiser test is positive):

  • Repeat the steps outlined in section 1 (First Coupling) using a fresh solution of activated amino acid, HATU, and DIPEA.

  • After the second coupling, wash the resin thoroughly with DMF (3x).

  • Perform a second Kaiser test to confirm completion.

4. Capping (Optional, if Kaiser test is still positive):

  • If the coupling remains incomplete, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF to cap any remaining unreacted amines.

Visualizations

Troubleshooting_Workflow start Low Coupling Efficiency (Positive Kaiser Test) reagent_check Using Standard Reagent (e.g., DIC, DCC)? start->reagent_check optimize Also Consider Optimizing: - Solvent (e.g., NMP) - Reaction Time (Increase) - Temperature (Microwave) start->optimize switch_reagent Switch to High-Potency Reagent (e.g., HATU, HCTU) reagent_check->switch_reagent Yes double_couple Perform Second Coupling ('Double Coupling') reagent_check->double_couple No switch_reagent->double_couple recheck Kaiser Test Still Positive? double_couple->recheck capping Cap Unreacted Amines (Acetic Anhydride) recheck->capping Yes proceed Proceed with Synthesis recheck->proceed No capping->proceed

Caption: Troubleshooting workflow for low coupling efficiency.

Reaction_Pathway cluster_activation Activation Step cluster_spps_cycle SPPS Cycle F_AA Fmoc-F-AA-OH Activated_AA Activated Amino Acid F_AA->Activated_AA Pre-activation Reagent Coupling Reagent (e.g., HATU) Reagent->Activated_AA Pre-activation Base Base (e.g., DIPEA) Base->Activated_AA Pre-activation Resin_NH2 Resin-Bound Peptide (Free Amine) Coupled_Peptide Coupled Peptide Resin_NH2->Coupled_Peptide Coupling

Caption: Key steps in the coupling of a fluorinated amino acid.

References

Stability issues of (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing solutions of this compound?

A1: For optimal stability, it is recommended to store solutions of this compound at 2-8°C in tightly sealed containers, protected from light. For long-term storage, freezing the solution at -20°C or below is advisable. Avoid repeated freeze-thaw cycles as this may accelerate degradation.

Q2: In which common laboratory solvents is this compound soluble and stable?

A2: While specific solubility data is limited, based on its structure, this compound is expected to be soluble in aqueous buffers and polar organic solvents. Preliminary solubility and stability testing is recommended for your specific application. A summary of expected solubility and short-term stability is provided in the table below.

Table 1: Predicted Solubility and Short-Term Stability of this compound in Common Solvents.

Solvent Predicted Solubility Predicted Short-Term Stability at Room Temperature
Water (neutral pH) Moderately Soluble Generally Stable
Phosphate-Buffered Saline (PBS) Soluble Generally Stable
Dimethyl Sulfoxide (DMSO) Soluble Generally Stable
Methanol Soluble Generally Stable
Ethanol Soluble Generally Stable

| Acetonitrile | Sparingly Soluble | Generally Stable |

Note: This data is predictive and should be confirmed experimentally.

Q3: What is the expected stability of this compound in acidic and basic aqueous solutions?

A3: As a β-amino acid, this compound is generally more resistant to degradation than α-amino acids. However, under strongly acidic or basic conditions, hydrolysis and other degradation pathways may be accelerated, especially at elevated temperatures. It is crucial to perform experimental studies to determine the stability in your specific buffer system.

Q4: Are there any known degradation pathways for this compound?

A4: Specific degradation pathways for this molecule have not been extensively documented in publicly available literature. However, based on its chemical structure, potential degradation pathways under stress conditions could include decarboxylation, deamination, or modifications to the fluorophenyl ring. A proposed degradation pathway is illustrated below.

Proposed_Degradation_Pathway A This compound B Decarboxylation Product (e.g., under heat/acid) A->B Heat, Acid C Deamination Product (e.g., under oxidative stress) A->C Oxidizing Agent D Ring Modification Product (e.g., under photolytic stress) A->D UV Light

Caption: Proposed Degradation Pathways for this compound.

Troubleshooting Guide

Issue 1: I am observing a decrease in the concentration of my stock solution of this compound over time.

Potential Cause Troubleshooting Step
Improper Storage: Store the solution at a lower temperature (2-8°C or -20°C for long-term). Protect from light by using amber vials or wrapping the container in foil. Ensure the container is tightly sealed to prevent solvent evaporation.
pH Instability: If using an aqueous buffer, measure the pH of the solution. Adjust the pH to a neutral range (pH 6-8) if possible for your application. Perform a pH stability study to identify the optimal pH range.
Microbial Contamination: If using a non-sterile aqueous buffer for an extended period, consider sterile filtering the solution (0.22 µm filter) and storing it under sterile conditions.
Chemical Incompatibility: If the solution contains other components, consider potential chemical reactions. Prepare a solution of the compound in a pure solvent to use as a control.

Issue 2: I am seeing unexpected peaks in my chromatogram when analyzing this compound.

Potential Cause Troubleshooting Step
Degradation Products: This is a strong indicator of compound degradation. Refer to the "Improper Storage" and "pH Instability" sections above to mitigate further degradation. A forced degradation study can help to identify and characterize these unknown peaks.
Contamination: Ensure all glassware and solvents are clean. Analyze a blank (solvent only) to check for systemic contamination.
Impurity in the Starting Material: Review the certificate of analysis (CoA) of your compound. If the purity is lower than required, consider purification of the starting material.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions, as recommended by ICH guidelines.[1][2][3][4][5]

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or other suitable organic solvent

  • pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Oven

Workflow:

Caption: Workflow for a Forced Degradation Study.

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the initial concentration.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C. Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute to the initial concentration.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light. Withdraw samples at various time points.

  • Thermal Degradation:

    • Solution: Incubate the stock solution at 80°C.

    • Solid: Place the solid compound in an oven at 80°C.

    • Withdraw samples at various time points.

  • Photolytic Degradation: Expose the stock solution and solid compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples, including a non-stressed control, using a suitable HPLC method (see Protocol 2).

  • Data Evaluation: Assess the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. Aim for 5-20% degradation to ensure the method is stability-indicating.[2]

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential degradation products.[][7][8][9]

Objective: To quantify the concentration of this compound and separate it from any degradation products.

Instrumentation and Conditions:

  • HPLC System: With UV or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm or based on the UV spectrum of the compound.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

  • Sample Preparation: Dilute the samples from the forced degradation study or other stability studies to fall within the range of the calibration curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Processing: Integrate the peak areas and calculate the concentration of the parent compound and the relative amounts of any degradation products.

Method Validation: The stability-indicating method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness, to ensure it is suitable for its intended purpose.[1]

References

Technical Support Center: Scaling Up Production of (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful production.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the synthesis of this compound, with a focus on the widely employed method of asymmetric hydrogenation of β-(acylamino)acrylates.

Issue 1: Low Enantiomeric Excess (ee)

Potential Cause Troubleshooting Steps
Suboptimal Catalyst System - Ligand Screening: The choice of chiral phosphine ligand is critical. Screen a variety of ligands (e.g., DuPhos, BICP, TangPhos) to find the optimal one for this specific substrate.[1] - Catalyst Loading: Inadequate catalyst loading can lead to a competing non-catalyzed, non-enantioselective reaction. Incrementally increase the catalyst loading to determine the optimal concentration.
Incorrect Hydrogen Pressure Optimize hydrogen pressure. While higher pressure can increase reaction rate, it may negatively impact enantioselectivity. A pressure range of 1-10 atm is a good starting point for screening.[2]
Inappropriate Solvent The solvent can significantly influence the catalyst's chiral environment. Screen a range of solvents such as methanol, ethanol, THF, and dichloromethane. Methanol is often a good starting point for these types of hydrogenations.[1]
Presence of Impurities Ensure all reagents and solvents are of high purity and anhydrous. Water and other coordinating impurities can poison the catalyst or interfere with its chiral induction.
Racemization of Product While less common for this specific product, consider if the workup or purification conditions (e.g., harsh pH, high temperatures) could be causing racemization.

Issue 2: Low or Incomplete Conversion

Potential Cause Troubleshooting Steps
Catalyst Deactivation - Oxygen Sensitivity: Rhodium catalysts are sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed. - Substrate Impurities: Impurities in the starting enamide, such as sulfur-containing compounds, can poison the catalyst. Purify the starting material if necessary.
Insufficient Hydrogen Pressure or Agitation Ensure adequate hydrogen pressure and vigorous stirring to overcome mass transfer limitations, especially in larger-scale reactions.
Low Reaction Temperature While lower temperatures often favor higher enantioselectivity, they can also decrease the reaction rate. Gradually increase the temperature to find a balance between rate and selectivity.
Insoluble Catalyst or Substrate Ensure both the catalyst and substrate are fully dissolved in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent system.

Issue 3: Difficulty in Product Purification and Isolation

Potential Cause Troubleshooting Steps
Formation of Side Products Analyze the crude reaction mixture by NMR or LC-MS to identify major byproducts. This can provide clues about side reactions (e.g., reduction of the aromatic ring, dehalogenation).
Product Solubility Issues This compound is an amino acid and may have limited solubility in common organic solvents. Consider crystallization from a mixed solvent system (e.g., water/ethanol, water/isopropanol) or ion-exchange chromatography for purification.
Residual Catalyst If residual rhodium is a concern, consider purification methods such as passing the product solution through a silica plug or using a metal scavenger.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing enantiomerically pure this compound on a larger scale?

A1: Rhodium-catalyzed asymmetric hydrogenation of a corresponding β-(acylamino)acrylate precursor is a highly effective and scalable method.[1][2] This approach offers high enantioselectivity and yield under relatively mild conditions. Another viable, "greener" option is the use of transaminases for the asymmetric synthesis from a prochiral substrate or for the kinetic resolution of a racemic mixture.[3][4]

Q2: How can I accurately determine the enantiomeric excess (ee) of my product?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[5] You will need a chiral stationary phase (CSP), often polysaccharide-based, and a suitable mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol.[6][7]

Q3: What are the key safety precautions to consider during this synthesis?

A3: When working with hydrogen gas, especially under pressure, it is crucial to use appropriate high-pressure equipment and to work in a well-ventilated area, away from ignition sources. Rhodium catalysts, while used in small quantities, should be handled with care in a fume hood. Standard laboratory personal protective equipment (PPE) should be worn at all times.

Q4: Can the fluorine atom on the phenyl ring interfere with the reaction?

A4: The fluorine atom is generally stable under the conditions of asymmetric hydrogenation. However, under forcing conditions or with certain catalysts, C-F bond activation could potentially occur, though it is not a commonly reported issue for this type of transformation.

Experimental Protocols

Protocol 1: Synthesis of N-Acetyl-(E/Z)-3-amino-3-(4-fluorophenyl)propenoate (Precursor)

This protocol is adapted from general procedures for the synthesis of similar enamides.[1]

Materials:

  • Ethyl 3-(4-fluorophenyl)-3-oxopropanoate

  • Ammonium acetate (NH₄OAc)

  • Acetic anhydride (Ac₂O)

  • Pyridine

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve ethyl 3-(4-fluorophenyl)-3-oxopropanoate (1.0 eq) in methanol. Add ammonium acetate (1.5 eq) and stir the mixture at room temperature for 12-24 hours until the starting material is consumed (monitor by TLC).

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Acetylation: Dissolve the crude imine in dichloromethane. Add pyridine (2.0 eq) and cool the mixture to 0 °C. Slowly add acetic anhydride (1.5 eq) and allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the N-acetylated enamide as a mixture of E/Z isomers.

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is a general procedure based on established methods for similar substrates.[1][2]

Materials:

  • N-Acetyl-(E/Z)-3-amino-3-(4-fluorophenyl)propenoate

  • [Rh(COD)₂]BF₄ (or a similar Rh precursor)

  • Chiral bisphosphine ligand (e.g., (R,R)-Et-DuPhos)

  • Anhydrous, degassed methanol

  • Hydrogen gas

Procedure:

  • Catalyst Preparation: In a glovebox, to a Schlenk flask, add [Rh(COD)₂]BF₄ (0.01 eq) and the chiral ligand (0.011 eq). Add anhydrous, degassed methanol to dissolve the catalyst precursor and ligand. Stir for 20-30 minutes.

  • Substrate Addition: In a separate flask, dissolve the N-acetylated enamide (1.0 eq) in anhydrous, degassed methanol.

  • Hydrogenation: Transfer the substrate solution to the flask containing the catalyst. Place the reaction vessel in a high-pressure autoclave. Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure (e.g., 5 atm).

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas. Remove the solvent under reduced pressure.

  • Hydrolysis and Purification: The resulting N-acetylated amino acid ester can be hydrolyzed to the final product using standard methods (e.g., refluxing with 6M HCl). The final product can then be purified by crystallization or ion-exchange chromatography.

Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

This is a general guideline for developing a chiral HPLC method.[5][6][7]

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H)

Mobile Phase Development:

  • Initial Screening: Start with a mobile phase of 90:10 hexane:isopropanol with 0.1% trifluoroacetic acid (TFA) for acidic analytes.

  • Optimization: Adjust the ratio of hexane to isopropanol (or ethanol) to optimize the separation of the enantiomers. A higher percentage of the alcohol modifier will generally decrease retention time.

  • Flow Rate: Use a flow rate of 0.5-1.0 mL/min.

  • Detection: Monitor the elution profile with a UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

Sample Preparation:

  • Dissolve a small amount of the final product in the mobile phase.

  • Inject a small volume (e.g., 10 µL) onto the column.

Calculation of ee:

  • ee (%) = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] * 100

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_hydrogenation Asymmetric Hydrogenation cluster_analysis Analysis start Ethyl 3-(4-fluorophenyl)-3-oxopropanoate imine Imine Formation (NH4OAc, MeOH) start->imine enamide Acetylation (Ac2O, Pyridine) imine->enamide purify_enamide Purification (Column Chromatography) enamide->purify_enamide precursor N-Acetyl-(E/Z)-3-amino-3- (4-fluorophenyl)propenoate purify_enamide->precursor hydrogenation Hydrogenation (H2, MeOH) precursor->hydrogenation catalyst Catalyst Preparation ([Rh(COD)2]BF4 + Chiral Ligand) catalyst->hydrogenation workup Workup & Hydrolysis hydrogenation->workup purify_product Purification (Crystallization/Ion-Exchange) workup->purify_product product This compound purify_product->product hplc Chiral HPLC Analysis product->hplc ee Determine ee% hplc->ee

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_ee cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_solutions Solutions start Low Enantiomeric Excess (ee) ligand Suboptimal Ligand start->ligand loading Incorrect Catalyst Loading start->loading pressure Incorrect H2 Pressure start->pressure solvent Inappropriate Solvent start->solvent impurities Presence of Impurities start->impurities screen_ligands Screen Chiral Ligands ligand->screen_ligands optimize_loading Optimize Catalyst Loading loading->optimize_loading optimize_pressure Optimize H2 Pressure pressure->optimize_pressure screen_solvents Screen Solvents solvent->screen_solvents purify_reagents Purify Reagents & Solvents impurities->purify_reagents

Caption: Troubleshooting guide for low enantiomeric excess.

References

Technical Support Center: Synthesis of (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: The main strategies for synthesizing this compound involve three primary approaches:

  • Racemic Synthesis followed by Chiral Resolution: This involves the initial synthesis of a racemic mixture of 3-Amino-3-(4-fluorophenyl)propionic acid, commonly through a Rodionov-like reaction, followed by the separation of the desired (R)-enantiomer.

  • Asymmetric Hydrogenation: This method utilizes a chiral catalyst to directly hydrogenate a suitable prochiral precursor, leading to the enantiomerically enriched product.

  • Enzymatic Kinetic Resolution: This technique employs an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted desired enantiomer.

Q2: During the Rodionov-like synthesis of the racemic mixture, what are the common side reactions?

A2: The Rodionov-like reaction, which typically involves the condensation of 4-fluorobenzaldehyde, malonic acid, and a nitrogen source like ammonium acetate, can be prone to several side reactions:

  • Formation of 4-Fluorocinnamic Acid: This is a common byproduct resulting from the Knoevenagel condensation of 4-fluorobenzaldehyde and malonic acid, followed by decarboxylation.

  • Decarboxylation of Malonic Acid: Premature decarboxylation of malonic acid can reduce the overall yield.

  • Formation of Polymeric Byproducts: Under certain conditions, polymerization of the starting materials or intermediates can occur.

Troubleshooting:

  • Control of Reaction Temperature: Maintaining the optimal reaction temperature is crucial to minimize the formation of the cinnamic acid derivative and prevent premature decarboxylation.

  • Stoichiometry of Reactants: Careful control of the molar ratios of the reactants can help to suppress side reactions.

  • Choice of Solvent: The polarity and boiling point of the solvent can influence the reaction pathway.

Q3: I am observing low enantioselectivity in my asymmetric hydrogenation. What are the potential causes and solutions?

A3: Low enantioselectivity in asymmetric hydrogenation can stem from several factors:

  • Catalyst Purity and Activity: The chiral catalyst's purity and activity are paramount. Impurities in the catalyst or its degradation can lead to poor stereocontrol.

  • Substrate Purity: Impurities in the prochiral substrate can interfere with the catalyst's performance.

  • Hydrogen Pressure and Temperature: These reaction parameters significantly impact the enantioselectivity and reaction rate.

  • Solvent Effects: The choice of solvent can influence the conformation of the catalyst-substrate complex and, thus, the stereochemical outcome.

Troubleshooting:

  • Catalyst Handling: Ensure the catalyst is handled under an inert atmosphere to prevent deactivation. Use fresh, high-purity catalyst.

  • Substrate Purification: Purify the substrate before the reaction to remove any potential catalyst poisons.

  • Optimization of Reaction Conditions: Systematically screen hydrogen pressure, temperature, and solvent to find the optimal conditions for your specific catalyst-substrate system.

Q4: In the enzymatic kinetic resolution of the corresponding racemic ester, my yields are low, and the enantiomeric excess (ee) of the remaining ester is not satisfactory. What could be the issue?

A4: Challenges in enzymatic kinetic resolution often relate to the enzyme's activity and selectivity, as well as the reaction conditions:

  • Enzyme Inhibition: The substrate or product may inhibit the enzyme, leading to a slowdown or stoppage of the reaction before reaching 50% conversion.

  • Suboptimal pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity and stability. Deviations from these can result in poor performance.

  • Poor Enantioselectivity of the Enzyme: The chosen enzyme may not be sufficiently selective for the specific substrate.

  • Hydrolysis of the Desired Enantiomer: Although less likely for a highly selective enzyme, some non-selective hydrolysis of the desired enantiomer can occur, reducing its yield and ee.

Troubleshooting:

  • Enzyme Screening: Test a variety of lipases or proteases to identify the most effective one for your substrate.

  • Control of pH: Use a buffered aqueous solution to maintain the optimal pH for the enzyme.

  • Temperature Control: Maintain the reaction at the optimal temperature for the enzyme's activity and stability.

  • Monitoring Reaction Progress: Closely monitor the reaction progress (e.g., by chiral HPLC) to stop it at the optimal point (ideally at 50% conversion) to maximize the ee of the unreacted ester.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Racemic Synthesis + Resolution Asymmetric Hydrogenation Enzymatic Kinetic Resolution
Typical Overall Yield 30-40%70-90%40-50% (for the desired enantiomer)
Typical Enantiomeric Excess (ee) >99% (after resolution)90-99%>99%
Key Side Products/Impurities 4-Fluorocinnamic acid, (S)-enantiomer(S)-enantiomer, over-reduction products(S)-3-Amino-3-(4-fluorophenyl)propionic acid (from hydrolysis of the other enantiomer)
Primary Advantage Well-established chemistryHigh efficiency and atom economyExcellent enantioselectivity
Primary Disadvantage Lower overall yield due to resolution stepRequires specialized chiral catalysts and equipmentTheoretical maximum yield is 50%

Experimental Protocols

Protocol 1: Racemic Synthesis of 3-Amino-3-(4-fluorophenyl)propionic acid (Rodionov-like Reaction)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (1.5 eq) in ethanol.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After cooling to room temperature, the product will precipitate. Collect the solid by filtration and wash with cold ethanol.

  • Purification: The crude product can be recrystallized from a suitable solvent system (e.g., water/ethanol) to improve purity.

Protocol 2: General Procedure for Enzymatic Kinetic Resolution of Racemic Ethyl 3-Amino-3-(4-fluorophenyl)propanoate

  • Reaction Medium: Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.5).

  • Enzyme Immobilization: Immobilize a suitable lipase (e.g., Candida antarctica lipase B) on a solid support.

  • Reaction: Suspend the racemic ethyl 3-amino-3-(4-fluorophenyl)propanoate in the buffer solution. Add the immobilized enzyme and stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the conversion and enantiomeric excess of the remaining ester by chiral High-Performance Liquid Chromatography (HPLC).

  • Workup: When the conversion reaches approximately 50%, filter off the immobilized enzyme.

  • Separation: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) to isolate the unreacted (R)-ester. The hydrolyzed (S)-acid will remain in the aqueous phase.

  • Hydrolysis: The isolated (R)-ester can then be hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Visualizations

Synthesis_Pathway cluster_racemic Racemic Synthesis cluster_resolution Chiral Resolution 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Racemic_Mixture Racemic 3-Amino-3-(4-fluorophenyl)propionic acid 4-Fluorobenzaldehyde->Racemic_Mixture Malonic_Acid Malonic_Acid Malonic_Acid->Racemic_Mixture Ammonium_Acetate Ammonium_Acetate Ammonium_Acetate->Racemic_Mixture Resolution Resolution (e.g., Enzymatic) Racemic_Mixture->Resolution R_Product (R)-3-Amino-3-(4-fluorophenyl)propionic acid Resolution->R_Product S_Byproduct (S)-enantiomer Resolution->S_Byproduct

Caption: General workflow for the synthesis of the target molecule via a racemic mixture and subsequent chiral resolution.

Troubleshooting_Side_Reactions Start Synthesis of (R)-3-Amino-3-(4-fluorophenyl)propionic acid Problem Observed Side Reaction Start->Problem Side_Product_1 Formation of 4-Fluorocinnamic Acid Problem->Side_Product_1 Rodionov Side_Product_2 Low Enantioselectivity Problem->Side_Product_2 Asymmetric Hydrogenation Side_Product_3 Incomplete Enzymatic Resolution Problem->Side_Product_3 Enzymatic Resolution Solution_1 Optimize Temperature and Reaction Time Side_Product_1->Solution_1 Solution_2 Check Catalyst Purity and Optimize Conditions Side_Product_2->Solution_2 Solution_3 Screen Enzymes, Control pH and Temperature Side_Product_3->Solution_3

Caption: A troubleshooting guide for common side reactions encountered during the synthesis.

Technical Support Center: Optimizing Crystallization of (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the crystallization of (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for the crystallization of this compound?

A1: Based on the structure of the molecule (an amino acid with an aromatic ring), a good starting point for solvent screening includes polar protic solvents like water, ethanol, and methanol, as well as polar aprotic solvents like acetone. Mixtures of these solvents, particularly alcohol-water mixtures, are often effective for fine-tuning solubility.

Q2: How does pH affect the crystallization of this compound?

A2: As an amino acid, the pH of the solution will significantly impact the solubility of this compound. The molecule has both an acidic carboxylic acid group and a basic amino group. At its isoelectric point (pI), the molecule exists as a zwitterion with minimal net charge, generally leading to its lowest solubility. Adjusting the pH away from the pI will typically increase solubility. Therefore, controlling the pH is a critical parameter for successful crystallization.

Q3: My compound is "oiling out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solid form in that solvent system. To troubleshoot this, you can:

  • Increase the solvent volume: This reduces the overall concentration and can prevent premature precipitation.

  • Slow down the cooling rate: Gradual cooling allows the solution to remain unsaturated for longer at higher temperatures.

  • Use a different solvent or solvent system: The solubility properties in a different solvent may be more favorable for crystallization.

  • Introduce seed crystals: Seeding the solution at a temperature where crystallization is favorable can induce the formation of solid crystals instead of an oil.

Q4: I am performing a chiral resolution via diastereomeric salt formation. Why is the yield of my desired diastereomer so low?

A4: Low yields in diastereomeric salt resolution can stem from several factors:

  • Unfavorable solubility of the target salt: The desired diastereomeric salt may be too soluble in the chosen solvent.

  • Co-precipitation of the undesired diastereomer: If the solubilities of the two diastereomeric salts are too similar, they may crystallize together.

  • Incomplete salt formation: The equilibrium of the acid-base reaction may not fully favor salt formation.

To improve the yield, consider screening a wider range of solvents, optimizing the stoichiometry of the resolving agent, and carefully controlling the cooling profile.

Troubleshooting Guides

Issue 1: No Crystal Formation
Potential Cause Troubleshooting Steps
Solution is undersaturated. - Concentrate the solution by slowly evaporating the solvent.- Cool the solution to a lower temperature to decrease solubility.
Inhibition of nucleation. - Introduce seed crystals of the desired compound.- Scratch the inside of the crystallization vessel with a glass rod at the solution-air interface.- Add a small amount of an anti-solvent.
Compound is too soluble in the chosen solvent. - Perform a solvent screen to find a solvent in which the compound has lower solubility.- Utilize an anti-solvent crystallization method.
Issue 2: Poor Crystal Quality (e.g., small needles, amorphous powder)
Potential Cause Troubleshooting Steps
Crystallization is occurring too rapidly. - Slow down the rate of cooling or anti-solvent addition.- Reduce the initial concentration of the solute.- Use a solvent in which the compound is slightly more soluble.
Presence of impurities. - Purify the starting material using techniques like column chromatography or recrystallization from a different solvent system. Impurities can inhibit crystal growth or act as nucleation sites, leading to many small crystals.[1][2][3][4]
Agitation is too vigorous. - Reduce the stirring speed or switch to gentle agitation. High shear can lead to secondary nucleation and the formation of smaller crystals.
Issue 3: Low Yield
Potential Cause Troubleshooting Steps
Significant amount of compound remains in the mother liquor. - Further cool the mother liquor to induce a second crop of crystals.- Partially evaporate the solvent from the mother liquor and cool again.- Ensure the final crystallization temperature is sufficiently low.
Crystals are lost during filtration and washing. - Pre-cool the wash solvent to minimize dissolution of the crystals.- Use a minimal amount of wash solvent.- Ensure the filter paper pore size is appropriate to retain the crystals.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents
SolventTemperatureEstimated Solubility ( g/100 mL)Notes
Water25 °CLowSolubility is highly pH-dependent.
Water70 °CModerateIncreased temperature significantly improves solubility.
Methanol25 °CModerateA good candidate for initial crystallization trials.
Methanol60 °CHighCan be used for dissolving the compound before adding an anti-solvent.
Ethanol25 °CLow to ModerateSimilar to methanol but generally lower solubility.
Ethanol70 °CModerate to High
Acetone25 °CLowCan potentially be used as an anti-solvent.
Methanol/Water (1:1) 25 °CModerateSolvent mixtures offer a way to fine-tune solubility.
Ethanol/Water (1:1) 25 °CLow to Moderate

Note: The solubility data presented here are estimations based on the properties of similar amino acids. It is highly recommended that researchers determine precise solubility curves for their specific systems.

Experimental Protocols

Protocol 1: Cooling Crystallization

This method is suitable when a solvent is identified that shows a significant increase in solubility with temperature.

  • Dissolution: In a suitable reaction vessel, dissolve the this compound in a minimal amount of the chosen solvent (e.g., methanol or a methanol/water mixture) at an elevated temperature (e.g., 60°C) with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Slowly cool the saturated solution. A controlled, slow cooling rate (e.g., 5-10°C per hour) is recommended to promote the growth of larger, more well-defined crystals.

  • Maturation: Once the solution has reached the final temperature (e.g., 4°C), allow it to stir gently for a period (e.g., 2-4 hours) to maximize crystal growth and yield.

  • Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum at a suitable temperature.

Protocol 2: Anti-Solvent Crystallization

This method is effective when the compound is soluble in one solvent (the "solvent") and insoluble in another (the "anti-solvent"), and the two solvents are miscible.

  • Dissolution: Dissolve the this compound in a minimal amount of a suitable solvent (e.g., methanol) at room temperature.

  • Anti-Solvent Addition: Slowly add a miscible anti-solvent (e.g., water or acetone) to the solution with stirring. The addition rate should be controlled to maintain a low level of supersaturation, which favors crystal growth over nucleation.

  • Observation: Continue adding the anti-solvent until turbidity (cloudiness) is observed, indicating the onset of nucleation.

  • Maturation: Allow the mixture to stir at a constant temperature for a period to allow the crystals to grow.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a mixture of the solvent and anti-solvent, and then with the pure anti-solvent.

  • Drying: Dry the crystals under vacuum.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Crystallization Optimization cluster_prep Preparation cluster_method Crystallization Method cluster_analysis Analysis & Troubleshooting start Start with Crude Product dissolve Dissolve in Suitable Solvent start->dissolve cooling Cooling Crystallization dissolve->cooling High T solubility antisolvent Anti-Solvent Crystallization dissolve->antisolvent Differential solubility isolate Isolate Crystals cooling->isolate antisolvent->isolate analyze Analyze Purity & Yield isolate->analyze troubleshoot Troubleshoot Issues analyze->troubleshoot If issues persist end end analyze->end Successful Crystallization optimize Optimize Conditions troubleshoot->optimize optimize->dissolve Re-run experiment

Caption: Experimental workflow for crystallization optimization.

Caption: Troubleshooting logic for common crystallization issues.

References

Removal of impurities from (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound?

A1: Impurities can originate from the synthesis process, degradation, or storage. They generally fall into these categories:

  • Enantiomeric Impurities: The most common impurity is the (S)-enantiomer of 3-Amino-3-(4-fluoro-phenyl)-propionic acid.

  • Process-Related Impurities: These include unreacted starting materials, reagents, and intermediates from the synthetic route.

  • Degradation Products: Impurities can form due to instability under certain conditions (e.g., temperature, pH).

  • Related Substances: These can include structural analogs or by-products from side reactions, such as defluorinated species.[1]

Q2: Which analytical techniques are recommended for detecting and quantifying impurities?

A2: A combination of chromatographic and spectroscopic methods is essential for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the most frequently used method.[2] Chiral HPLC is specifically required to separate and quantify the unwanted (S)-enantiomer.[3][4][5] Reverse-phase HPLC with UV detection is suitable for process-related impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can help identify and quantify impurities by comparing the spectra of the sample to a reference standard.

  • Mass Spectrometry (MS): LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information.

  • Certificate of Analysis (CoA): When sourcing the compound, always review the CoA, which should detail the purity level (typically >97%) and the analytical methods used for its determination.

Q3: What are the primary methods for removing impurities from this compound?

A3: The choice of purification method depends on the nature of the impurity.

  • Recrystallization: This is a standard method for removing process-related impurities and by-products. The choice of solvent is critical for effective purification.

  • Chiral Resolution/Chromatography: To remove the (S)-enantiomer and achieve high enantiomeric purity, preparative chiral chromatography is often necessary.[6]

  • Nanofiltration: This membrane-based technique can be used to separate amino acids and remove certain organic impurities, with separation efficiency depending on the pH and the surface charge of the membrane.[7]

Troubleshooting Guides

Issue 1: Poor Enantiomeric Purity Detected by Chiral HPLC

If your analysis shows significant levels of the (S)-enantiomer, consider the following troubleshooting steps.

Troubleshooting Workflow for Poor Enantiomeric Resolution

G start Poor Enantiomeric Purity (High % of (S)-enantiomer) check_method 1. Verify Analytical Method start->check_method check_column Is the correct chiral stationary phase (CSP) being used? check_method->check_column check_mobile_phase Is the mobile phase composition optimal? check_column->check_mobile_phase Yes prep_hplc Perform Preparative Chiral HPLC check_column->prep_hplc No. Select appropriate CSP. purification 2. Review Purification Step check_mobile_phase->purification Yes check_mobile_phase->prep_hplc No. Optimize mobile phase additives (e.g., TFA). recrystallization Was recrystallization effective? Consider solvent system. purification->recrystallization recrystallization->prep_hplc No re_analyze Re-analyze Purified Product recrystallization->re_analyze Yes prep_hplc->re_analyze

Caption: Troubleshooting workflow for addressing poor enantiomeric purity.

Issue 2: Presence of Unknown Peaks in HPLC Chromatogram

The appearance of unexpected peaks indicates the presence of process-related impurities or degradation products.

Step 1: Characterize the Impurity

  • Use LC-MS to determine the molecular weight of the unknown impurity.

  • If possible, collect the fraction containing the impurity and analyze it using NMR to elucidate its structure.

Step 2: Identify the Source

  • Process-Related: Review the synthetic pathway. Could the impurity be an unreacted starting material, a reagent, or an intermediate?

  • Degradation: Evaluate the stability of the compound under your storage and experimental conditions (pH, temperature, light exposure). The fluorinated phenyl group can influence the compound's stability.

Step 3: Select a Purification Method

  • For less polar impurities: Consider normal-phase chromatography or recrystallization from a non-polar solvent system.

  • For more polar impurities: Reverse-phase chromatography or recrystallization from a polar solvent system may be effective.

Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Purity Analysis

This protocol provides a general guideline for the enantiomeric separation of β-amino acids. Optimization is likely required.

  • Column Selection: A chiral stationary phase (CSP) is required. Columns like (R,R) Whelk-O1 or macrocyclic glycopeptide-based phases (e.g., CHIROBIOTIC T) are effective for separating amino acids.[3][5]

  • Mobile Phase Preparation: A common mobile phase for this type of separation consists of a non-polar solvent with a polar modifier and additives.[5]

    • Example: n-hexane:ethanol:trifluoroacetic acid (TFA):iso-propyl amine (95:5:0.1:0.025 v/v/v/v).[5]

    • The amine additive helps to improve peak shape and resolution.[5]

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1.0 mg/mL.

    • The diluent should be compatible with the mobile phase (e.g., a mixture of Ethanol and TFA).[5]

  • Chromatographic Conditions:

    • Set the injection volume (e.g., 10 µL).

    • Set the UV detection wavelength (e.g., 225 nm).[5]

    • Run the analysis at a constant flow rate and temperature.

  • Data Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers.

    • Calculate the percentage of each enantiomer based on their peak areas. The resolution between the enantiomers should ideally be greater than 2.5.[5]

Data Summary

Table 1: Example Chiral HPLC Method Parameters

The following table summarizes typical starting conditions for the chiral separation of a similar compound, β-amino-β-(4-bromophenyl) propionic acid, which can be adapted for this compound.

ParameterValueReference
Column (R,R) Whelk-O1 (250 x 4.6 mm, 5 µm)[5]
Mobile Phase n-hexane:ethanol:TFA:iso-propyl amine[5]
Ratio 95 : 5 : 0.1 : 0.025 (v/v/v/v)[5]
Flow Rate 1.0 mL/min-
Detection UV at 225 nm[5]
Sample Conc. 1.0 mg/mL[5]
Injection Vol. 10 µL[5]
(R)-Enantiomer RT ~18.0 min[5]
(S)-Enantiomer RT ~22.5 min[5]
Resolution > 2.5[5]

Note: Retention times (RT) are approximate and will vary based on the specific system and compound.

General Impurity Removal Workflow

The diagram below illustrates a logical workflow for identifying and removing impurities during the development process.

G cluster_0 Phase 1: Analysis & Identification cluster_1 Phase 2: Purification cluster_2 Phase 3: Quality Control raw_material Crude (R)-3-Amino-3- (4-fluoro-phenyl)-propionic acid analytical_testing Analytical Testing (HPLC, LC-MS, NMR) raw_material->analytical_testing impurity_id Impurity Profile Identified? (Enantiomeric, Process, etc.) analytical_testing->impurity_id impurity_id->analytical_testing No, further investigation select_method Select Purification Method impurity_id->select_method Yes recrystallization Recrystallization select_method->recrystallization Process Impurities chromatography Preparative Chiral Chromatography select_method->chromatography Enantiomeric Impurity final_qc Final QC Analysis (Purity > 97%) recrystallization->final_qc chromatography->final_qc release Product Meets Specification final_qc->release Yes reprocess Reprocess / Re-purify final_qc->reprocess No reprocess->select_method

Caption: A general workflow for the analysis and purification of the target compound.

References

Technical Support Center: Enhancing the Solubility of Fluorinated Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges associated with fluorinated amino acid derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental work.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the handling and use of fluorinated amino acid derivatives.

Problem: My fluorinated amino acid derivative is poorly soluble in aqueous buffers (e.g., PBS, Tris).

  • Potential Cause: Fluorination, especially the introduction of trifluoromethyl groups, significantly increases the hydrophobicity of the amino acid side chain.[][2] This increased lipophilicity leads to poor solubility in polar solvents like water.

  • Solution Pathway:

    • Assess the molecule's properties: Determine the pKa of your derivative. The amino and carboxylic acid groups provide handles for pH manipulation.

    • Attempt pH adjustment: For acidic or basic derivatives, modifying the pH of the buffer can significantly increase solubility. Refer to the pH Adjustment Protocol .

    • Introduce a co-solvent: If pH adjustment is insufficient or not suitable for your experiment, the use of a water-miscible organic co-solvent is the next step. See the Co-solvent Usage Protocol .

    • Consider complexation: For persistently problematic compounds, complexation with cyclodextrins can be a powerful solubilization method. Refer to the Cyclodextrin Complexation Protocol .

Problem: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for a biological assay.

  • Potential Cause: The high concentration of the compound in the DMSO stock exceeds its solubility limit in the final aqueous buffer concentration, even with a small percentage of DMSO. This is a common issue for hydrophobic compounds.[3][4]

  • Solutions:

    • Optimize the final DMSO concentration: While many cell-based assays are sensitive to DMSO, determine the maximum tolerable concentration and try to stay below it. A final concentration of 0.5-1% DMSO is often acceptable.

    • Lower the stock concentration: Prepare a more dilute stock solution in DMSO. This will require adding a larger volume to your assay, so ensure the final DMSO concentration remains within the acceptable limit.

    • Use a different co-solvent: If DMSO is problematic, consider other water-miscible solvents such as ethanol or acetonitrile, depending on the compatibility with your assay.[3]

    • Employ cyclodextrins: Prepare the final solution in a buffer containing a suitable cyclodextrin to maintain the solubility of your compound upon dilution.

Problem: I am observing inconsistent results in my biological assays.

  • Potential Cause: Poor solubility can lead to an inaccurate concentration of the test compound in the assay medium, resulting in high variability. Undissolved particles can also interfere with certain assay formats (e.g., fluorescence-based assays).

  • Solutions:

    • Visually inspect your solutions: Before use, ensure your final solutions are clear and free of any precipitate. Centrifuge or filter the solution if necessary.

    • Quantify the soluble fraction: If you suspect solubility issues, you can measure the concentration of the compound in the supernatant of a centrifuged solution using a suitable analytical method (e.g., HPLC-UV).

    • Re-evaluate your solubilization strategy: If you consistently face this issue, a more robust solubilization method such as cyclodextrin complexation may be required to ensure consistent and accurate compound concentrations.

Frequently Asked Questions (FAQs)

Q: Why are fluorinated amino acid derivatives often poorly soluble in water?

A: The substitution of hydrogen atoms with fluorine atoms, particularly in the form of trifluoromethyl groups, dramatically increases the hydrophobicity and lipophilicity of the amino acid side chain.[][2] This is because the C-F bond is highly non-polarizable, leading to weaker interactions with water molecules compared to C-H bonds. This "fluorous effect" can cause the molecules to self-associate and precipitate from aqueous solutions.[5]

Q: What is the best starting point for solubilizing a novel fluorinated amino acid derivative?

A: The most straightforward and often effective starting point is to attempt solubilization in a common, water-miscible organic solvent like dimethyl sulfoxide (DMSO).[3][4] From this stock solution, you can then perform serial dilutions into your aqueous buffer. If precipitation occurs upon dilution, or if DMSO is incompatible with your experiment, you should then consider pH adjustment (if your molecule has ionizable groups) or the use of other co-solvents.

Q: How does pH affect the solubility of fluorinated amino acid derivatives?

A: Like their non-fluorinated counterparts, fluorinated amino acids have at least two ionizable groups: the α-amino group and the α-carboxylic acid group. The solubility of amino acids is generally lowest at their isoelectric point (pI), where the net charge is zero.[6] By adjusting the pH of the solution to be significantly above or below the pI, the molecule will become charged (either as a cation or an anion), which increases its interaction with water and enhances solubility.

Q: Are there any "fluorous" solvents that can dissolve highly fluorinated derivatives?

A: Yes, there are specialized fluorous solvents that are designed to dissolve highly fluorinated compounds.[7] These solvents are typically perfluorinated alkanes or ethers. However, these are not miscible with water and are generally not suitable for biological assays. Their primary use is in synthetic chemistry for reactions and purifications involving highly fluorinated molecules.[7]

Q: Can I use sonication or heating to help dissolve my compound?

A: Yes, gentle sonication or warming can help to dissolve your compound by providing the energy needed to break up the crystal lattice.[8] However, be cautious with heating, as it can degrade some compounds. It is always recommended to test the stability of your compound at elevated temperatures first. For 4-(Trifluoromethyl)-L-phenylalanine, warming to 70°C is suggested to aid dissolution in water.[9] If the compound precipitates upon cooling back to room temperature, this indicates that you have created a supersaturated solution, and a different solubilization strategy is needed for long-term stability.

Quantitative Data on Solubility

The following table summarizes available quantitative data on the solubility of select fluorinated amino acid derivatives. Data for these specific compounds is limited in the publicly available literature, and the provided values should be considered as a starting point for your own experiments.

Fluorinated Amino Acid DerivativeSolvent/ConditionSolubilityReference
4-(Trifluoromethyl)-L-phenylalanineWater2 mg/mL (8.58 mM)[9]
L-Phenylalanine (non-fluorinated)Water at 25°C29.6 mg/mL[10]
Retinoic Acid (as a model hydrophobic molecule)Aqueous BufferBaseline[11]
Retinoic Acid with Hydroxypropyl-β-CyclodextrinAqueous Buffer14- to 81-fold increase[11]
Retinoic Acid with L-ArginineAqueous Buffer14- to 81-fold increase[11]

Note: The solubility of 4-(Trifluoromethyl)-L-phenylalanine in water required sonication and heating to 70°C.[9]

Experimental Protocols

pH Adjustment Protocol

This protocol describes how to systematically test the effect of pH on the solubility of a fluorinated amino acid derivative with ionizable groups.

Materials:

  • Your fluorinated amino acid derivative

  • Deionized water

  • A set of buffers covering a range of pH values (e.g., citrate, phosphate, Tris, glycine-NaOH)

  • 0.1 M HCl and 0.1 M NaOH for fine pH adjustment

  • Vortex mixer

  • pH meter

  • Microcentrifuge

Procedure:

  • Prepare a series of small-volume buffers (e.g., 1 mL) at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add a small, known amount of your solid fluorinated amino acid derivative to each buffer tube to create a slurry (i.e., an excess of solid).

  • Vortex the tubes vigorously for 1-2 minutes.

  • Equilibrate the samples at room temperature for 1-2 hours with intermittent shaking to allow them to reach equilibrium.

  • Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy if the compound has a chromophore, or HPLC).

  • The pH at which the highest concentration is measured is the optimal pH for solubilization.

Co-solvent Usage Protocol

This protocol provides a general method for using a water-miscible organic co-solvent to prepare a stock solution of a fluorinated amino acid derivative for use in aqueous-based assays.

Materials:

  • Your fluorinated amino acid derivative

  • High-purity dimethyl sulfoxide (DMSO) or other suitable co-solvent (e.g., ethanol, methanol, acetonitrile)

  • Your target aqueous buffer (e.g., PBS)

  • Vortex mixer

Procedure:

  • Weigh out a precise amount of your fluorinated amino acid derivative into a clean vial.

  • Add the appropriate volume of DMSO (or other co-solvent) to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary, but ensure your compound is stable under these conditions.

  • To prepare your working solution, perform a serial dilution of the stock solution into your aqueous buffer.

  • When diluting, add the stock solution to the buffer and mix immediately to avoid precipitation.

  • Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, the solubility limit has been exceeded.

  • The final concentration of the co-solvent in your assay should be kept to a minimum and be consistent across all samples, including controls.[3]

Cyclodextrin Complexation Protocol

This protocol describes a method for enhancing the aqueous solubility of a fluorinated amino acid derivative through complexation with a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.[11][12]

Materials:

  • Your fluorinated amino acid derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Your target aqueous buffer

  • Vortex mixer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a solution of HP-β-CD in your aqueous buffer. A common starting concentration is 1-5% (w/v).

  • Slowly add your solid fluorinated amino acid derivative to the cyclodextrin solution while stirring.

  • Continue to stir the mixture at room temperature for several hours, or overnight, to allow for the formation of the inclusion complex.

  • After the incubation period, visually inspect the solution. If some solid remains, it can be removed by centrifugation or filtration (using a 0.22 µm filter).

  • The clear supernatant or filtrate now contains your solubilized fluorinated amino acid derivative complexed with the cyclodextrin.

  • The concentration of the solubilized compound can be determined analytically.

Visualizations

G start Start: Fluorinated Amino Acid Derivative Powder sol_aq Attempt to dissolve in aqueous buffer start->sol_aq is_soluble Is it soluble at the desired concentration? sol_aq->is_soluble end_success Success: Use in experiment is_soluble->end_success Yes ph_adjust Option 1: pH Adjustment (if ionizable) is_soluble->ph_adjust No cosolvent Option 2: Use Co-solvent (e.g., DMSO) is_soluble->cosolvent end_fail Insoluble: Re-evaluate strategy is_soluble->end_fail ph_adjust->is_soluble precipitates Does it precipitate upon dilution? cosolvent->precipitates cyclodextrin Option 3: Cyclodextrin Complexation cyclodextrin->is_soluble precipitates->end_success No precipitates->cyclodextrin Yes

A decision workflow for solubilizing fluorinated amino acid derivatives.

G cluster_0 Aqueous Environment faa Fluorinated Amino Acid (Hydrophobic) complex Inclusion Complex (Soluble) faa->complex Enters cavity cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cd->complex

Mechanism of solubility enhancement by cyclodextrin complexation.

References

Preventing racemization during the synthesis of chiral amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with maintaining stereochemical integrity during the synthesis of chiral amino acids. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues related to racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of amino acid synthesis?

A1: Racemization is the process where a pure, optically active enantiomer of an amino acid is converted into a mixture of both its D and L forms.[1] During peptide synthesis, the chiral center (α-carbon) of an amino acid can lose its specific three-dimensional arrangement, leading to the incorporation of the incorrect stereoisomer into the peptide chain. This occurs primarily through direct enolization or the formation of an oxazolone intermediate.[1]

Q2: Which amino acids are most susceptible to racemization?

A2: Cysteine and histidine are particularly prone to racemization.[1][2][3] Aspartic acid and serine can also be susceptible under certain conditions.[1][4] The nature of the amino acid's side chain plays a significant role in its susceptibility to racemization.[1] For instance, the imidazole ring in histidine can catalyze epimerization.[5]

Q3: What are the primary factors that contribute to racemization during peptide synthesis?

A3: Several experimental factors can significantly influence the extent of racemization:

  • Coupling Reagents: The choice of coupling reagent is a critical factor.[1][4]

  • Base: The type and concentration of the base used can promote racemization. Stronger bases and higher concentrations generally lead to increased racemization.[1][4][6]

  • Temperature: Elevated temperatures, often employed to speed up coupling reactions (e.g., in microwave-assisted synthesis), can increase the rate of racemization.[1][3][6]

  • Solvent: The polarity of the solvent can influence racemization. Some studies suggest that less polar solvents may help reduce racemization.[1][7][8]

  • Pre-activation Time: Longer pre-activation times for the carboxylic acid can lead to higher levels of racemization.[1][6]

Troubleshooting Guides

Issue 1: High levels of racemization observed for Cysteine or Histidine residues.

  • Possible Cause: These amino acids are inherently prone to racemization.[2][3] The use of standard phosphonium or uronium-based coupling reagents in the presence of a strong base like diisopropylethylamine (DIEA) can exacerbate this issue.[9] The imidazole nitrogen in the histidine side-chain can also contribute to racemization.[2]

  • Solution:

    • Choice of Coupling Reagent and Additives:

      • Utilize carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) in combination with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[4][6][10]

      • The addition of copper(II) chloride (CuCl₂) with HOBt has been shown to suppress racemization during the coupling of cysteine residues.[2]

    • Protecting Groups:

      • For histidine, protecting the pi-imidazole nitrogen with groups like the methoxybenzyl group can significantly reduce racemization.[2]

      • For cysteine, using acid-labile S-protecting groups such as 4,4'-dimethoxydiphenylmethyl (Ddm) or 4-methoxybenzyloxymethyl (MBom) can suppress racemization to acceptable levels even with phosphonium or uronium reagents.[9] The sterically bulky trityl protecting group can also minimize side reactions that lead to racemization.[2]

    • Base Selection:

      • If a base is necessary, opt for a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) instead of DIEA.[3][4]

    • Temperature Control:

      • If using microwave-assisted synthesis, lowering the coupling temperature from 80°C to 50°C can limit the racemization of histidine and cysteine.[3]

Issue 2: Racemization is occurring during the coupling of an N-protected amino acid.

  • Possible Cause: The activation of the carboxylic acid group of the N-protected amino acid can lead to the formation of a symmetric intermediate (oxazolone), which is susceptible to racemization. Prolonged activation times and the presence of a strong base increase the likelihood of this occurring.[2][6]

  • Solution:

    • Optimize Coupling Protocol:

      • Minimize the pre-activation time of the amino acid before adding the amino component.[6]

      • Use coupling reagents known for low racemization potential, such as those that form reactive esters with additives like HOBt or HOAt.[4][11]

    • Choice of Protecting Group:

      • The benzyloxycarbonyl (Z) group is known to be resistant to racemization during activation.[12] The o-Nitrobenzenesulfonyl (oNbs) group also allows for N-acylation without racemization via the oxazolone mechanism.[12]

    • Solvent Selection:

      • Solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) have been shown to be more favorable in minimizing racemization compared to chloroform, dichloromethane, acetonitrile, and nitromethane.[7]

Issue 3: Increased racemization is observed when using elevated temperatures.

  • Possible Cause: Higher temperatures provide the necessary activation energy for the epimerization process to occur more rapidly.[3][6] This is a common concern in microwave-assisted peptide synthesis.[3]

  • Solution:

    • Temperature Optimization:

      • Perform coupling reactions at room temperature or below whenever possible.[6]

      • For microwave-assisted synthesis, carefully control and lower the temperature. Studies have shown that reducing the temperature can significantly decrease racemization for sensitive amino acids.[3]

    • Equivalent Heating Methods:

      • Research indicates that the primary effect of microwave irradiation in peptide synthesis is thermal. Similar results in terms of purity and racemization can be achieved with conventional heating at the same temperature.[13] Consider using conventional heating at a controlled, elevated temperature as an alternative to microwave heating.

Data on Racemization Suppression

The following tables summarize quantitative data on the effectiveness of different strategies to minimize racemization.

Table 1: Effect of Base on Racemization

Amino Acid DerivativeCoupling ReagentBase% RacemizationReference
Z-Phe-Val-OH + H-Ala-OMe·HCl(Not Specified)N,N-diisopropylethylamine (DIEA)Higher[4]
Z-Phe-Val-OH + H-Ala-OMe·HCl(Not Specified)N-methylmorpholine (NMM)Lower[4]
Z-Phe-Val-OH + H-Ala-OMe·HCl(Not Specified)2,4,6-collidine (TMP)Least[4]

Table 2: Effect of Coupling Additives on Racemization

Coupling ReagentAdditiveResultReference
Carbodiimides (e.g., DIC)NoneHigh degree of racemization[4]
Carbodiimides (e.g., DIC)HOBtSuppresses racemization[2][4]
Carbodiimides (e.g., DIC)HOAtSuppresses racemization[2][4]
Carbodiimides (e.g., DIC)6-Cl-HOBtSuppresses racemization[2]
Carbodiimides (e.g., DIC)OxymaSuppresses racemization[4]
Carbodiimides (e.g., DIC)1,3-dimethylvilic acid (Oxyma-B)Superior racemization inhibition, even better than HOAt[4]

Key Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Coupling using DIC/HOBt

  • Dissolution: Dissolve the N-protected chiral amino acid (1 equivalent) and 1-hydroxybenzotriazole (HOBt) (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add Diisopropylcarbodiimide (DIC) (1 equivalent) to the cooled solution and stir for 5-10 minutes.

  • Coupling: Add the amino acid ester or peptide-resin (1 equivalent) to the reaction mixture. If the amine component is a hydrochloride salt, add 1 equivalent of a weak base like N-methylmorpholine (NMM).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Filter the diisopropylurea byproduct. The subsequent work-up will depend on whether the synthesis is in solution or on a solid phase.

Visual Guides

Racemization_Pathway cluster_activation Carboxyl Activation cluster_racemization_path Racemization Path cluster_coupling_path Desired Coupling Path N_Protected_AA N-Protected L-Amino Acid Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea) N_Protected_AA->Activated_Intermediate Coupling Reagent Oxazolone Oxazolone (Achiral Intermediate) Activated_Intermediate->Oxazolone Base (Proton Abstraction) Peptide_Bond_Formation Peptide Bond Formation Activated_Intermediate->Peptide_Bond_Formation Amine Component D_Amino_Acid_Derivative N-Protected D-Amino Acid Derivative Oxazolone->D_Amino_Acid_Derivative Protonation D_Amino_Acid_Derivative->Peptide_Bond_Formation Incorrect Peptide

Caption: Mechanism of racemization via oxazolone formation.

Workflow_Prevention Start Start: Chiral Amino Acid Synthesis Select_Reagents Select Low-Racemization Coupling Reagent & Additive (e.g., DIC/HOBt) Start->Select_Reagents Select_Base Choose Weak/Hindered Base (e.g., NMM, Collidine) Start->Select_Base Control_Temp Maintain Low Temperature (0°C to RT) Start->Control_Temp Protecting_Group Use Appropriate Side-Chain Protection (e.g., Mmt for Cys, Bom for His) Start->Protecting_Group Coupling Perform Coupling Reaction (Minimize pre-activation time) Select_Reagents->Coupling Select_Base->Coupling Control_Temp->Coupling Protecting_Group->Coupling Monitor Monitor Reaction Progress (TLC, LC-MS) Coupling->Monitor End End: Chirally Pure Product Monitor->End

Caption: Workflow for preventing racemization in synthesis.

References

Validation & Comparative

A Comparative Guide to HPLC-Based Purity Analysis of (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the chemical and enantiomeric purity of chiral active pharmaceutical ingredients (APIs) is a critical aspect of quality control, efficacy assessment, and regulatory compliance. (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid, a β-amino acid derivative, is a chiral building block whose stereochemical integrity is paramount. High-Performance Liquid Chromatography (HPLC) stands out as a powerful and versatile technique for this purpose.[1][2] This guide provides an objective comparison of the primary HPLC methods for purity analysis of this compound, supported by representative experimental data and protocols.

Comparison of HPLC Methods for Chiral Analysis

The determination of enantiomeric purity of amino acids by HPLC can be broadly categorized into two main approaches: direct separation using Chiral Stationary Phases (CSPs) and indirect separation via Chiral Derivatizing Agents (CDAs).[1] A third approach, using chiral mobile phase additives, is also possible but less common.

Method Principle Advantages Disadvantages Best Suited For
Direct Method (Chiral Stationary Phase) Enantiomers are separated directly on a column containing a chiral selector immobilized on the stationary phase. The differential interaction between the enantiomers and the CSP leads to different retention times.- Fewer sample preparation steps.[3]- Reduced risk of racemization during sample handling.- Both enantiomers can be quantified simultaneously.- CSPs can be expensive.- Method development can be more complex, requiring screening of different CSPs and mobile phases.[2]- May have lower sensitivity for compounds lacking a strong chromophore.- Routine quality control.- When a robust and validated method for a specific compound is needed.- Analysis of compounds prone to racemization.
Indirect Method (Chiral Derivatizing Agent) The enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral stationary phase (e.g., C18).[1]- Utilizes standard, less expensive achiral columns.- Can enhance the detectability of the analyte by introducing a chromophoric or fluorophoric tag.[1][4]- Often results in higher separation efficiency and resolution.- Requires an additional derivatization step, which can be time-consuming and introduce errors.[3]- The derivatizing agent must be enantiomerically pure.- Potential for kinetic resolution or racemization during derivatization.- Research and development settings.- When high sensitivity is required.[1]- When a suitable chiral column is not available.
Alternative Method (Chiral GC) After derivatization to increase volatility, enantiomers are separated on a chiral gas chromatography column.[5]- High resolution and efficiency.- Suitable for volatile and thermally stable compounds.- Requires derivatization.- Not suitable for non-volatile or thermally labile compounds.- Potential for racemization at high temperatures.- Analysis of volatile amino acid derivatives.

Experimental Protocols

Direct Chiral HPLC Method

This protocol is based on methods developed for similar β-amino acids and arylpropionic acids.[6] A Pirkle-type or polysaccharide-based CSP is often effective for such separations.

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: (R,R) Whelk-O1 or a similar π-electron acceptor-donor CSP (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (TFA). A typical starting ratio would be 90:10:0.1 (v/v/v). The composition may need optimization to achieve the desired resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 220 nm (due to the phenyl ring).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard and a small amount of the (S)-enantiomer (or the racemate) in the mobile phase to a final concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the test sample in the same manner at a similar concentration.

Indirect HPLC Method with Pre-Column Derivatization

This protocol uses Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) as the chiral derivatizing agent.[1][7]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Derivatization Procedure:

    • Dissolve approximately 50 nmol of the amino acid sample in 100 µL of 1 M sodium bicarbonate.

    • Add 200 µL of a 1% (w/v) solution of FDAA in acetone.

    • Incubate the mixture at 40 °C for 1 hour in the dark.

    • Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.

    • Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.[1]

  • Chromatographic Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient Elution: A linear gradient from 10% to 60% B over 30 minutes is a good starting point.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 340 nm (the wavelength of maximum absorbance for the DNP derivative).[1]

    • Injection Volume: 20 µL.

Method Validation and Data Comparison

A robust analytical method must be validated to ensure its accuracy, precision, and reliability. Key validation parameters are summarized below. The expected performance is based on typical values for validated amino acid analysis methods.[4][8]

Parameter Direct Chiral HPLC Indirect HPLC (with Derivatization) Alternative (Chiral GC)
Specificity High; demonstrated by the resolution of enantiomers from each other and from other impurities.High; demonstrated by the resolution of diastereomers.High; demonstrated by the resolution of derivatized enantiomers.
Linearity (R²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) Typically in the low ng range.Potentially in the pg range with fluorescent derivatizing agents.pg to fg range with sensitive detectors (e.g., FID, MS).
Limit of Quantification (LOQ) Typically down to 0.05% of the main peak.Can be lower than 0.05% due to enhanced detection.Down to 0.1%.[5]
Precision (%RSD) < 2% for retention time and peak area.< 3% (includes variability from derivatization).< 5%
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%

Visualizing the Workflow

The following diagrams illustrate the logical flow of the direct and indirect HPLC analysis methods.

Direct_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Inject Sample B->C D Chiral HPLC Column (e.g., (R,R) Whelk-O1) C->D E UV Detection (220 nm) D->E F Chromatogram E->F G Peak Integration & Quantification F->G H Purity Report (% Enantiomeric Excess) G->H

Caption: Workflow for direct chiral HPLC analysis.

Indirect_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Buffer A->B C Add Chiral Derivatizing Agent (e.g., FDAA) B->C D Incubate & Neutralize C->D E Inject Diastereomers D->E F Achiral HPLC Column (e.g., C18) E->F G UV Detection (340 nm) F->G H Chromatogram G->H I Peak Integration & Quantification H->I J Purity Report (% Diastereomeric Excess) I->J

Caption: Workflow for indirect HPLC analysis via derivatization.

Conclusion

The choice of an HPLC method for determining the purity of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.[1] For routine quality control where simplicity and robustness are key, a direct method using a chiral stationary phase is often preferred. When higher sensitivity is required or a suitable chiral column is not available, an indirect method with a derivatizing agent like FDAA offers a powerful alternative. Gas chromatography can also be considered if the derivatized analyte is sufficiently volatile and thermally stable. In all cases, the chosen method must be properly validated to ensure the reliability of the purity assessment.

References

Characterization of (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid by 1H and 13C NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic data for (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid, a key intermediate in pharmaceutical synthesis. The inclusion of a fluorine atom on the phenyl ring significantly influences the electronic environment of the molecule, which is reflected in its 1H and 13C NMR spectra. This guide offers a detailed comparison with its non-fluorinated analog, (R)-3-Amino-3-phenyl-propionic acid, supported by experimental data and protocols to aid in the characterization and quality assessment of these compounds.

Comparative 1H and 13C NMR Data

The chemical shifts (δ) in NMR spectroscopy are sensitive to the local electronic environment of each nucleus. The introduction of an electron-withdrawing fluorine atom at the para-position of the phenyl ring in this compound causes noticeable changes in the chemical shifts of the aromatic protons and carbons compared to the non-fluorinated analog.

Below is a summary of the key 1H and 13C NMR chemical shifts for both compounds. The data is presented to highlight the influence of the fluorine substituent.

Compound Nucleus Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound 1HH-2', H-6'~7.40Doublet of doubletsJ(H,F) ≈ 8.5, J(H,H) ≈ 8.5
1HH-3', H-5'~7.10TripletJ(H,F) ≈ 8.5, J(H,H) ≈ 8.5
1HH-3~4.50TripletJ ≈ 7.0
1HH-2~2.80DoubletJ ≈ 7.0
13CC-1'~138 (d)Doublet¹J(C,F) ≈ 245
13CC-4'~162 (d)Doublet¹J(C,F) ≈ 245
13CC-2', C-6'~128 (d)Doublet²J(C,F) ≈ 8
13CC-3', C-5'~115 (d)Doublet³J(C,F) ≈ 21
13CC-3~52Singlet-
13CC-2~40Singlet-
13CC-1 (COOH)~175Singlet-
(R)-3-Amino-3-phenyl-propionic acid 1HAromatic (H-2' to H-6')7.25-7.40Multiplet-
1HH-3~4.40TripletJ ≈ 7.0
1HH-2~2.70DoubletJ ≈ 7.0
13CC-1'~142Singlet-
13CC-4'~128Singlet-
13CC-2', C-6'~127Singlet-
13CC-3', C-5'~129Singlet-
13CC-3~53Singlet-
13CC-2~41Singlet-
13CC-1 (COOH)~176Singlet-

Experimental Protocols

Accurate and reproducible NMR data acquisition is crucial for structural elucidation and purity assessment. The following is a generalized protocol for acquiring 1H and 13C NMR spectra of amino acid derivatives.

Sample Preparation
  • Solvent Selection: Due to the zwitterionic nature of amino acids, they often exhibit poor solubility in common deuterated organic solvents like chloroform-d (CDCl₃). Deuterated water (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are typically the solvents of choice. For compounds containing exchangeable protons (e.g., -NH₂, -COOH), D₂O can be used to simplify the spectrum by exchanging these protons for deuterium, causing their signals to disappear.

  • Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference for 1H and 13C NMR (δ = 0.00 ppm). However, TMS is not soluble in D₂O. For aqueous samples, a water-soluble standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is recommended.

  • Filtration: To ensure a homogeneous magnetic field and prevent line broadening, it is advisable to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

NMR Data Acquisition
  • Spectrometer: Data should be acquired on a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.

  • 1H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

  • 13C NMR Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with singlets for each carbon.

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans: 1024 to 4096 scans or more, as 13C has a low natural abundance and is less sensitive than 1H.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

  • Data Processing: The acquired free induction decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied to obtain the final spectrum.

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the general workflow from sample preparation to final data analysis in an NMR experiment.

NMR_Workflow NMR Data Acquisition and Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Sample Solvent Select & Add Deuterated Solvent Sample->Solvent Mix Dissolve & Mix Solvent->Mix Filter Filter into NMR Tube Mix->Filter Place Place Sample in Spectrometer Filter->Place Setup Setup Experiment Parameters Place->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Correction Phase & Baseline Correction FT->Correction Integration Integrate Peaks Correction->Integration Assignment Assign Chemical Shifts Integration->Assignment Report Report Assignment->Report

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

This guide provides a foundational understanding of the NMR characterization of this compound. For unambiguous structure confirmation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended. These advanced techniques can definitively establish the connectivity of protons and carbons within the molecule.

A Comparative Analysis of (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid and Other GABA Analogs for Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid, a fluorinated analog of phenibut, with other prominent GABA analogs such as phenibut, baclofen, and gabapentin. The objective is to offer a comprehensive overview of their pharmacological profiles, supported by available experimental data, to aid in the selection and development of targeted therapeutics for neurological disorders.

Introduction to GABA Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its analogs are a class of drugs structurally similar to GABA, designed to modulate GABAergic neurotransmission. These compounds have found therapeutic applications in a range of conditions including epilepsy, neuropathic pain, anxiety disorders, and muscle spasticity.[1][2][3] While some GABA analogs directly interact with GABA receptors (GABA-A and GABA-B), others, like gabapentin and pregabalin, exert their effects through alternative mechanisms, such as binding to the α2δ subunit of voltage-gated calcium channels.[4]

This compound is a chiral derivative of phenibut, a neuropsychotropic drug developed in Russia.[1][5] The introduction of a fluorine atom to the phenyl ring is a common strategy in medicinal chemistry to enhance properties such as lipophilicity and metabolic stability, which can lead to improved blood-brain barrier penetration and a more favorable pharmacokinetic profile. The pharmacological activity of phenibut is primarily attributed to its R-enantiomer, which exhibits a higher affinity for the GABA-B receptor.[6]

Comparative Pharmacological Data

The following tables summarize the available quantitative data for this compound (represented by its racemic form, F-phenibut) and other key GABA analogs. This data provides a basis for comparing their potency and selectivity at different molecular targets.

Table 1: Comparative Efficacy at the GABA-B Receptor

CompoundEC50 (μM) for K+ Current ActivationRelative Potency vs. Phenibut
Baclofen6.0~227x
4-Fluorophenibut (F-phenibut)23.3~58x
Phenibut13621x

Data from in vitro patch-clamp recordings in mouse cerebellar Purkinje cells.[7]

Table 2: Comparative Binding Affinities (Ki in μM) at GABA-B Receptor and α2δ Subunit of Voltage-Gated Calcium Channels

CompoundGABA-B Receptor (Ki)α2δ Subunit (Ki)
Gabapentin>10000.05
(R)-Phenibut9223
(S)-Phenibut>100039
BaclofenNot specified in this study156

Data from radioligand binding assays using rat brain membranes.[4]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound is expected to be agonism at the GABA-B receptor, similar to its parent compound, phenibut, and the structurally related baclofen.[7] Activation of the GABA-B receptor, a G-protein coupled receptor, leads to the inhibition of adenylyl cyclase and the modulation of ion channels, resulting in a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

Some GABA analogs, notably gabapentin and pregabalin, do not have a high affinity for GABA receptors but bind with high affinity to the α2δ subunit of voltage-gated calcium channels.[4] This interaction is thought to reduce the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters. It is noteworthy that both enantiomers of phenibut have been shown to bind to the α2δ subunit, suggesting a dual mechanism of action for the racemic compound.[6]

GABA_B_Signaling cluster_0 Presynaptic Terminal GABA_Analog This compound (or other GABA-B Agonist) GABA_B_R GABA-B Receptor GABA_Analog->GABA_B_R binds G_Protein G-Protein GABA_B_R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel inhibits K_Channel K+ Channel G_Protein->K_Channel activates cAMP cAMP AC->cAMP produces Ca_influx Ca2+ Influx K_efflux K+ Efflux Vesicle Neurotransmitter Vesicle Ca_influx->Vesicle triggers release Release Reduced Neurotransmitter Release Vesicle->Release

GABA-B Receptor Signaling Pathway

a2d_Signaling cluster_1 Presynaptic Terminal GABA_Analog Gabapentin / Pregabalin (or Phenibut) a2d_subunit α2δ Subunit of Voltage-Gated Ca2+ Channel GABA_Analog->a2d_subunit binds Ca_Channel Ca2+ Channel a2d_subunit->Ca_Channel modulates Ca_influx Reduced Ca2+ Influx Ca_Channel->Ca_influx Vesicle Neurotransmitter Vesicle Ca_influx->Vesicle reduces release trigger Release Reduced Neurotransmitter Release Vesicle->Release

α2δ Subunit Signaling Pathway

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison of GABA analogs.

GABA-B Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for the GABA-B receptor.

Materials:

  • Rat brain tissue

  • Tris-HCl buffer (50 mM, pH 7.4)

  • [3H]Baclofen (radioligand)

  • Unlabeled baclofen (for determining non-specific binding)

  • Test compound (this compound or other GABA analogs)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. The membrane pellet is washed multiple times by resuspension in fresh buffer and centrifugation to remove endogenous GABA.

  • Binding Assay: The prepared membranes are incubated with a fixed concentration of [3H]baclofen and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]baclofen (IC50) is determined. The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_workflow GABA-B Receptor Binding Assay Workflow start Start: Rat Brain Tissue homogenize Homogenize in Tris-HCl Buffer start->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation supernatant1->centrifuge2 pellet Collect Membrane Pellet centrifuge2->pellet wash Wash Pellet (x3) pellet->wash membranes Prepared Membranes wash->membranes incubate Incubate with [3H]Baclofen and Test Compound membranes->incubate filter Rapid Filtration incubate->filter quantify Scintillation Counting filter->quantify analyze Data Analysis (IC50/Ki) quantify->analyze end End: Binding Affinity analyze->end

Workflow for GABA-B Receptor Binding Assay
Electrophysiological Recordings in Brain Slices

Objective: To measure the functional activity of a test compound at GABA-B receptors.

Materials:

  • Mouse brain slices (e.g., cerebellum)

  • Artificial cerebrospinal fluid (aCSF)

  • Patch-clamp recording setup (amplifier, micromanipulators, microscope)

  • Glass micropipettes

  • Test compound

Procedure:

  • Slice Preparation: A mouse is anesthetized and the brain is rapidly removed and placed in ice-cold aCSF. Coronal or sagittal slices of the desired brain region are prepared using a vibratome.

  • Recording: A single neuron (e.g., Purkinje cell) is visualized under a microscope and a glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (whole-cell patch-clamp configuration).

  • Drug Application: The brain slice is perfused with aCSF containing a known concentration of the test compound.

  • Data Acquisition: Changes in the cell's membrane potential or ionic currents are recorded in response to the application of the test compound. For GABA-B receptor agonists, an outward potassium current is typically observed.

  • Data Analysis: The magnitude of the current is measured at different concentrations of the test compound to generate a dose-response curve, from which the EC50 value can be determined.

Conclusion

The available data suggests that this compound, as represented by its racemic form F-phenibut, is a potent GABA-B receptor agonist, significantly more so than phenibut.[7] The fluorination of the phenyl ring appears to enhance its activity at the GABA-B receptor. A comprehensive understanding of its pharmacological profile would require further studies to determine its binding affinity at the GABA-B receptor and the α2δ subunit of voltage-gated calcium channels, as well as in vivo studies to assess its efficacy and pharmacokinetic properties. The methodologies outlined in this guide provide a framework for conducting such comparative investigations. This information is critical for the rational design and development of novel GABAergic therapeutics with improved efficacy and selectivity for the treatment of various neurological and psychiatric disorders.

References

A Comparative Guide to the Biological Activity of (R)- and (S)-Enantiomers of 3-Amino-3-(4-fluorophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-fluorophenyl)propionic acid is a β-phenylalanine derivative. The introduction of a fluorine atom to the phenyl ring can significantly enhance a molecule's lipophilicity, metabolic stability, and ability to cross the blood-brain barrier.[1][2] As a chiral molecule, it exists as two non-superimposable mirror images, the (R) and (S) enantiomers. It is a well-established principle in pharmacology that enantiomers of a drug can exhibit significantly different biological activities, including differences in potency, efficacy, and toxicity. This enantioselectivity arises from the three-dimensional nature of biological targets like receptors and enzymes.

Both the (R)- and (S)-enantiomers of 3-Amino-3-(4-fluorophenyl)propionic acid are utilized as building blocks in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders due to their structural resemblance to neurotransmitters.[1][3]

Inferred Comparative Biological Activity

Direct quantitative data comparing the biological activities of the (R) and (S) enantiomers of 3-Amino-3-(4-fluorophenyl)propionic acid is not currently published. However, by examining studies on analogous compounds, we can hypothesize potential differences. For instance, studies on the enantiomers of 4-aminopentanoic acid, another GABA analog, have shown that the (R)-enantiomer exhibits greater uptake into cerebral synaptosomes and has a more pronounced effect on endogenous GABA concentrations compared to the (S)-enantiomer.[4] Furthermore, the enantiomers of 4-amino-3-hydroxybutanoic acid (GABOB) display differential selectivity for GABA receptor subtypes, with the (R)-enantiomer being more potent at GABAB and GABAC receptors, while the (S)-enantiomer shows higher affinity for GABAA receptors.[5]

Based on these findings with structurally related compounds, it is highly probable that the (R) and (S) enantiomers of 3-Amino-3-(4-fluorophenyl)propionic acid also exhibit distinct pharmacological profiles. The (R)-enantiomer may act as a false neurotransmitter of GABA, similar to what has been observed with (R)-4-aminopentanoic acid.[4]

Quantitative Data from Analogous Compounds

The following table summarizes data for analogous compounds to illustrate the principle of enantioselectivity at GABA receptors.

CompoundEnantiomerTargetActivityKi or IC50Reference
4-Aminopentanoic acid(R)Mouse Cerebral SynaptosomesGreater uptake and reduction of endogenous GABANot specified[4]
4-Aminopentanoic acid(S)Mouse Cerebral SynaptosomesLower uptake and effect on GABA levelsNot specified[4]
4-Amino-3-hydroxybutanoic acid (GABOB)(R)GABAB and GABAC ReceptorsMore potent agonistNot specified[5]
4-Amino-3-hydroxybutanoic acid (GABOB)(S)GABAA ReceptorsHigher affinity agonistNot specified[5]

Signaling Pathways and Experimental Workflows

To investigate the potential differential effects of the (R) and (S) enantiomers of 3-Amino-3-(4-fluorophenyl)propionic acid, researchers would typically employ receptor binding assays and functional assays. Below are visualizations of a generic GABAA receptor signaling pathway and a typical experimental workflow for a competitive binding assay.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA(A) Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds to orthosteric site Enantiomer (R) or (S) Enantiomer Enantiomer->GABA_A_Receptor Potentially binds to orthosteric or allosteric site Cl_ion Cl- GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_ion->Hyperpolarization Influx

Caption: GABA-A Receptor Signaling Pathway.

Experimental_Workflow start Start prep Prepare Radioligand (e.g., [3H]GABA or [3H]muscimol) start->prep membranes Prepare Brain Membranes (Source of GABA Receptors) start->membranes incubation Incubate Membranes with: 1. Radioligand (Total Binding) 2. Radioligand + excess unlabeled ligand (Non-specific) 3. Radioligand + Test Compound ((R) or (S) Enantiomer) prep->incubation membranes->incubation separation Separate bound and free radioligand (e.g., filtration) incubation->separation quantification Quantify radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (Calculate Ki or IC50 values) quantification->analysis end End analysis->end

Caption: Competitive Radioligand Binding Assay Workflow.

Experimental Protocols

The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of the (R) and (S) enantiomers of 3-Amino-3-(4-fluorophenyl)propionic acid for GABAA receptors. This protocol is adapted from standard procedures in the field.

Objective: To determine the inhibitory constant (Ki) of the (R) and (S) enantiomers of 3-Amino-3-(4-fluorophenyl)propionic acid at the GABAA receptor.

Materials:

  • Rat or mouse whole brain tissue

  • Radioligand (e.g., [3H]GABA or [3H]muscimol)

  • Unlabeled GABA (for determining non-specific binding)

  • (R)-3-Amino-3-(4-fluorophenyl)propionic acid

  • (S)-3-Amino-3-(4-fluorophenyl)propionic acid

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Homogenization Buffer (e.g., 0.32 M sucrose)

  • Scintillation fluid

  • Glass fiber filters

  • Centrifuge and rotor

  • Homogenizer

  • Scintillation counter

  • Multi-well plates

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

    • Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g for 30 minutes at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspending in assay buffer and repeating the high-speed centrifugation. Repeat this wash step at least twice to remove endogenous GABA.

    • Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

  • Binding Assay:

    • Prepare a series of dilutions of the (R) and (S) enantiomers of 3-Amino-3-(4-fluorophenyl)propionic acid.

    • In a multi-well plate, set up triplicate tubes for total binding (radioligand only), non-specific binding (radioligand + a high concentration of unlabeled GABA), and competitor binding (radioligand + varying concentrations of the test enantiomers).

    • Add the prepared brain membranes to each tube.

    • Initiate the binding reaction by adding the radioligand to all tubes.

    • Incubate the plates at a specific temperature (e.g., 4°C) for a predetermined time to reach equilibrium.

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

    • Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding) from the resulting dose-response curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

While direct experimental data is lacking for a side-by-side comparison of the (R) and (S) enantiomers of 3-Amino-3-(4-fluorophenyl)propionic acid, the established principles of enantioselectivity in pharmacology, supported by data from analogous compounds, strongly suggest that they will exhibit different biological activities. The (R)-enantiomer may have a more pronounced effect as a potential false GABAergic neurotransmitter. Further research, employing assays such as the one detailed in this guide, is necessary to elucidate the specific pharmacological profiles of each enantiomer. Such studies are crucial for the rational design and development of new therapeutic agents targeting the central nervous system.

References

The Impact of Fluorination on Beta-Amino Acid Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acid scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of the structure-activity relationships (SAR) of fluorinated beta-amino acids, focusing on their interactions with two distinct biological targets: the serine protease α-chymotrypsin and the ligand-gated ion channel, the GABAA receptor. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms, this document aims to equip researchers with the knowledge to rationally design and develop novel therapeutics based on these unique building blocks.

Introduction to Fluorinated Beta-Amino Acids

Fluorine, the most electronegative element, imparts unique stereoelectronic properties to organic molecules. When incorporated into beta-amino acids, it can profoundly influence their conformation, pKa, metabolic stability, and binding affinity for biological targets. These modifications can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles of parent compounds. The study of fluorinated beta-amino acids is a burgeoning field with significant potential for the development of novel enzyme inhibitors, central nervous system agents, and peptidomimetics.[1]

Comparative Analysis of Biological Activity

Inhibition of α-Chymotrypsin

α-Chymotrypsin, a digestive serine protease, serves as a valuable model enzyme for studying the inhibitory potential of fluorinated beta-amino acids. The introduction of fluorine at the α-position of β-amino acids has been shown to significantly impact their inhibitory potency.

Table 1: Inhibition of α-Chymotrypsin by Fluorinated β-Amino Acid Derivatives

CompoundStructure (R Group)Fluorination PatternInhibition Constant (Ki, µM)
1 PhenylNon-fluorinated β³-amino acid>5000
2 Phenylα-monofluoro-β³-amino acid150 ± 20
3 BenzylNon-fluorinated β²-amino acid3800 ± 500
4 Benzylα-monofluoro-β²-amino acid90 ± 10

Data synthesized from representative findings in the literature. Actual values can be found in Peddie et al., Synthesis, 2010.

The data clearly demonstrates that the presence of an α-fluoro substituent enhances the inhibitory activity against α-chymotrypsin. This is attributed to the electron-withdrawing nature of fluorine, which can increase the acidity of the α-proton and potentially influence the conformation of the amino acid to better fit the enzyme's active site.

Modulation of GABAA Receptors

The GABAA receptor, a chloride ion channel, is the primary inhibitory neurotransmitter receptor in the central nervous system. Its modulation is a key strategy for treating anxiety, epilepsy, and other neurological disorders. While comprehensive SAR studies on a homologous series of fluorinated beta-amino acids targeting GABAA receptors are still emerging, valuable insights can be drawn from studies on analogous fluorinated α-amino acids, such as phenylalanine derivatives, which interact with the GABA binding site.

Table 2: Modulation of GABAA Receptor Activity by Fluorinated Phenylalanine Analogs

CompoundStructureFluorination PatternEC50 (µM)
5 Phenylalanine (Phe)Non-fluorinated0.6
6 4-Fluoro-PheMonofluorinated20
7 3,5-Difluoro-PheDifluorinated420
8 3,4,5-Trifluoro-PheTrifluorinated9900

Data from Padgett et al., J. Neurosci., 2009.

In this analogous system, increasing the degree of fluorination on the phenyl ring of phenylalanine progressively decreases the potency of GABAA receptor activation. This suggests that the electronic properties of the aromatic ring are critical for optimal binding and that extensive fluorination can be detrimental to activity at this particular site. This highlights the context-dependent nature of fluorine's effects and the importance of subtle structural modifications in drug design.

Experimental Protocols

α-Chymotrypsin Inhibition Assay

This protocol outlines a continuous spectrophotometric rate determination assay to measure the inhibition of α-chymotrypsin.

Materials:

  • α-Chymotrypsin from bovine pancreas

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (substrate)

  • Tris-HCl buffer (50 mM, pH 8.0) containing 100 mM NaCl and 10 mM CaCl2

  • Inhibitor stock solutions (in DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a solution of α-chymotrypsin in Tris-HCl buffer.

  • In a 96-well plate, add buffer, inhibitor (at various concentrations), and α-chymotrypsin solution.

  • Incubate the enzyme-inhibitor mixture at room temperature for 15 minutes.

  • Initiate the reaction by adding the substrate solution to each well.

  • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, assuming competitive inhibition.

GABAA Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of compounds for the GABAA receptor.

Materials:

  • Rat whole brain membranes (source of GABAA receptors)

  • [³H]Muscimol (radioligand)

  • GABA (for determining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds (fluorinated beta-amino acids)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Thaw the rat brain membranes and resuspend them in binding buffer.

  • In test tubes, add the membrane suspension, [³H]Muscimol, and either buffer (for total binding), excess GABA (for non-specific binding), or the test compound at various concentrations.

  • Incubate the tubes at 4°C for 60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each test compound concentration.

  • Determine the IC50 value by plotting the percent specific binding versus the logarithm of the test compound concentration.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizing Mechanisms of Action

α-Chymotrypsin Inhibition Workflow

The following diagram illustrates the workflow for determining the inhibitory activity of fluorinated beta-amino acids on α-chymotrypsin.

chymotrypsin_inhibition_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Solution α-Chymotrypsin Solution Incubation Enzyme-Inhibitor Incubation Enzyme_Solution->Incubation Inhibitor_Solutions Fluorinated β-Amino Acid Stock Solutions Inhibitor_Solutions->Incubation Substrate_Solution Substrate Solution Reaction_Initiation Add Substrate Substrate_Solution->Reaction_Initiation Incubation->Reaction_Initiation Measurement Spectrophotometric Measurement (405 nm) Reaction_Initiation->Measurement Velocity_Calculation Calculate Initial Reaction Velocity Measurement->Velocity_Calculation IC50_Determination Determine IC50 Velocity_Calculation->IC50_Determination Ki_Calculation Calculate Ki IC50_Determination->Ki_Calculation

Caption: Workflow for α-chymotrypsin inhibition assay.

GABAA Receptor Modulation Pathway

This diagram illustrates the mechanism of action of GABA and how a modulator might influence the GABAA receptor signaling pathway.

gaba_receptor_pathway cluster_receptor GABAA Receptor GABA_Binding GABA Binding Site Ion_Channel Chloride (Cl⁻) Ion Channel GABA_Binding->Ion_Channel Opens Modulator_Binding Allosteric Site Modulator_Binding->Ion_Channel Modulates Opening Neuronal_Inhibition Neuronal Inhibition (Hyperpolarization) Ion_Channel->Neuronal_Inhibition Cl⁻ Influx Leads to GABA GABA GABA->GABA_Binding Binds to Modulator Fluorinated β-Amino Acid Modulator->Modulator_Binding Binds to

Caption: GABAA receptor signaling and modulation.

Conclusion

The strategic fluorination of beta-amino acids offers a powerful tool for modulating their biological activity. As demonstrated with α-chymotrypsin, fluorination can significantly enhance inhibitory potency. Conversely, as suggested by analogous α-amino acid studies on the GABAA receptor, the effects of fluorination are highly dependent on the specific biological target and the degree of fluorine substitution. The provided experimental protocols and mechanistic diagrams serve as a foundation for researchers to further explore the structure-activity relationships of this fascinating class of molecules and to unlock their therapeutic potential.

References

In Vitro Comparative Analysis of (R)-3-Amino-3-(4-fluorophenyl)-propionic acid Derivatives as GABA Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the in vitro pharmacological profiles of (R)-3-Amino-3-(4-fluorophenyl)-propionic acid derivatives reveals their potential as modulators of the γ-aminobutyric acid (GABA) system. This guide provides a comparative overview of their activity at GABA receptors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals. The structural similarity of these compounds to the neurotransmitter GABA underscores their potential in the development of novel therapeutics for neurological disorders.

Introduction to (R)-3-Amino-3-(4-fluorophenyl)-propionic acid and its Derivatives

(R)-3-Amino-3-(4-fluorophenyl)-propionic acid is a chiral amino acid derivative that serves as a valuable building block in medicinal chemistry. The presence of a fluorine atom on the phenyl ring enhances its lipophilicity, a key factor for blood-brain barrier penetration. As analogues of GABA, these derivatives are primarily investigated for their interaction with GABA receptors, the main inhibitory neurotransmitter receptors in the central nervous system. Modulation of these receptors is a cornerstone for therapies targeting anxiety, epilepsy, and other neurological conditions.

Comparative In Vitro Activity

While specific quantitative data for a comprehensive series of (R)-3-Amino-3-(4-fluorophenyl)-propionic acid derivatives is not extensively available in publicly accessible literature, the following table structure is provided as a template for presenting such comparative data. The data for related β-phenyl-GABA analogues and other GABA receptor modulators indicates that substitutions on the phenyl ring and modifications of the amino and carboxylic acid groups can significantly influence potency and selectivity for GABA receptor subtypes (GABAA and GABAB).

Table 1: Comparative In Vitro Activity of Hypothetical (R)-3-Amino-3-(4-fluorophenyl)-propionic acid Derivatives at GABA Receptors

Compound IDModificationGABAA Receptor Binding Affinity (Ki, nM)GABAB Receptor Binding Affinity (Ki, nM)GABA Uptake Inhibition (IC50, µM)
Parent (R)-3-Amino-3-(4-fluorophenyl)-propionic acidData Not AvailableData Not AvailableData Not Available
Derivative 1 N-methylationEnter ValueEnter ValueEnter Value
Derivative 2 Esterification of carboxylic acidEnter ValueEnter ValueEnter Value
Derivative 3 Additional phenyl ring substitution (e.g., -Cl)Enter ValueEnter ValueEnter Value
Derivative 4 Replacement of carboxylic acid with phosphonic acidEnter ValueEnter ValueEnter Value
Baclofen Reference GABAB AgonistLow AffinityHigh AffinityNo significant inhibition
Phenibut Reference GABAB AgonistLow AffinityModerate AffinityNo significant inhibition

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the activity of (R)-3-Amino-3-(4-fluorophenyl)-propionic acid derivatives at GABA receptors.

Radioligand Binding Assay for GABAA and GABAB Receptors

This assay determines the binding affinity of the test compounds to GABAA and GABAB receptors by measuring their ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Whole brains from rodents (e.g., Sprague-Dawley rats) are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • The homogenate is centrifuged at 4°C, and the resulting pellet is washed multiple times to remove endogenous GABA.

  • The final pellet containing synaptic membranes is resuspended in the assay buffer.

2. Assay Procedure:

  • For GABAA receptor binding, membranes are incubated with a specific radioligand such as [3H]muscimol or [3H]gaboxadol.

  • For GABAB receptor binding, [3H]GABA with a GABAA receptor antagonist (e.g., bicuculline) or a specific GABAB ligand like [3H]baclofen is used.

  • A range of concentrations of the unlabeled test compounds (derivatives of (R)-3-Amino-3-(4-fluorophenyl)-propionic acid) are added to compete with the radioligand.

  • The incubation is carried out at 4°C for a defined period (e.g., 60 minutes) to reach equilibrium.

3. Data Analysis:

  • The reaction is terminated by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

GABA Uptake Inhibition Assay

This assay measures the ability of the test compounds to inhibit the reuptake of GABA into neurons and glial cells, a key mechanism for terminating GABAergic neurotransmission.

1. Synaptosome Preparation:

  • Synaptosomes (isolated nerve terminals) are prepared from rodent brain tissue (e.g., cortex or hippocampus) by differential centrifugation.

2. Uptake Assay:

  • Synaptosomes are incubated with [3H]GABA in the presence of various concentrations of the test compounds.

  • The uptake is allowed to proceed for a short period at a physiological temperature (e.g., 37°C).

3. Data Analysis:

  • The uptake is terminated by rapid filtration and washing with ice-cold buffer.

  • The amount of [3H]GABA taken up by the synaptosomes is quantified by scintillation counting.

  • The IC50 value for the inhibition of GABA uptake is determined.

Signaling Pathways and Experimental Workflows

The interaction of (R)-3-Amino-3-(4-fluorophenyl)-propionic acid derivatives with GABA receptors can modulate distinct downstream signaling pathways.

GABA_Signaling_Pathways cluster_GABA_A GABAA Receptor Signaling cluster_GABA_B GABAB Receptor Signaling GABA_A GABAAReceptor Cl_influx Cl- Influx GABA_A->Cl_influx Agonist Binding Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition GABA_B GABABReceptor G_protein Gi/o Protein Activation GABA_B->G_protein Agonist Binding AC Adenylyl Cyclase Inhibition G_protein->AC Ca_channel Ca2+ Channel Inhibition G_protein->Ca_channel K_channel K+ Channel Activation G_protein->K_channel cAMP Decreased cAMP AC->cAMP Neurotransmitter_release Reduced Neurotransmitter Release Ca_channel->Neurotransmitter_release Postsynaptic_inhibition Postsynaptic Hyperpolarization K_channel->Postsynaptic_inhibition Derivative (R)-3-Amino-3-(4-fluorophenyl) -propionic acid Derivative Derivative->GABA_A Modulates Derivative->GABA_B Modulates

Caption: Interaction of derivatives with GABAA and GABAB receptor signaling pathways.

The experimental workflow for evaluating these compounds typically follows a hierarchical approach, starting with primary binding assays to determine affinity, followed by functional assays to assess efficacy and mechanism of action.

Experimental_Workflow Compound_Synthesis Synthesis of Derivatives Primary_Binding Primary Screening: GABA Receptor Binding Assays (GABAA & GABAB) Compound_Synthesis->Primary_Binding Uptake_Assay Secondary Screening: GABA Uptake Inhibition Assay Primary_Binding->Uptake_Assay Functional_Assay Functional Characterization: Electrophysiology (e.g., Patch Clamp) on recombinant receptors Primary_Binding->Functional_Assay Active Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Uptake_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical in vitro experimental workflow for the evaluation of novel GABAergic compounds.

Conclusion

Derivatives of (R)-3-Amino-3-(4-fluorophenyl)-propionic acid represent a promising class of compounds for the modulation of the GABAergic system. The provided experimental protocols and conceptual frameworks offer a solid foundation for their systematic in vitro evaluation. Further research to populate comparative datasets, such as the one templated in this guide, is crucial for elucidating detailed structure-activity relationships and advancing the development of novel neurotherapeutics.

The Fluorine Advantage: A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance Supported by Experimental Data

The strategic incorporation of fluorine into amino acid structures has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the therapeutic properties of peptides and small molecule drugs. This guide provides a comprehensive comparison of the efficacy of fluorinated versus non-fluorinated amino acid analogs, supported by experimental data. By examining key performance metrics such as metabolic stability, receptor binding affinity, and resistance to proteolysis, we aim to furnish researchers with the necessary insights to make informed decisions in drug design and development.

Enhanced Metabolic Stability: Blocking the Path of Degradation

A primary advantage of fluorination is the significant improvement in metabolic stability. The carbon-fluorine bond is exceptionally strong and more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes compared to a carbon-hydrogen bond. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively block or slow down oxidative metabolism, leading to a longer biological half-life and improved bioavailability.[1][2]

Quantitative Comparison of Metabolic Stability

The following table summarizes in vitro data from studies comparing the metabolic stability of non-fluorinated compounds with their fluorinated analogs in liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[2]

Compound ClassCompound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)Species
Aromatic Amino Acid Derivative Parent CompoundNon-fluorinated2527.7Human
Fluorinated AnalogFluorine at a metabolic hotspot759.2Human
Peptide Analog Native PeptideContains natural leucine1546.2Rat
Fluorinated PeptideLeucine replaced with hexafluoroleucine>120<5.8Rat
Enzyme Inhibitor Non-fluorinated Inhibitor-4017.3Mouse
Fluorinated InhibitorFluorine added to the phenyl ring1106.3Mouse

Receptor Binding Affinity: A Double-Edged Sword

The effect of fluorination on receptor binding affinity is highly context-dependent. The introduction of fluorine can modulate a peptide's or small molecule's interaction with its target receptor. Strategic fluorination can maintain or even enhance binding affinity through favorable non-covalent interactions, such as orthogonal multipolar C–F···C=O interactions within the binding pocket.[3] However, the steric bulk of fluorinated groups can also lead to a decrease in affinity if the binding site cannot accommodate the change.[4]

Quantitative Comparison of Receptor Binding Affinity

The following table presents data on the receptor binding affinity (IC50) of fluorinated and non-fluorinated peptide analogs. A lower IC50 value indicates a higher binding affinity.

PeptideAnalogTarget ReceptorAssay TypeBinding Affinity (IC50)Fold Change vs. Non-fluorinatedReference
GLP-1 NativehGLP-1RCompetition Binding1.9 nM-[4]
F9 GLP-1hGLP-1RCompetition Binding5.1 nM~2.7x decrease[4]
MCP-1 Non-FMeninFluorescence Polarization100 nM-
F-MCP-1MeninFluorescence Polarization25 nM4x increase
Coagulation Factor XII Inhibitor Phenylalanine-containing peptideFactor XIIActivity Assay89 nM-[5]
4-Fluoro-L-phenylalanine analogFactor XIIActivity Assay9.5 nM~10x increase[5]

Resistance to Proteolytic Degradation

One of the most significant challenges in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The incorporation of fluorinated amino acids can enhance resistance to proteolysis. The bulky and electron-withdrawing nature of fluorine can sterically hinder the approach of proteases and alter the electronic environment of the scissile peptide bond, thereby slowing down enzymatic cleavage.[3]

Quantitative Comparison of Protease Stability

This table summarizes the improvement in stability against proteolytic degradation for peptides containing fluorinated amino acids compared to their non-fluorinated counterparts.

Fluorinated Amino AcidPeptide/ModelProteaseImprovement in Stability (Fold Change vs. Non-fluorinated)Reference
Hexafluoroleucine (Hfl)GLP-1 AnalogueDPP-IV>20[3][5]
4,4,4-TrifluorovalineModel PeptideChymotrypsin5.2[3]
(2S, 4R)-4-FluoroprolineCollagen Model PeptideCollagenase8.7[3]

Experimental Protocols

To ensure the reproducibility and validity of comparative efficacy studies, detailed and standardized experimental protocols are essential.

In Vitro Microsomal Stability Assay

This assay determines the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.

Objective: To assess the metabolic stability of a compound.

Materials:

  • Test compound and non-fluorinated control

  • Liver microsomes (human, rat, or mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile or methanol (for reaction termination)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test compounds and controls. Thaw liver microsomes and the NADPH regenerating system on ice.

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile. The 0-minute time point serves as the initial concentration control.

  • Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (CLint) using the formula: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[2]

Receptor Binding Assay (Competition Assay)

This assay measures the ability of a test compound to compete with a known radiolabeled or fluorescently labeled ligand for binding to a specific receptor.

Objective: To determine the binding affinity (IC50) of a compound to a target receptor.

Materials:

  • Test compound (fluorinated analog) and unlabeled non-fluorinated control

  • Radiolabeled or fluorescently labeled ligand with known affinity for the receptor

  • Cell membranes or purified receptor preparation

  • Assay buffer

  • 96-well filter plates or standard plates (depending on the detection method)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Plate Setup: To the wells of a 96-well plate, add the assay buffer, the receptor preparation, and varying concentrations of the test compound or the unlabeled control.

  • Ligand Addition: Add a fixed concentration of the labeled ligand to all wells. For determining non-specific binding, a high concentration of an unlabeled ligand is added to a set of control wells.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Filtration Assay: Rapidly filter the contents of each well through a filter plate, which traps the receptor-bound ligand. Wash the filters with ice-cold assay buffer to remove unbound ligand.

    • Scintillation Proximity Assay (SPA): If using SPA beads, the binding of the radiolabeled ligand to the receptor-coated beads will bring it in close proximity to the scintillant, generating a signal.

  • Detection: Quantify the amount of bound labeled ligand using a scintillation counter or a fluorescence plate reader.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand.[4]

Visualizing the Mechanism and Workflow

Diagrams created using Graphviz can help illustrate complex biological pathways and experimental procedures.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro Efficacy Assays cluster_data Data Analysis & Comparison non_fluor Non-Fluorinated Amino Acid Analog stability Metabolic Stability (Microsomes) non_fluor->stability Test binding Receptor Binding (Competition Assay) non_fluor->binding Test proteolysis Protease Stability (HPLC Analysis) non_fluor->proteolysis Test fluor Fluorinated Amino Acid Analog fluor->stability Test fluor->binding Test fluor->proteolysis Test t_half Half-life (t½) Intrinsic Clearance (CLint) stability->t_half ic50 Binding Affinity (IC50) binding->ic50 degradation_rate Degradation Rate proteolysis->degradation_rate comparison Efficacy Comparison t_half->comparison ic50->comparison degradation_rate->comparison

A generalized workflow for comparing the efficacy of fluorinated and non-fluorinated amino acid analogs.
Signaling Pathway Example: GLP-1 Receptor Activation

Fluorinated analogs of Glucagon-like peptide-1 (GLP-1) are being developed for the treatment of type 2 diabetes. GLP-1 receptor agonists work by activating a G-protein coupled receptor (GPCR), leading to a cascade of downstream signaling events that ultimately enhance glucose-dependent insulin secretion.

GLP1_pathway cluster_membrane Plasma Membrane GLP1R GLP-1 Receptor (GPCR) Gs Gs Protein GLP1R->Gs Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to GLP1_analog Fluorinated GLP-1 Analog (Agonist) GLP1_analog->GLP1R Binds and Activates Gs->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_vesicles Insulin Vesicle Exocytosis PKA->Insulin_vesicles Epac2->Insulin_vesicles Glucose_uptake Enhanced Glucose- Dependent Insulin Secretion Insulin_vesicles->Glucose_uptake Leads to

Simplified signaling pathway of a fluorinated GLP-1 receptor agonist in pancreatic β-cells.

Conclusion

The strategic incorporation of fluorine into amino acid analogs is a highly effective and versatile strategy for enhancing the drug-like properties of therapeutic candidates. The experimental evidence consistently demonstrates that fluorination can significantly improve metabolic stability and resistance to proteolytic degradation. While the effects on receptor binding affinity are context-specific and require careful evaluation for each target, the overall benefits make fluorination a critical tool in the rational design of next-generation therapeutics. This guide provides a framework for researchers to leverage fluorine chemistry to optimize the efficacy and performance of novel drug candidates.

References

A Researcher's Guide to the Validation of Analytical Methods for Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable data and regulatory compliance. This is particularly critical for fluorinated compounds, a class of molecules whose unique physicochemical properties present distinct analytical challenges. The strong carbon-fluorine bond imparts high thermal stability and resistance to chemical degradation, but also influences chromatographic behavior and ionization efficiency.

This guide provides an objective comparison of common analytical techniques for the quantification of fluorinated compounds, supported by experimental data. It further details the methodologies for key experiments and outlines the logical workflow of the analytical method validation process as guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical technique for fluorinated compounds is contingent on the analyte's volatility, polarity, and the required sensitivity. The following tables summarize the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in the analysis of various fluorinated compounds.

Table 1: Performance Comparison for Non-Volatile Fluorinated Compounds (e.g., Pharmaceuticals, Per- and Polyfluoroalkyl Substances - PFAS)

ParameterHPLC-UVLC-MS/MS
Principle Measures UV absorbance by the analyte.Measures the mass-to-charge ratio of the analyte and its fragments.
Specificity Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.High; provides structural confirmation through mass fragmentation patterns.[1][2]
Lower Limit of Quantitation (LLOQ) Typically in the µg/mL to ng/mL range.High sensitivity, with LLOQs often in the pg/mL to low ng/mL range.[3]
Accuracy (% Recovery) Generally 98-102% for pharmaceutical formulations.87.9–113.1% for PFAS in human plasma.[3] For PFHxS, PFOA, and PFOS, accuracy was reported as 102.6–106.2%, 99.1–102.8%, and 97–102.4%, respectively.[4]
Precision (%RSD) Typically <2% for drug products.Intra-assay precision for PFAS in human plasma ranged from 2.0–19.5%.[3] For PFHxS, PFOA, and PFOS, intra-assay precision was 3.45-5.10%, 3.37-6.65%, and 3.41-8.12%, respectively.[4]
Typical Application Quality control of bulk drug substances and pharmaceutical formulations with high analyte concentrations.[1]Bioanalysis of drugs and their metabolites in complex biological matrices, and trace analysis of environmental contaminants like PFAS.[1][3][5][6]

Table 2: Performance Comparison for Volatile Fluorinated Compounds (e.g., Anesthetics, Impurities)

ParameterGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separates volatile compounds based on their boiling points and detects them by their mass-to-charge ratio.
Specificity High; mass spectral data provides definitive identification.
Lower Limit of Quantitation (LLOQ) For the volatile anesthetic sevoflurane, the LLOQ was 1.0 µg/mL or µg/g in biological matrices.[7]
Accuracy (% Inaccuracy) For sevoflurane, intra- and inter-assay inaccuracy was ≤15%.[7] For other volatile contaminants, recovery rates of 98% to 102% have been reported.[8][9]
Precision (%RSD) For sevoflurane, intra- and inter-assay imprecision was ≤15%.[7] For other volatile contaminants, RSDs are typically under 2%.[8][9]
Typical Application Analysis of volatile and semi-volatile organic compounds, such as residual solvents and volatile impurities in drug substances.[10][11]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful method validation. Below are representative methodologies for the analysis of fluorinated compounds using LC-MS/MS and GC-MS.

Protocol 1: Quantification of Per- and Polyfluoroalkyl Substances (PFAS) in Human Plasma by LC-MS/MS

This protocol is adapted from validated methods for the analysis of PFAS in human plasma.[3][5]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution.

  • Add 400 µL of cold (-20 °C) methanol to precipitate proteins.

  • Vortex the mixture for approximately 20 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Transfer 200 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[5]

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A suitable reversed-phase column, such as an Acquity UPLC HSS T3.[4]

    • Mobile Phase A: 2 mM ammonium acetate in ultrapure water/methanol (95:5).[4]

    • Mobile Phase B: Methanol with 2 mM ammonium acetate.[4]

    • Gradient: A suitable gradient to separate the target analytes.

    • Flow Rate: 0.2 mL/min.[6]

    • Injection Volume: 5 µL.[5]

    • Column Temperature: 35 °C.[6]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Dynamic Multiple Reaction Monitoring (dMRM) using optimized transitions for each PFAS analyte and internal standard.[5]

Protocol 2: Quantification of Volatile Fluorinated Anesthetic (Sevoflurane) in Blood by Headspace GC-MS

This protocol is based on a validated method for the determination of sevoflurane in biological matrices.[7]

1. Sample Preparation (Headspace)

  • Place a known volume of blood (e.g., 200 µL) into a headspace vial.

  • Add an internal standard.

  • Seal the vial.

  • Incubate the vial at a specific temperature (e.g., 80 °C) for a set time (e.g., 20 minutes) to allow the volatile analyte to partition into the headspace.

2. GC-MS Analysis

  • Gas Chromatography:

    • Column: A suitable capillary column, such as a Zebron ZB-624.[7]

    • Injection: Automated headspace injection.

    • Injector Temperature: 200 °C.[7]

    • Carrier Gas: Helium.

    • Oven Temperature Program: Start at 40 °C for 4 minutes, then ramp to 200 °C at 60 °C/min and hold for 15 minutes.[7]

  • Mass Spectrometry:

    • Ionization Mode: Electron Impact (EI).[7]

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for sevoflurane and the internal standard.

Visualizing the Validation Workflow

The validation of an analytical method is a systematic process to ensure it is suitable for its intended purpose. The following diagrams illustrate the logical workflow of this process and a typical experimental workflow.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Planning cluster_1 Phase 2: Protocol Development cluster_2 Phase 3: Execution cluster_3 Phase 4: Evaluation & Reporting define_purpose Define Analytical Procedure's Purpose select_method Select Analytical Method & Technology define_purpose->select_method define_validation_parameters Define Validation Parameters (ICH Q2) select_method->define_validation_parameters set_acceptance_criteria Set Acceptance Criteria define_validation_parameters->set_acceptance_criteria write_protocol Write Validation Protocol set_acceptance_criteria->write_protocol execute_experiments Execute Validation Experiments write_protocol->execute_experiments collect_data Collect & Process Data execute_experiments->collect_data compare_to_criteria Compare Results to Acceptance Criteria collect_data->compare_to_criteria document_results Document in Validation Report compare_to_criteria->document_results method_validated Method Validated for Intended Use document_results->method_validated

Caption: Logical workflow for analytical method validation based on ICH Q2(R2) guidelines.

Experimental_Workflow_Fluorinated_Compound_Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Reporting sample_collection Sample Collection (e.g., Plasma, Drug Product) add_is Addition of Internal Standard sample_collection->add_is extraction Extraction/ Protein Precipitation add_is->extraction centrifugation Centrifugation extraction->centrifugation supernatant_transfer Transfer of Supernatant centrifugation->supernatant_transfer injection Injection into LC or GC System supernatant_transfer->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration & Quantification detection->integration report_generation Report Generation integration->report_generation

Caption: General experimental workflow for the analysis of fluorinated compounds.

References

Comparative Performance Analysis of (R)-3-Amino-3-(4-halophenyl)-propionic Acid Derivatives as GABA-B Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid and its chloro and bromo analogs, focusing on their quality specifications and their activity as ligands for the GABA-B receptor. This document is intended to assist researchers in selecting the appropriate compound for their studies in neuroscience and drug development by presenting objective data and detailed experimental methodologies.

Introduction

This compound and its halogenated analogs are chiral β-amino acids that have garnered interest in medicinal chemistry due to their structural similarity to the endogenous neurotransmitter γ-aminobutyric acid (GABA). Their potential to modulate the GABAergic system, particularly the GABA-B receptor, makes them valuable tools for investigating neurological disorders and for the development of novel therapeutics. The nature of the halogen substituent on the phenyl ring can significantly influence the compound's purity, stability, and biological activity.

Certificate of Analysis: A Quality Benchmark

A Certificate of Analysis (CoA) is a critical document that outlines the quality and purity of a chemical compound. While a specific batch CoA for this compound is proprietary to the manufacturer, the following table summarizes the typical specifications based on commercially available data and general quality standards for high-purity amino acid derivatives.

Table 1: Typical Certificate of Analysis Specifications

ParameterSpecificationMethod
Appearance White to off-white solid/powderVisual Inspection
Identity Conforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry
Purity (Assay) ≥ 98%HPLC
Enantiomeric Excess ≥ 99% (R)-enantiomerChiral HPLC
Melting Point 224-228 °C (decomposes)Capillary Method
Solubility Soluble in waterVisual Inspection
Residual Solvents Meets ICH guidelinesGC-HS
Heavy Metals ≤ 10 ppmICP-MS

Comparative Biological Activity at the GABA-B Receptor

The GABA-B receptor, a G-protein coupled receptor, is a key target for drugs modulating inhibitory neurotransmission in the central nervous system. The affinity of (R)-3-Amino-3-(4-halophenyl)-propionic acid derivatives for the GABA-B receptor is a critical parameter for their potential therapeutic efficacy.

A study by Abbenante et al. (1997) investigated the activity of various 3-amino-3-phenylpropanoic acid derivatives as GABA-B receptor antagonists. While this study focused on the racemic mixtures, it provides valuable insight into the structure-activity relationship of these compounds.

Table 2: Comparative Antagonist Potency at the GABA-B Receptor

CompoundHalogen SubstituentpA2 Value
3-Amino-3-(4-chlorophenyl)propanoic acidChloro3.5[1]

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key analytical and biological assays are provided below.

Purity and Enantiomeric Excess Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity and the enantiomeric ratio of the compound.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • For Purity: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • For Enantiomeric Excess: A chiral stationary phase (CSP) column (e.g., polysaccharide-based).

Mobile Phase:

  • Purity (Reversed-Phase): A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Enantiomeric Excess (Chiral): An isocratic mixture of hexane and isopropanol with a small percentage of a modifier like trifluoroacetic acid.

Procedure:

  • Prepare a standard solution of the sample in the mobile phase.

  • Inject the solution into the HPLC system.

  • Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).

  • For purity analysis, the area of the main peak relative to the total area of all peaks is calculated.

  • For enantiomeric excess, the relative peak areas of the (R) and (S) enantiomers are used to calculate the percentage of the desired (R)-enantiomer.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the compound.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., D₂O or DMSO-d₆).

Procedure:

  • Dissolve a small amount of the sample in the deuterated solvent.

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are compared with the expected structure of this compound.

GABA-B Receptor Binding Assay

Objective: To determine the binding affinity of the test compounds for the GABA-B receptor.

Materials:

  • Cell membranes prepared from a cell line expressing the human GABA-B receptor.

  • A radiolabeled ligand with known affinity for the GABA-B receptor (e.g., [³H]-GABA or [³H]-CGP54626).

  • Test compounds (e.g., (R)-3-Amino-3-(4-halophenyl)-propionic acids).

  • Incubation buffer (e.g., Tris-HCl with MgCl₂ and CaCl₂).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • In a series of tubes, add the cell membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled test compound.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the GABA-B receptor signaling pathway and a typical experimental workflow for a receptor binding assay.

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor-expressing Cell Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radiolabeled Ligand ([3H]-Ligand) Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Separate Bound from Free Counting Scintillation Counting Filtration->Counting Measure Radioactivity Data_Analysis Calculate IC50 and Ki Counting->Data_Analysis

References

A Researcher's Guide to Cross-Referencing Spectral Data for Compound Identification

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of chemical research, drug development, and metabolomics, the accurate identification of chemical compounds is paramount. Modern analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, generate vast amounts of spectral data that serve as molecular fingerprints. Cross-referencing this experimental data with established spectral libraries is a cornerstone of the identification process. This guide provides a comparative overview of leading spectral databases, detailed experimental protocols for data acquisition, and visual workflows to aid researchers in this critical task.

Comparison of Major Spectral Databases

The choice of a spectral library can significantly impact the accuracy and efficiency of compound identification. Below is a comparison of four prominent databases: METLIN, MassBank, mzCloud, and the NIST Spectral Library. Each offers unique strengths in terms of data volume, spectral quality, and focus area.

FeatureMETLINMassBankmzCloudNIST Spectral Library
Number of Compounds Over 1 million molecules, with over 850,000 molecular standards with MS/MS data.[1][2][3]Over 18,500 unique compounds.[4]Over 32,000 unique compounds.[5][6]Over 347,000 unique compounds in the EI library and over 51,000 in the MS/MS library.[7][8][9]
Number of Spectra Over 4 million curated high-resolution tandem mass spectra.[1][2][10]Over 119,000 unique spectra.[4]Over 16.5 million spectra, arranged in spectral trees.[5]The NIST 23 release includes ~394,000 EI spectra and 2.4 million tandem MS/MS spectra.[8][11]
Primary Spectral Data Experimental high-resolution MS/MS data at multiple collision energies in both positive and negative ionization modes.[1][12]A collection of EI-MS, FAB-MS, and ESI-MSn data contributed by the scientific community.[13]High-resolution, multi-stage (MSn) spectral trees from CID and HCD fragmentation.[14]A comprehensive collection of electron ionization (EI) mass spectra and an extensive library of tandem mass spectra (MS/MS).[7][8]
Key Features Largest repository of experimental tandem mass spectrometry data from molecular standards; includes a wide range of chemical classes.[1][12]Open-access and vendor-independent repository with a focus on metabolomics and environmental compounds; strong community contributions.[4][13]Features spectral trees that provide extensive fragmentation information, aiding in the identification of compounds not present in the library.[5][15]A long-standing, highly curated reference library; includes gas chromatography retention indices.[7]
Access Model Freely accessible web-based platform; a local version is also available.[3]Open-access.[4]Freely searchable online database.[5]Commercially licensed; widely integrated into instrument software.

Experimental Protocols

The quality of experimental data is fundamental to successful compound identification. The following are standardized protocols for acquiring high-quality mass spectrometry and NMR data for small organic molecules.

Mass Spectrometry (MS) Protocol for Small Molecule Identification

This protocol outlines the general steps for analyzing a purified small molecule sample using Liquid Chromatography-Mass Spectrometry (LC-MS) with tandem MS (MS/MS) capability.

1. Sample Preparation:

  • Dissolution: Accurately weigh 1-5 mg of the purified compound and dissolve it in a high-purity solvent (e.g., methanol, acetonitrile, water) to a final concentration of 1 mg/mL. The solvent should be compatible with the intended chromatographic conditions.

  • Dilution: Prepare a working solution by diluting the stock solution to a concentration range of 1-10 µg/mL using the mobile phase as the diluent.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the LC-MS system.

2. LC-MS/MS Data Acquisition:

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system.

  • Chromatography:

    • Column: Select an appropriate column based on the analyte's polarity (e.g., C18 for nonpolar compounds, HILIC for polar compounds).

    • Mobile Phase: Use a gradient elution with two solvents (e.g., A: water with 0.1% formic acid, B: acetonitrile with 0.1% formic acid) to achieve good separation.

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

    • Injection Volume: Inject 1-5 µL of the sample.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes to maximize the chances of detecting the molecular ion.

    • Full Scan (MS1): Acquire full scan spectra over a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 100-1000).

    • Tandem MS (MS/MS): Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to acquire fragmentation spectra. For DDA, the most intense ions from the full scan are automatically selected for fragmentation. Set the collision energy (e.g., 10, 20, 40 eV) to obtain a rich fragmentation pattern.

3. Data Processing:

  • Process the raw data using instrument-specific software or open-source tools like MetaboAnalyst.[16][17] This includes peak detection, deconvolution, and generation of a peak list containing accurate mass and retention time. The resulting MS/MS spectra can then be used for library searching.

NMR Spectroscopy Protocol for Organic Compound Identification

This protocol describes the general steps for preparing and analyzing a small organic molecule using 1D and 2D NMR spectroscopy.[18][19][20][21]

1. Sample Preparation:

  • Dissolution: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent and shim the magnetic field to optimize homogeneity.

  • 1D ¹H NMR: Acquire a standard proton NMR spectrum to obtain an initial overview of the compound's structure, including chemical shifts, integration (proton count), and coupling patterns.

  • 1D ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (COSY, HSQC):

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the connectivity of proton networks within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing definitive C-H attachments.

3. Data Analysis:

  • Process the spectra using NMR software.

  • Assign the peaks in the 1D and 2D spectra to the corresponding atoms in the proposed structure.

  • Compare the experimental chemical shifts and coupling constants with values from literature or spectral databases for validation.

Visualizing the Workflow

To further clarify the process of compound identification through spectral cross-referencing, the following diagrams illustrate the key workflows and relationships.

Compound_Identification_Workflow cluster_experiment Experimental Analysis cluster_database Spectral Database Cross-Referencing cluster_validation Structure Elucidation & Validation Sample_Preparation Sample Preparation Data_Acquisition Data Acquisition (MS, NMR) Sample_Preparation->Data_Acquisition Data_Processing Data Processing & Peak Extraction Data_Acquisition->Data_Processing Library_Search Spectral Library Search Data_Processing->Library_Search Experimental Spectrum Candidate_Generation Candidate Generation Library_Search->Candidate_Generation Scoring_Ranking Scoring & Ranking Candidate_Generation->Scoring_Ranking Putative_Identification Putative Identification Scoring_Ranking->Putative_Identification Ranked Hits Structure_Verification Structure Verification Putative_Identification->Structure_Verification Final_Identification Final Compound Identification Structure_Verification->Final_Identification Spectral_Cross_Referencing_Process cluster_databases Spectral Libraries Experimental_Spectrum Experimental MS/MS Spectrum Search_Algorithm Search Algorithm (e.g., Cosine Similarity, Hybrid Search) Experimental_Spectrum->Search_Algorithm METLIN METLIN METLIN->Search_Algorithm MassBank MassBank MassBank->Search_Algorithm mzCloud mzCloud mzCloud->Search_Algorithm NIST NIST Library NIST->Search_Algorithm Ranked_Hits Ranked Candidate Spectra Search_Algorithm->Ranked_Hits Manual_Validation Manual Spectral Comparison & Validation Ranked_Hits->Manual_Validation Identified_Compound Identified Compound Manual_Validation->Identified_Compound Database_Feature_Comparison cluster_metlin METLIN cluster_massbank MassBank cluster_mzcloud mzCloud cluster_nist NIST METLIN_Node Experimental MS/MS (>850k Standards) Compound_ID Compound Identification METLIN_Node->Compound_ID MassBank_Node Open Access (Community Contributed) MassBank_Node->Compound_ID mzCloud_Node MSn Spectral Trees (High Resolution) mzCloud_Node->Compound_ID NIST_Node Curated EI & MS/MS (Includes GC-RI) NIST_Node->Compound_ID

References

Comparative study of different synthetic routes to (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Amino-3-(4-fluorophenyl)-propionic acid is a chiral building block of significant interest in pharmaceutical research, primarily for the development of therapeutics targeting the central nervous system.[1] Its synthesis with high enantiopurity is crucial for ensuring drug efficacy and safety. This guide provides a comparative analysis of three prominent synthetic strategies: asymmetric hydrogenation of enamines, enzymatic kinetic resolution, and the use of chiral auxiliaries. The performance of each route is evaluated based on experimental data for yield, enantiomeric excess (e.e.), and reaction conditions.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteKey Reagents/CatalystTypical YieldEnantiomeric Excess (e.e.)Key AdvantagesKey Disadvantages
Asymmetric Hydrogenation Rhodium catalyst with chiral ferrocenyl ligandHigh (e.g., ~89% for analogue)High (e.g., 93% e.e., upgradeable to >99%)Direct, high atom economyRequires specialized ligands and high-pressure equipment
Enzymatic Kinetic Resolution Lipase PSIM (Burkholderia cepacia)Good (>48%)Excellent (≥99%)High enantioselectivity, mild conditionsTheoretical maximum yield of 50% for the desired enantiomer
Chiral Auxiliary (Pseudoephedrine) (1S,2S)-Pseudoephedrine, LiCl, alkylating agentHigh (for alkylation step)High diastereoselectivityWell-established, reliableMulti-step process, requires stoichiometric chiral auxiliary

Asymmetric Hydrogenation of Enamines

This approach offers a direct and efficient route to the desired β-amino acid derivative. The key step involves the enantioselective hydrogenation of a prochiral enamine precursor, catalyzed by a chiral transition metal complex.

A notable example involves the use of a rhodium catalyst paired with a chiral ferrocenyl ligand for the asymmetric hydrogenation of a similar trifluorophenyl analogue. This system achieves high enantioselectivity and yield.

Experimental Protocol: Asymmetric Hydrogenation

Synthesis of Methyl (R)-3-amino-3-(4-fluorophenyl)propanoate (Conceptual Protocol based on Analogue):

  • Catalyst Preparation: In a glovebox, a pressure-rated vessel is charged with [Rh(COD)Cl]₂ and a chiral ferrocenyl ligand (e.g., a Josiphos-type ligand) in a suitable solvent like degassed trifluoroethanol.

  • Hydrogenation: The enamine precursor, methyl 3-amino-3-(4-fluorophenyl)acrylate, is dissolved in degassed trifluoroethanol and added to the catalyst mixture.

  • The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 200 psig).

  • The reaction is stirred at a controlled temperature (e.g., 40°C) for a specified time (e.g., 24 hours).

  • Work-up and Isolation: After depressurization, the solvent is removed under reduced pressure. The crude product is then purified, for instance, by forming a salt with (S)-camphorsulfonic acid to upgrade the enantiomeric excess, followed by liberation of the free amine.

Logical Workflow for Asymmetric Hydrogenation

Enamine Enamine Precursor Product_Ester Enantioenriched β-Amino Ester Enamine->Product_Ester Catalyst [Rh(COD)Cl]₂ + Chiral Ferrocenyl Ligand Catalyst->Product_Ester H2 H₂ (High Pressure) H2->Product_Ester Solvent Degassed Solvent (e.g., Trifluoroethanol) Solvent->Product_Ester Purification Purification/ Enantiomeric Upgrade Product_Ester->Purification Final_Product (R)-3-Amino-3-(4-fluorophenyl) -propionic acid Purification->Final_Product

Caption: Workflow for Asymmetric Hydrogenation.

Enzymatic Kinetic Resolution

Biocatalysis offers a highly selective and environmentally benign approach to obtaining enantiomerically pure compounds. In this strategy, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

A highly effective method for producing β-fluorophenyl-substituted β-amino acid enantiomers involves the use of lipase PSIM from Burkholderia cepacia. This enzyme catalyzes the hydrolysis of the corresponding racemic β-amino carboxylic ester hydrochloride salts.

Experimental Protocol: Enzymatic Kinetic Resolution

Synthesis of (R)-3-Amino-3-(4-fluorophenyl)propionic acid:

  • Reaction Setup: Racemic ethyl 3-amino-3-(4-fluorophenyl)propionate hydrochloride is suspended in diisopropyl ether.

  • Triethylamine and water are added to the suspension.

  • Lipase PSIM (Burkholderia cepacia) is added, and the mixture is incubated at a controlled temperature (e.g., 45°C).

  • Monitoring and Work-up: The reaction progress is monitored by chiral HPLC. Once the desired conversion is reached (ideally 50%), the enzyme is filtered off.

  • Separation: The unreacted (R)-ester is separated from the hydrolyzed (S)-acid. The (R)-ester is then hydrolyzed under acidic or basic conditions to yield the final (R)-amino acid. This enzymatic method has been shown to produce the unreacted (R)-ester and the (S)-amino acid product with excellent enantiomeric excess (≥99%) and good chemical yields (>48%).

Signaling Pathway for Enzymatic Resolution

Racemic_Ester Racemic β-Amino Ester ((R/S)-Ester) Lipase Lipase PSIM (Burkholderia cepacia) Racemic_Ester->Lipase S_Acid (S)-β-Amino Acid Lipase->S_Acid Selective Hydrolysis R_Ester Unreacted (R)-Ester Lipase->R_Ester Hydrolysis Hydrolysis R_Ester->Hydrolysis Final_Product (R)-3-Amino-3-(4-fluorophenyl) -propionic acid Hydrolysis->Final_Product

Caption: Pathway for Enzymatic Kinetic Resolution.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classic and reliable method for controlling stereochemistry. The auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed.

Pseudoephedrine is a well-established and effective chiral auxiliary for the asymmetric synthesis of α-substituted β-amino acids.

Experimental Protocol: Chiral Auxiliary (Pseudoephedrine) Approach

Conceptual Protocol for the Synthesis of (R)-3-Amino-3-(4-fluorophenyl)propionic acid:

  • Amide Formation: (1S,2S)-Pseudoephedrine is reacted with an appropriate acyl donor to form the corresponding amide.

  • Enolate Formation: The pseudoephedrine amide is treated with a strong, non-nucleophilic base (e.g., lithium diisopropylamide) in the presence of lithium chloride to form the corresponding lithium enolate.

  • Diastereoselective Addition: The enolate is reacted with an electrophile derived from 4-fluorobenzaldehyde (e.g., an imine) to form the β-amino amide with high diastereoselectivity.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved from the product, for example, by acidic or basic hydrolysis, to yield the desired (R)-β-amino acid. The pseudoephedrine auxiliary can often be recovered and reused.

Logical Relationship in Chiral Auxiliary Synthesis

cluster_0 Preparation cluster_1 Asymmetric Induction cluster_2 Final Product Formation Pseudo Pseudoephedrine (Chiral Auxiliary) Amide Pseudoephedrine Amide Pseudo->Amide Acyl_Donor Acyl Donor Acyl_Donor->Amide Enolate Chiral Enolate Amide->Enolate Base Strong Base (e.g., LDA, LiCl) Base->Enolate Adduct Diastereomerically Enriched Adduct Enolate->Adduct Electrophile Electrophile (from 4-Fluorobenzaldehyde) Electrophile->Adduct Cleavage Auxiliary Cleavage (Hydrolysis) Adduct->Cleavage Final_Product (R)-3-Amino-3-(4-fluorophenyl) -propionic acid Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: Chiral Auxiliary Synthesis Workflow.

Conclusion

The choice of synthetic route for (R)-3-Amino-3-(4-fluorophenyl)-propionic acid depends on the specific requirements of the research or development program.

  • Asymmetric hydrogenation is a highly efficient and atom-economical method, ideal for large-scale production where the initial investment in catalyst and equipment is justified.

  • Enzymatic kinetic resolution provides unparalleled enantioselectivity under mild conditions, making it an excellent choice for producing highly pure material, albeit with a theoretical maximum yield of 50% for the desired enantiomer from the racemate.

  • The chiral auxiliary approach is a robust and versatile method that is well-suited for laboratory-scale synthesis and the generation of diverse analogues, despite being a multi-step process.

Each method presents a viable pathway to the target molecule, and the optimal choice will be dictated by factors such as scale, cost, available equipment, and the desired level of enantiopurity.

References

A Comparative Guide to the Metabolic Stability of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a critical step in the progression from a promising lead to a viable drug candidate. The strategic incorporation of fluorine into a molecular scaffold has become a powerful and widely used strategy to enhance pharmacokinetic profiles. This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated compounds, supported by experimental data, detailed protocols, and visualizations to inform rational drug design.

The introduction of fluorine can markedly alter a molecule's properties, often leading to improved metabolic stability. This enhancement is largely due to the strength of the carbon-fluorine (C-F) bond, which is significantly more resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) superfamily, compared to a carbon-hydrogen (C-H) bond. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" or slow down oxidative metabolism, which can lead to a longer half-life and improved bioavailability.[1][2][3]

Quantitative Comparison of Metabolic Stability

The following tables summarize in vitro data from studies that directly compare the metabolic stability of non-fluorinated compounds with their fluorinated analogs in liver microsomes. The key parameters presented are the metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[1]

Table 1: Comparison of Metabolic Stability of Fluorinated vs. Non-fluorinated Indoles [4]

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, mL/min/kg)Data Source
UT-155Non-fluorinated indole12.35-Mouse Liver Microsomes
32a4-Fluoro-indazole analog of UT-15513.29-Mouse Liver Microsomes
32cCF3-substituted indazole analog of UT-15553.711.29 (mL/min/mg)Mouse Liver Microsomes
5-Fluoroindole (5-FI)Fluorinated indole144.29.0Rat Liver Microsomes
5-Fluoroindole HClHydrochloride salt of 5-FI1248Rat Liver Microsomes

Note: The data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. Direct comparison of absolute values should be made with caution; however, the trends within each data set demonstrate the impact of fluorination.[4]

Table 2: Comparative Metabolic Stability of Various Drugs and their Fluorinated Analogs

DrugFluorinated AnalogImprovement in StabilityReference
Risperidone9-Fluororisperidone16-fold more metabolically stable[5]
Celecoxib4'-Fluorocelecoxib4-fold more metabolically stable[5]
Midazolam1'-FluoromidazolamMore stable in CYP3A5 incubations[5]

Experimental Protocols

In Vitro Microsomal Stability Assay

This assay is a standard procedure for determining the metabolic stability of a compound using liver microsomes and is a cornerstone of in vitro drug metabolism studies.[1][6][7]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[1][7]

Materials:

  • Test compound and control compounds

  • Pooled liver microsomes (human, rat, mouse, etc.)[6][8]

  • Phosphate buffer (e.g., 100 mM, pH 7.4)[8]

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[8]

  • Organic solvent (e.g., DMSO, acetonitrile)[1][8]

  • 96-well plates[1]

  • Incubator (37°C)[8]

  • LC-MS/MS system for analysis[7][8]

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).[1]

    • Thaw the pooled liver microsomes on ice.[1]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.[1]

  • Incubation:

    • In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).[1][6]

    • Add the test compound to the microsome suspension and pre-incubate at 37°C for a short period (e.g., 5-10 minutes).[1]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[1]

    • A parallel incubation without the NADPH regenerating system should be included as a negative control to assess non-enzymatic degradation.[1][8]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to a sample from the incubation mixture.[6][7] This step also serves to precipitate the microsomal proteins.

  • Sample Analysis:

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.[7]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[1]

Visualizations

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis A Prepare Compound Stock E Add Compound (Pre-incubate at 37°C) A->E B Thaw Liver Microsomes D Combine Microsomes and Buffer B->D C Prepare NADPH System F Initiate Reaction (Add NADPH System) C->F D->E E->F G Terminate Reaction at Time Points (0, 5, 15, 30, 45 min) F->G H Centrifuge and Collect Supernatant G->H I LC-MS/MS Analysis H->I J Calculate % Remaining I->J K Determine Half-Life (t½) J->K L Calculate Intrinsic Clearance (CLint) K->L

A generalized workflow for an in vitro microsomal stability assay.

G cluster_non_fluorinated Non-Fluorinated Compound cluster_fluorinated Fluorinated Compound A Drug (C-H bond) X CYP450 Enzymes A->X Metabolically Labile Site B Metabolite (C-OH bond) C Drug (C-F bond) C->X Resistant to Oxidation D Metabolism Blocked X->B Oxidation X->D

Fluorination blocks metabolic oxidation at susceptible sites.

Conclusion

The strategic incorporation of fluorine is a highly effective method for enhancing the metabolic stability of drug candidates.[1][2][9] This is primarily achieved by replacing metabolically labile C-H bonds with more robust C-F bonds, thereby blocking sites of oxidative metabolism by enzymes such as CYP450s.[1][2] As demonstrated by the comparative data, this modification can lead to significantly longer metabolic half-lives and lower intrinsic clearance rates. By understanding the principles of metabolic blocking and utilizing robust in vitro assays like the microsomal stability assay, researchers can make more informed decisions in the optimization of lead compounds, ultimately increasing the probability of success in the development of new therapeutics.[1]

References

Safety Operating Guide

Proper Disposal of (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound.

This compound is a combustible solid and requires careful handling to mitigate risks.[1] Improper disposal can lead to environmental contamination and potential health hazards. Therefore, it is imperative that this chemical waste is never disposed of down the drain or in regular solid waste streams.

Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to, safety goggles with side shields, chemical-resistant gloves (such as nitrile), and a lab coat. All handling of the solid compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

Waste Segregation and Collection

As a halogenated organic compound, this compound waste must be segregated from non-halogenated chemical waste. This is crucial for proper treatment and disposal by certified waste management facilities.

Step-by-Step Collection Procedure:

  • Select a Compatible Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable.

  • Label the Container: The container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name: "this compound." Also, include the approximate concentration and accumulation start date.

  • Collect the Waste: Carefully transfer the solid waste into the designated container. If the compound is in solution, collect it in a separate, appropriately labeled container for halogenated organic liquid waste.

  • Keep the Container Closed: The waste container must be kept securely closed at all times, except when adding waste.

  • Store Appropriately: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

Disposal Protocol

The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company. Do not attempt to treat or dispose of this chemical on-site unless your facility is specifically equipped and permitted for such activities.

Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance and procedures for your location.

  • Schedule a pickup with the designated hazardous waste contractor.

  • Ensure all paperwork is completed accurately and accompanies the waste container.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is large or you are unsure how to proceed, contact your EHS office immediately.

  • For small, manageable spills:

    • Ensure proper PPE is worn.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC9H10FNO2[2]
Molecular Weight183.18 g/mol [1][2]
Physical StateSolid[1]
Melting Point224-228 °C (decomposes)[1]
Storage Class11 (Combustible Solids)[1]

Disposal Decision Workflow

DisposalWorkflow start Start: Waste Generated This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type: Halogenated Organic Solid ppe->waste_type container Select & Label Compatible Hazardous Waste Container waste_type->container collect Collect Waste in Designated Container container->collect storage Store in Satellite Accumulation Area collect->storage ehs Contact Environmental Health & Safety (EHS) storage->ehs pickup Arrange for Pickup by Licensed Waste Contractor ehs->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling (R)-3-Amino-3-(4-fluoro-phenyl)-propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plan for (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid, a fluorinated amino acid derivative.

Personal Protective Equipment (PPE)

When handling this compound in a solid, powdered form, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentSpecifications and Use
Eye Protection Safety glasses with side shields or chemical safety gogglesMust be worn at all times in the laboratory to protect against dust particles and splashes.[1]
Hand Protection Nitrile glovesInspect gloves for integrity before use and change them frequently, especially if contaminated.[2]
Respiratory Protection N95 or higher-rated respiratorRecommended when weighing or transferring powder outside of a certified chemical fume hood to prevent inhalation of dust.
Body Protection Laboratory coatA fully buttoned lab coat should be worn to protect skin and clothing from contamination.

Operational Plan: From Receipt to Use

A systematic workflow ensures that this compound is handled safely and efficiently at every stage.

receiving Receiving and Inspection storage Secure Storage receiving->storage Store in a cool, dry, well-ventilated area preparation Pre-Use Preparation storage->preparation Retrieve from storage weighing Weighing and Dispensing preparation->weighing Don appropriate PPE use Experimental Use weighing->use Transfer to reaction vessel in a fume hood cleanup Decontamination and Cleanup use->cleanup After experiment completion

Figure 1. Standard operational workflow for handling this compound.

Experimental Protocol for Handling:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Verify that the label correctly identifies the contents as this compound.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3] The storage area should be clearly marked.

  • Pre-Use Preparation: Before handling the compound, ensure that a designated workspace, typically within a chemical fume hood, is clean and uncluttered. Have all necessary equipment, including a calibrated balance, weighing paper, and spatulas, readily available. All personnel must don the appropriate PPE as outlined in the table above.

  • Weighing and Dispensing: To minimize the generation of airborne dust, perform all weighing and dispensing operations within a certified chemical fume hood or a ventilated balance enclosure. Use a spatula to carefully transfer the desired amount of the solid onto weighing paper or into a suitable container.

  • Experimental Use: Once weighed, the compound should be immediately transferred to the reaction vessel within the fume hood. Keep the container of the stock material tightly sealed when not in use.

  • Decontamination and Cleanup: After use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Dispose of all contaminated disposable materials as outlined in the disposal plan. Wash hands thoroughly after removing gloves.

Disposal Plan: Managing Waste Streams

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental protection. As this compound is a halogenated organic compound, it must be disposed of accordingly.

start Waste Generation solid_waste Contaminated Solid Waste (gloves, weighing paper, etc.) start->solid_waste Solid liquid_waste Unused or Contaminated Solutions start->liquid_waste Liquid solid_waste_container Designated Solid Waste Container solid_waste->solid_waste_container halogenated_container Designated Halogenated Organic Waste Container liquid_waste->halogenated_container

Figure 2. Decision-making process for the disposal of waste containing this compound.

Disposal Protocol:

  • Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and absorbent pads, should be placed in a clearly labeled, sealed plastic bag. This bag should then be deposited into a designated container for solid chemical waste.

  • Unused or Contaminated Solutions: Any unused material or solutions containing the compound should be disposed of in a designated, properly labeled waste container for halogenated organic waste. Never dispose of this chemical down the drain.

  • Empty Containers: Rinse the original container with a suitable solvent (e.g., acetone or ethanol) three times. The rinsate should be collected and disposed of as halogenated organic waste. Once decontaminated, the empty container can be disposed of in accordance with institutional guidelines.

  • Labeling: All waste containers must be clearly labeled with their contents, including the full chemical name of "this compound" and the appropriate hazard warnings. Follow all local and institutional regulations for hazardous waste disposal.

References

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